molecular formula C23H24FN3O2S B1177363 kedarcidin CAS No. 128512-39-0

kedarcidin

Número de catálogo: B1177363
Número CAS: 128512-39-0
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Kedarcidin is a chromoprotein antitumor antibiotic first isolated from an actinomycete strain Streptoalloteichus sp. ATCC 53650 . It comprises a highly unstable, solvent-extractable chromophore noncovalently bound to a protective apoprotein, a single-chain polypeptide of 114 amino acids . This structural complex acts as a potent agent in biochemical research. This compound belongs to the enediyne family of antibiotics and its primary mechanism of action involves causing DNA damage . The chromophore's core undergoes a Bergman cyclization, spontaneously forming a reactive para-benzyne diradical . This diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to oxidative strand scission and ultimately, cell death . The apoprotein serves to stabilize the reactive chromophore and influences its delivery. Research applications for this compound are focused on its remarkable biological activity. It demonstrates extreme potency in cytotoxicity assays and is highly effective against tumor cells, including P388 leukemia and B16 melanoma . Its DNA cleavage activity is remarkably sequence-selective, preferentially targeting TCCT sites and producing single-strand breaks, making it a valuable tool for studying DNA-protein interactions and DNA repair mechanisms . The recent milestone of its complete total synthesis promises to enhance access for research and further investigate its potential in combating drug-resistant bacteria and cancer . This product is designated for Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Propiedades

Número CAS

128512-39-0

Fórmula molecular

C23H24FN3O2S

Origen del producto

United States

Foundational & Exploratory

The Discovery of Kedarcidin: An In-Depth Technical Guide to an Enediyne Chromoprotein from Streptoalloteichus sp. ATCC 53650

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kedarcidin, a potent chromoprotein antitumor antibiotic, stands as a significant discovery from the microbial world, showcasing the vast therapeutic potential of natural products. First isolated in 1992 from the fermentation broth of an actinomycete, Streptoalloteichus sp. ATCC 53650, this compound belongs to the enediyne class of cytotoxic agents.[1][2] Its unique structure, comprising a highly unstable nine-membered enediyne chromophore non-covalently bound to a stabilizing apoprotein, is responsible for its remarkable DNA-damaging capabilities.[1][3] This technical guide provides a comprehensive overview of the discovery, isolation, biosynthesis, and mechanism of action of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to facilitate a deeper understanding and further investigation of this compelling molecule.

Discovery and Producing Organism

This compound was discovered by researchers at Bristol-Myers Squibb in 1992 during a screening program for novel antitumor agents from microbial sources. The producing organism, strain L585-6, was isolated from a soil sample collected in the Maharastra State of India.[2][4] Taxonomic studies identified the strain as a novel actinomycete, later designated as Streptoalloteichus sp. ATCC 53650.[1][5] The presence of a DNA-damaging chromoprotein in the fermentation broth was initially indicated by bioassays.

Fermentation and Production

The production of this compound is achieved through submerged fermentation of Streptoalloteichus sp. ATCC 53650. While various media compositions can be utilized, a specific production medium has been reported to yield significant titers of the antibiotic.

Fermentation Protocol

Inoculum Preparation: A seed inoculum is prepared by transferring a periphery of a colony from a petri dish culture into a 250-mL flask containing 50 mL of Tryptic Soy Broth (TSB) medium. The flask is then incubated on a rotary shaker at 250 rpm and 28°C for two days.[1]

Production Fermentation: For production, 3 mL of the seed inoculum is transferred into 250-mL flasks containing 50 mL of the production medium. The fermentation is carried out under the same conditions as the inoculum preparation.[1] Large-scale fermentation has been successfully conducted in 1000-L fermentors containing 680 L of medium, with this compound production monitored by High-Performance Liquid Chromatography (HPLC).[3][6]

Production Data
ParameterValueReference
Laboratory-scale Yield~50 mg/L[1]
Large-scale Titer0.49-0.53 mg/mL[3][6]

Isolation and Purification

The purification of this compound involves a multi-step process to separate the chromoprotein from the fermentation broth and other cellular components. Both small-scale and large-scale purification protocols have been developed.

Laboratory-Scale Purification Protocol

The following protocol outlines the purification of this compound from the culture filtrate:

  • Adsorption to Ion Exchanger: The culture filtrate is first adsorbed to a QAE (quaternary aminoethyl) ion exchanger.[3]

  • Gel Filtration Chromatography: The adsorbed material is then subjected to gel filtration chromatography using a Sephadex G-50 column.[3]

  • Anion Exchange Chromatography: A final purification step is performed using DEAE-Sephadex anion exchange chromatography to yield the purified this compound chromoprotein.[3]

Large-Scale Semi-Purification Protocol

For larger quantities, a more streamlined process has been employed:

  • Batch Adsorption-Desorption: The fermentation culture is subjected to batch adsorption-desorption using the anion exchange resin DE23.[3][6]

  • Ultrafiltration: The semi-purified this compound is then concentrated and further purified using an ultrafiltration system.[3][6] This method has been reported to yield a high recovery of this compound.

Purification Yield
Purification StageYieldPurityReference
Large-Scale Semi-Purification65%70%[3][6]
Separation of Chromophore and Apoprotein

The highly unstable this compound chromophore can be separated from the apoprotein by solvent extraction. A common method involves the extraction of the purified chromoprotein complex with ethyl acetate.[1]

Physicochemical Properties

PropertyValueReference
ClassChromoprotein Antitumor Antibiotic[2]
Molecular Weight (Apparent)12,400 Da[3]
Isoelectric Point (pI)3.65[3]
CompositionApoprotein (114 amino acids) and a non-covalently bound enediyne chromophore[1][3]

Biosynthesis of this compound

The biosynthetic pathway of this compound has been elucidated through the cloning and sequencing of the this compound biosynthetic gene cluster (ked) from Streptoalloteichus sp. ATCC 53650.[1] The cluster spans approximately 105 kb and contains 81 open reading frames (ORFs) that encode the enzymes responsible for the synthesis of the enediyne core, the unique peripheral moieties, and the deoxysugars, as well as genes for regulation and self-resistance.[1]

The biosynthesis is a convergent process involving several key pathways:

  • Enediyne Core Biosynthesis: A conserved set of genes, including a polyketide synthase (PKS), is responsible for the formation of the nine-membered enediyne core.[1]

  • (R)-2-aza-3-chloro-β-tyrosine Moiety Synthesis: Genes homologous to those in the C-1027 and maduropeptin biosynthetic pathways are involved in the synthesis of this unique amino acid, with 2-aza-L-tyrosine proposed as a precursor.[1]

  • iso-Propoxy-bearing 2-Naphthonate Moiety Synthesis: The pathway for this moiety is thought to involve 3,6,8-trihydroxy-2-naphthoic acid as a precursor, with genes showing homology to those in the neocarzinostatin (B611948) biosynthetic cluster.[1]

  • Deoxysugar Biosynthesis: A set of genes within the cluster is dedicated to the synthesis of the two deoxysugar moieties that are attached to the enediyne core.[1]

The ked cluster also contains regulatory genes, kedR1, kedR2, and kedR3, which are believed to control the expression of the biosynthetic genes.[7]

Mechanism of Action

This compound's potent cytotoxicity stems from the chemical reactivity of its enediyne chromophore. The mechanism of action involves several key steps:

  • DNA Binding: The this compound chromophore binds to the minor groove of duplex DNA.[8] It exhibits a preference for specific sequences, particularly TCCTn-mer sites.[8]

  • Bergman Cycloaromatization: Upon binding to DNA, the enediyne core of the chromophore undergoes a Bergman cycloaromatization reaction. This chemical transformation generates highly reactive para-benzyne diradicals.

  • DNA Damage: The generated diradicals abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to the formation of DNA radicals. These radicals can then react with molecular oxygen, resulting in single-strand breaks in the DNA.[8]

  • Apoprotein Activity: In addition to stabilizing the reactive chromophore, the this compound apoprotein has been shown to possess its own proteolytic activity, which may contribute to the overall cytotoxicity of the complex.

Biological Activity and Cytotoxicity

This compound exhibits potent antitumor activity against a range of cancer cell lines. The chromophore is the primary cytotoxic component.

In Vitro Cytotoxicity
Cell LineIC50 ValueReference
HCT-116 (Human Colon Carcinoma)0.4 ng/mL[9]
HCT-116 (Human Colon Carcinoma)1 nM[8][9][10]
P388 Leukemia (in vivo)3.3 µg/kg[2][4]
B16 Melanoma (in vivo)2 µg/kg[2][4]

Visualizations

Experimental Workflow: Isolation and Purification of this compound

Kedarcidin_Purification_Workflow cluster_fermentation Fermentation cluster_lab_scale Laboratory-Scale Purification cluster_large_scale Large-Scale Semi-Purification cluster_separation Component Separation Fermentation Fermentation of Streptoalloteichus sp. ATCC 53650 CultureFiltrate Culture Filtrate Fermentation->CultureFiltrate Centrifugation/ Filtration Fermentor_Culture 1000-L Fermentor Culture Fermentation->Fermentor_Culture QAE_Ion_Exchange QAE Ion Exchange CultureFiltrate->QAE_Ion_Exchange Sephadex_G50 Sephadex G-50 Gel Filtration QAE_Ion_Exchange->Sephadex_G50 DEAE_Sephadex DEAE-Sephadex Anion Exchange Sephadex_G50->DEAE_Sephadex Purified_Kedarcidin_Lab Purified this compound DEAE_Sephadex->Purified_Kedarcidin_Lab Solvent_Extraction Ethyl Acetate Extraction Purified_Kedarcidin_Lab->Solvent_Extraction DE23_Resin DE23 Anion Exchange Resin Fermentor_Culture->DE23_Resin Ultrafiltration Ultrafiltration DE23_Resin->Ultrafiltration Semi_Purified_this compound Semi-Purified this compound (70% Purity) Ultrafiltration->Semi_Purified_this compound Chromophore This compound Chromophore Solvent_Extraction->Chromophore Apoprotein This compound Apoprotein Solvent_Extraction->Apoprotein Kedarcidin_Biosynthesis cluster_precursors Primary Metabolite Precursors cluster_pathways Convergent Biosynthetic Pathways cluster_assembly Assembly and Maturation cluster_regulation Regulation Malonyl_CoA Malonyl-CoA Enediyne_Core_Synth Enediyne Core Biosynthesis (PKS) Malonyl_CoA->Enediyne_Core_Synth Aza_Tyr 2-aza-L-tyrosine Aza_Tyr_Mod (R)-2-aza-3-chloro-β-tyrosine Moiety Synthesis Aza_Tyr->Aza_Tyr_Mod Naphthoic_Acid_Precursor 3,6,8-trihydroxy-2-naphthoic acid Naphthoate_Mod iso-Propoxy-bearing 2-Naphthonate Moiety Synthesis Naphthoic_Acid_Precursor->Naphthoate_Mod Deoxysugar_Precursors Deoxysugar Precursors Deoxysugar_Synth Deoxysugar Biosynthesis Deoxysugar_Precursors->Deoxysugar_Synth Assembly Assembly of Moieties Enediyne_Core_Synth->Assembly Aza_Tyr_Mod->Assembly Naphthoate_Mod->Assembly Deoxysugar_Synth->Assembly Kedarcidin_Chromophore This compound Chromophore Assembly->Kedarcidin_Chromophore Regulatory_Genes kedR1, kedR2, kedR3 Regulatory_Genes->Enediyne_Core_Synth Regulatory_Genes->Aza_Tyr_Mod Regulatory_Genes->Naphthoate_Mod Regulatory_Genes->Deoxysugar_Synth Kedarcidin_MoA cluster_binding DNA Binding cluster_activation Activation cluster_damage DNA Damage Kedarcidin_Chromophore This compound Chromophore Binding Binding to DNA Kedarcidin_Chromophore->Binding DNA Duplex DNA (Minor Groove) DNA->Binding H_Abstraction Hydrogen Abstraction from Deoxyribose DNA->H_Abstraction Bergman_Cyclo Bergman Cycloaromatization Binding->Bergman_Cyclo Diradical p-Benzyne Diradical Bergman_Cyclo->Diradical Diradical->H_Abstraction DNA_Radical DNA Radical H_Abstraction->DNA_Radical Strand_Break Single-Strand Break DNA_Radical->Strand_Break Oxygen O₂ Oxygen->Strand_Break

References

Elucidation of the Kedarcidin Chromoprotein Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of the kedarcidin chromoprotein, a potent antitumor antibiotic. It details the key experimental methodologies employed, presents quantitative data in structured tables, and visualizes complex workflows and mechanisms. This document is intended to serve as a valuable resource for researchers in natural product synthesis, drug discovery, and chemical biology.

Introduction

This compound is a chromoprotein antitumor antibiotic isolated from an actinomycete strain.[1] It consists of a non-covalently bound, highly unstable nine-membered enediyne chromophore responsible for its biological activity, and a stabilizing apoprotein.[2] The chromophore exerts its cytotoxic effects by binding to DNA and causing sequence-specific single-strand breaks, ultimately leading to cell death.[3] Its remarkable biological activity and complex molecular architecture have made it a significant target for chemical synthesis and biological investigation.

Physicochemical Properties

The this compound chromoprotein is an acidic complex with a pI of 3.65 and an apparent molecular weight of 12,400 Da. The apoprotein is a single polypeptide chain of 114 amino acid residues.[2]

Experimental Protocols

Isolation and Purification of this compound Chromoprotein

The following protocol outlines the general steps for the isolation and purification of the this compound chromoprotein from the culture broth of the producing actinomycete strain.[2]

Workflow for this compound Isolation and Purification

G cluster_0 Fermentation and Initial Extraction cluster_1 Chromatographic Purification cluster_2 Chromophore Extraction cluster_3 Final Product Fermentation Actinomycete Fermentation Filtration Culture Broth Filtration Fermentation->Filtration QAE_Ion_Exchange QAE Ion Exchange Chromatography Filtration->QAE_Ion_Exchange Gel_Filtration Gel Filtration (Sephadex G-50) QAE_Ion_Exchange->Gel_Filtration DEAE_Ion_Exchange DEAE Ion Exchange Chromatography Gel_Filtration->DEAE_Ion_Exchange Solvent_Extraction Solvent Extraction of Chromophore DEAE_Ion_Exchange->Solvent_Extraction Purified_Chromophore Purified this compound Chromophore Solvent_Extraction->Purified_Chromophore

Caption: Workflow for the isolation and purification of the this compound chromophore.

Detailed Steps:

  • Fermentation: The actinomycete strain is cultured in a suitable fermentation medium to produce the this compound chromoprotein.

  • Filtration: The culture broth is filtered to separate the biomass from the culture filtrate containing the chromoprotein.

  • QAE Ion Exchange Chromatography: The culture filtrate is subjected to QAE ion exchange chromatography to adsorb the acidic this compound complex.

  • Gel Filtration: The partially purified complex is further purified by gel filtration chromatography using a Sephadex G-50 column.[2]

  • DEAE Ion Exchange Chromatography: An additional step of ion exchange chromatography on DEAE-Sephadex is performed to achieve higher purity.[2]

  • Chromophore Extraction: The highly unstable chromophore is extracted from the purified apoprotein using a suitable organic solvent.

Structure Elucidation Techniques

The structure of the this compound chromophore was elucidated using a combination of spectroscopic techniques.

  • UV-Visible Spectroscopy: Initial characterization of the chromophore was performed using UV-visible spectroscopy, which indicated the presence of a non-peptidic component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR studies were crucial for determining the connectivity and stereochemistry of the molecule.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) were used to determine the molecular formula and to gain insights into the fragmentation patterns of the chromophore.

Quantitative Data

Biological Activity
Cell LineIC₅₀ (nM)
HCT116 (Colon Carcinoma)1

Table 1: In vitro cytotoxicity of this compound chromophore.[3]

Spectroscopic Data

Due to the complexity and instability of the this compound chromophore, a complete, unambiguous assignment of all ¹H and ¹³C NMR chemical shifts in a single table from a single source is challenging. The definitive structure was ultimately confirmed through total synthesis and comparison of the NMR data of the synthetic compound with that of the natural product, which led to a stereochemical revision at the C10 position.[5] Researchers are directed to the supplementary information of the pivotal synthetic papers for detailed spectral data.

Molecular Structure and Mechanism of Action

The structure of the this compound chromophore is characterized by a nine-membered enediyne core, an ansamacrolide bridge, a naphthoic acid moiety, and two sugar residues.

The biological activity of the this compound chromophore stems from its ability to undergo a Bergman cyclization, a thermally or photochemically induced rearrangement of the enediyne core to form a highly reactive p-benzyne diradical. This diradical species is a potent DNA-cleaving agent.

Mechanism of DNA Cleavage by this compound Chromophore

G cluster_0 Activation cluster_1 Cycloaromatization cluster_2 DNA Damage cluster_3 Cellular Response This compound This compound Chromophore (Enediyne) Trigger Triggering Event (e.g., thiol activation) This compound->Trigger Cyclization Bergman Cyclization Trigger->Cyclization Diradical p-Benzyne Diradical Cyclization->Diradical H_Abstraction Hydrogen Abstraction from DNA Backbone Diradical->H_Abstraction DNA_Cleavage DNA Strand Scission H_Abstraction->DNA_Cleavage Cell_Death Apoptosis/Cell Death DNA_Cleavage->Cell_Death

Caption: The Bergman cyclization pathway leading to DNA damage by the this compound chromophore.

Total Synthesis

The total synthesis of the this compound chromophore has been a formidable challenge in organic chemistry, achieved through multi-step, convergent strategies. These synthetic efforts have not only provided access to this complex natural product for further biological evaluation but also confirmed its absolute stereochemistry.

Conceptual Workflow of a Convergent Total Synthesis

G cluster_0 Fragment Synthesis cluster_1 Fragment Coupling and Cyclization cluster_2 Final Product FragmentA Synthesis of Ansamacrolide Fragment Coupling1 Coupling of Ansamacrolide and Enediyne Precursor FragmentA->Coupling1 FragmentB Synthesis of Enediyne Precursor FragmentB->Coupling1 FragmentC Synthesis of Sugar Moieties Glycosylation Glycosylation with Sugar Moieties FragmentC->Glycosylation Coupling1->Glycosylation Macrocyclization Macrocyclization Glycosylation->Macrocyclization Kedarcidin_Chromophore This compound Chromophore Macrocyclization->Kedarcidin_Chromophore

Caption: A generalized workflow for the convergent total synthesis of the this compound chromophore.

Conclusion

The structure elucidation of the this compound chromoprotein has been a landmark achievement in natural product chemistry. The intricate interplay of sophisticated spectroscopic techniques and heroic synthetic efforts has unveiled the molecular architecture of this potent antitumor agent. This technical guide provides a condensed yet comprehensive overview of the key findings and methodologies, serving as a foundational resource for researchers in the field. The continued study of this compound and its analogs holds promise for the development of novel anticancer therapeutics.

References

The Kedarcidin Enediyne Core Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway for the kedarcidin enediyne core. This compound, a potent chromoprotein antitumor antibiotic, features a complex nine-membered enediyne core responsible for its DNA-damaging activity. Understanding its biosynthesis is crucial for the potential bioengineering of novel, more effective anticancer agents. This document details the genetic basis, enzymatic steps, and available biochemical data related to the construction of this intricate molecular architecture.

The this compound Biosynthetic Gene Cluster (ked)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated ked, identified in the producing organism Streptoalloteichus sp. ATCC 53650. The ked cluster spans approximately 105 kilobases and contains 81 open reading frames (ORFs) that are predicted to be involved in the biosynthesis of the this compound chromophore, as well as in regulation and self-resistance.[1][2] The biosynthesis of the complete this compound chromophore is a convergent process, involving the independent synthesis of several moieties that are subsequently assembled. These include the nine-membered enediyne core, a unique (R)-2-aza-3-chloro-β-tyrosine moiety, an iso-propoxy-bearing 2-naphthonate group, and two deoxysugars.[1][3]

Biosynthesis of the Nine-Membered Enediyne Core

The formation of the characteristic enediyne core is initiated by a type I polyketide synthase (PKS). The proposed biosynthetic pathway involves a series of enzymatic reactions that build and modify a polyketide chain, leading to the highly reactive enediyne structure.

Key Enzymes and Proposed Steps

The biosynthesis of the enediyne core is thought to proceed through the following key steps, catalyzed by enzymes encoded in the ked cluster:

  • Polyketide Chain Assembly: The iterative type I PKS, KedE , is responsible for the initial steps of polyketide chain synthesis. Co-expression of kedE and the thioesterase kedE10 in E. coli results in the production of a heptaene product, which is a signature intermediate in the biosynthesis of nine-membered enediyne cores.[4]

  • Epoxidation and Hydrolysis: The polyene intermediate is proposed to undergo epoxidation, followed by stereospecific hydrolysis catalyzed by the epoxide hydrolase, KedF . This step is crucial for establishing the correct stereochemistry of the core structure.[1]

  • Cyclization and Further Modifications: A series of uncharacterized enzymes are then thought to catalyze the cyclization of the polyketide chain and subsequent tailoring reactions to form the final nine-membered enediyne ring system.

Quantitative Data on Biosynthetic Enzymes

While the functions of many enzymes in the this compound pathway have been proposed based on homology, detailed in vitro characterization and kinetic data are available for only a limited number of them.

Kinetic Parameters of KedF Epoxide Hydrolase

The epoxide hydrolase KedF has been characterized in vitro using styrene (B11656) oxide as a model substrate. The steady-state kinetic parameters for this reaction are summarized in the table below.[1]

Substratekcat (min-1)KM (mM)kcat/KM (mM-1min-1)
(R)-Styrene Oxide35.1 ± 2.43.50 ± 0.6410.0 ± 1.9
(S)-Styrene Oxide36.6 ± 1.10.91 ± 0.1040.2 ± 4.6

Data from Lohman et al., 2013. The enzyme shows a preference for the (S)-enantiomer of styrene oxide.

Experimental Protocols

This section provides an overview of key experimental methodologies that have been employed in the study of the this compound biosynthetic pathway.

Cloning of the ked Biosynthetic Gene Cluster

The ked gene cluster was cloned from Streptoalloteichus sp. ATCC 53650 through a combination of library screening and chromosomal walking.

Protocol Overview:

  • Genomic DNA Library Construction: A cosmid library of Streptoalloteichus sp. ATCC 53650 genomic DNA is constructed in a suitable vector (e.g., pWEB-TNC).

  • Probe Design and Synthesis: Degenerate primers targeting conserved regions of enediyne PKS genes are used to amplify a probe from the genomic DNA.

  • Library Screening: The cosmid library is screened by colony hybridization using the radiolabeled PKS probe to identify initial positive clones.

  • Chromosomal Walking: Subsequent rounds of screening are performed using probes generated from the ends of newly identified cosmids to isolate overlapping clones and extend the sequenced region.[2]

Heterologous Expression of kedE and kedE10 in E. coli

The function of the enediyne PKS KedE and the thioesterase KedE10 was confirmed by heterologous expression in E. coli.

Protocol Overview:

  • Gene Amplification and Cloning: The kedE and kedE10 genes are amplified by PCR from the cosmid containing the ked cluster and cloned into a suitable E. coli expression vector (e.g., pET-28a(+)).

  • Expression Host Transformation: The expression constructs are transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: Cultures are grown to a suitable optical density, and protein expression is induced with IPTG.

  • Product Extraction and Analysis: The heptaene product is extracted from the cell culture with an organic solvent (e.g., ethyl acetate) and analyzed by HPLC and LC-MS.[2]

In Vitro Assay of KedF Epoxide Hydrolase Activity

The enzymatic activity of KedF was determined using a continuous spectrophotometric assay.

Protocol Overview:

  • Protein Expression and Purification: The kedF gene is cloned into an expression vector and the protein is overexpressed in E. coli. The His-tagged protein is then purified using Ni-NTA affinity chromatography.

  • Enzyme Assay: The assay mixture contains the purified KedF enzyme, a substrate mimic ((R)- or (S)-styrene oxide), and sodium periodate (B1199274) in a suitable buffer.

  • Data Acquisition: The rate of the reaction is monitored by measuring the increase in absorbance at 290 nm, which corresponds to the formation of benzaldehyde (B42025) upon periodate cleavage of the diol product.

  • Kinetic Parameter Calculation: The initial velocities at different substrate concentrations are fitted to the Michaelis-Menten equation to determine kcat and KM.[1]

Visualizations of Biosynthetic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed biosynthetic pathway for the this compound enediyne core and a general workflow for gene cluster cloning.

kedarcidin_core_biosynthesis cluster_pks Polyketide Synthesis cluster_tailoring Core Modification Malonyl-CoA Malonyl-CoA KedE_PKS KedE (Type I PKS) Malonyl-CoA->KedE_PKS n additions Polyene_Intermediate Linear Polyene Intermediate KedE_PKS->Polyene_Intermediate Epoxidase Putative Epoxidase Polyene_Intermediate->Epoxidase Epoxidated_Intermediate Epoxidated_Intermediate Epoxidase->Epoxidated_Intermediate KedF_EH KedF (Epoxide Hydrolase) Epoxidated_Intermediate->KedF_EH Diol_Intermediate Diol_Intermediate KedF_EH->Diol_Intermediate Cyclases_Tailoring Putative Cyclases & Tailoring Enzymes Diol_Intermediate->Cyclases_Tailoring Enediyne_Core 9-Membered Enediyne Core Cyclases_Tailoring->Enediyne_Core

Proposed biosynthetic pathway for the this compound enediyne core.

experimental_workflow cluster_library Genomic Library Construction cluster_screening Library Screening cluster_walking Chromosomal Walking Genomic_DNA Streptoalloteichus sp. gDNA Ligation Ligation Genomic_DNA->Ligation Cosmid_Vector Cosmid Vector Cosmid_Vector->Ligation Cosmid_Library Cosmid Library Ligation->Cosmid_Library Hybridization Hybridization Cosmid_Library->Hybridization Rescreening Rescreening Cosmid_Library->Rescreening PKS_Probe PKS Probe PKS_Probe->Hybridization Positive_Clone Initial Positive Cosmid Hybridization->Positive_Clone End_Probe Cosmid End Probe Positive_Clone->End_Probe End_Probe->Rescreening Overlapping_Cosmids Overlapping Cosmids Rescreening->Overlapping_Cosmids Full_Cluster Full 'ked' Gene Cluster Overlapping_Cosmids->Full_Cluster

General workflow for cloning the ked biosynthetic gene cluster.

References

An In-depth Technical Guide to the Mechanism of Action of Kedarcidin Chromophore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kedarcidin is a potent chromoprotein antitumor antibiotic characterized by its highly reactive enediyne chromophore. This guide elucidates the intricate mechanism of action of the this compound chromophore, a process that culminates in sequence-specific DNA damage and subsequent cell death. The activation of the chromophore, its interaction with DNA, and the generation of radical species are detailed, providing a comprehensive overview for researchers in oncology and drug development. This document summarizes key quantitative data, provides detailed experimental protocols for studying its activity, and visualizes the critical pathways and workflows involved in its mechanism of action.

Introduction

This compound, isolated from an actinomycete strain, belongs to the enediyne class of natural products, renowned for their potent antitumor activities.[1] The activity of this compound resides in its chromophore, which is non-covalently bound to and stabilized by an apoprotein.[2] Once released, the this compound chromophore undergoes a fascinating series of transformations to become a highly reactive species capable of cleaving double-stranded DNA.[3]

Mechanism of Action

The mechanism of action of the this compound chromophore can be dissected into several key stages: release and activation, DNA binding and recognition, and DNA cleavage.

Release and Activation

In its natural state, the unstable this compound chromophore is protected within the binding pocket of its apoprotein. For the chromophore to exert its cytotoxic effects, it must first be released from this protein scaffold. The release mechanism is thought to involve changes in the cellular microenvironment. Following its release, the chromophore requires activation, a process that is dependent on the presence of reducing agents, such as thiols, and molecular oxygen.[3] This activation step is crucial for the subsequent chemical transformations that lead to the generation of the DNA-cleaving species.

Bergman Cyclization and Biradical Formation

The core of the this compound chromophore features a nine-membered enediyne ring.[3] Upon activation, this strained ring system undergoes a Bergman cyclization, a thermally or photochemically induced rearrangement. This reaction transforms the enediyne moiety into a highly reactive para-benzyne biradical.[4] This transient biradical is the ultimate DNA-damaging agent, capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA.

DNA Binding and Sequence-Specific Cleavage

The this compound chromophore exhibits remarkable sequence selectivity in its DNA-cleaving activity.[3] It preferentially binds to the minor groove of DNA at the specific sequence 5'-TCCTN-3', where N can be any nucleotide.[3] This sequence recognition is a critical determinant of its mode of action and is attributed to the specific interactions between the chromophore's structure, including its naphthoic acid moiety, and the local DNA conformation.[3] Divalent cations such as Ca²⁺ and Mg²⁺ have been shown to inhibit DNA cleavage, likely by chelating the chromophore and preventing its association with DNA.[3]

DNA Strand Scission

Once positioned within the DNA minor groove, the para-benzyne biradical abstracts hydrogen atoms from the deoxyribose sugar backbone of both DNA strands. This hydrogen abstraction initiates a cascade of reactions, which, in the presence of molecular oxygen, leads to the formation of DNA peroxyl radicals. These unstable intermediates ultimately decompose, resulting in single-strand breaks in the DNA.[3] The proximity of two single-strand breaks on opposite strands can lead to a double-strand break, a highly lethal form of DNA damage that is difficult for the cell to repair and often triggers apoptosis.

Quantitative Data

The cytotoxic and DNA-cleaving properties of the this compound chromophore have been quantified in various studies. The following tables summarize key findings.

Cell LineCancer TypeIC50 ValueReference
HCT116Colon Carcinoma1 nM[3]
P388LeukemiaHighly Active[3]
B16MelanomaHighly Active[3]

Specific IC50 values for P388 and B16 cell lines were not available in the reviewed literature, although high activity was consistently reported.

ParameterValue/DescriptionReference
Preferred DNA Cleavage Site 5'-TCCTN-3'[3]
DNA Binding Location Minor Groove[5]
Activators Reducing agents (e.g., thiols), Molecular Oxygen[3]
Inhibitors Divalent cations (Ca²⁺, Mg²⁺)[3]

Experimental Protocols

The study of the this compound chromophore's mechanism of action relies on several key experimental techniques. Detailed protocols for two fundamental assays are provided below.

Plasmid DNA Cleavage Assay

This assay is used to assess the ability of the this compound chromophore to induce single- and double-strand breaks in supercoiled plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound chromophore solution

  • Activating agent (e.g., dithiothreitol (B142953) - DTT)

  • Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl)

  • Agarose (B213101)

  • TAE or TBE buffer

  • DNA loading dye

  • Ethidium (B1194527) bromide or other DNA stain

  • Agarose gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

  • Densitometry software (e.g., ImageJ)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing supercoiled plasmid DNA (final concentration ~10-20 µg/mL) in the reaction buffer.

  • Drug Addition: Add the this compound chromophore to the reaction mixture at the desired final concentrations. Include a control reaction with no chromophore.

  • Activation: Initiate the reaction by adding the activating agent (e.g., DTT to a final concentration of 1 mM).

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding DNA loading dye containing a chelating agent like EDTA.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide at 0.5 µg/mL).

    • Load the reaction samples into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the loading dye has migrated an adequate distance.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light using a gel documentation system.

    • Supercoiled (Form I), nicked open-circular (Form II), and linear (Form III) DNA will migrate at different rates and appear as distinct bands.

    • Quantify the intensity of each band using densitometry software. The conversion of Form I to Forms II and III indicates DNA cleavage.

32P-End-Labeled DNA Cleavage Site Analysis

This high-resolution assay is used to determine the specific DNA sequences where the this compound chromophore induces cleavage.

Materials:

  • Plasmid DNA containing the sequence of interest

  • Restriction enzymes

  • Calf intestinal phosphatase (CIP)

  • T4 Polynucleotide kinase (PNK)

  • [γ-³²P]ATP

  • Denaturing polyacrylamide gel (e.g., 8% acrylamide, 7 M urea)

  • TBE buffer

  • Formamide (B127407) loading dye

  • Sequencing gel electrophoresis apparatus

  • Phosphorimager or X-ray film and cassettes

Procedure:

  • DNA Fragment Preparation:

    • Digest the plasmid DNA with a restriction enzyme to generate a DNA fragment of interest.

    • Dephosphorylate the 5' ends of the fragment using CIP.

  • 5' End Labeling:

    • Label the 5' ends of the DNA fragment with ³²P by incubating with T4 PNK and [γ-³²P]ATP.

    • Purify the labeled DNA fragment.

  • Secondary Restriction Digest (Optional): To obtain a uniquely labeled fragment, perform a second restriction digest with a different enzyme and purify the desired fragment.

  • Cleavage Reaction:

    • Incubate the ³²P-end-labeled DNA fragment with the this compound chromophore and an activating agent in the reaction buffer at 37°C.

  • Sample Preparation for Electrophoresis:

    • Terminate the reaction and precipitate the DNA.

    • Resuspend the DNA in formamide loading dye and heat at 90-95°C for 5 minutes to denature the DNA.

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE):

    • Prepare and pre-run a denaturing polyacrylamide gel.

    • Load the denatured DNA samples onto the gel.

    • Run the gel at a high constant voltage until the desired resolution is achieved.

  • Autoradiography and Analysis:

    • Dry the gel and expose it to a phosphorimager screen or X-ray film.

    • The resulting autoradiogram will show a ladder of bands, with each band representing a cleavage event at a specific nucleotide position.

    • Run a Maxam-Gilbert or Sanger sequencing ladder of the same DNA fragment alongside to precisely map the cleavage sites.

Visualizations

Signaling Pathways and Logical Relationships

Kedarcidin_Activation_Pathway cluster_Extracellular Extracellular/Cellular Uptake cluster_Intracellular Intracellular cluster_DNA_Interaction DNA Interaction and Damage Kedarcidin_Apoprotein This compound Apoprotein-Chromophore Complex Release Release of Chromophore Kedarcidin_Apoprotein->Release Cellular Environment Change Activated_Chromophore Activated This compound Chromophore Release->Activated_Chromophore Reducing Agents (e.g., Thiols) + O₂ Bergman_Cyclization Bergman Cyclization Activated_Chromophore->Bergman_Cyclization Biradical p-Benzyne Biradical Bergman_Cyclization->Biradical DNA_Binding Binding to DNA Minor Groove (5'-TCCTN-3') Biradical->DNA_Binding H_Abstraction Hydrogen Atom Abstraction DNA_Binding->H_Abstraction DNA_Damage DNA Strand Scission H_Abstraction->DNA_Damage

Caption: Activation pathway of the this compound chromophore.

Experimental Workflows

DNA_Cleavage_Assay_Workflow cluster_Preparation Sample Preparation cluster_Reaction Reaction cluster_Analysis Analysis A Prepare Reaction Mix: - Plasmid DNA - Buffer B Add this compound Chromophore A->B C Initiate with Activating Agent (DTT) B->C D Incubate at 37°C C->D E Terminate Reaction (add Loading Dye with EDTA) D->E F Agarose Gel Electrophoresis E->F G Visualize DNA Bands (UV Transilluminator) F->G H Quantify Band Intensity (Densitometry) G->H I Determine DNA Cleavage (Form I -> II, III) H->I

References

An In-depth Technical Guide to Kedarcidin Apoprotein: Function and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kedarcidin is a potent chromoprotein antitumor antibiotic produced by an actinomycete strain. It is composed of two essential components: a highly unstable enediyne chromophore responsible for its DNA-damaging cytotoxic effects, and a 114-amino acid apoprotein that binds to and stabilizes the chromophore.[1][2] This guide provides a comprehensive overview of the structure and function of the this compound apoprotein, intended for researchers and professionals in the fields of oncology, microbiology, and drug development.

Core Functions of this compound Apoprotein

The this compound apoprotein serves a dual function that is critical to the overall activity of the this compound complex.

Stabilization and Delivery of the this compound Chromophore

The primary role of the apoprotein is to sequester and stabilize the highly reactive this compound chromophore.[3] The chromophore, with its enediyne core, is prone to spontaneous degradation and activation, which would be detrimental to the producing organism. The apoprotein forms a deep binding cleft that protects the chromophore from the aqueous environment, preventing its premature activation and degradation. This stable complex allows for the safe transport and delivery of the cytotoxic warhead to its target DNA.

Intrinsic Proteolytic Activity

Interestingly, the this compound apoprotein itself possesses an intrinsic and selective proteolytic activity.[3][4] This enzymatic function is independent of the chromophore. The apoprotein exhibits a preference for cleaving basic proteins, with histones being a primary target. This proteolytic activity against core histones suggests a potential secondary mechanism for its antitumor effect, possibly by disrupting chromatin structure and gene regulation within the target cell.

Structural Characteristics of this compound Apoprotein

The three-dimensional structure of the this compound apoprotein has been elucidated by multidimensional NMR spectroscopy.

Physicochemical and Structural Properties
PropertyValueReference
Molecular Weight (Complex) 12,400 Da[1]
Isoelectric Point (pI) 3.65[1]
Number of Residues 114[1]
PDB ID 1AKP
Secondary Structure Seven-stranded antiparallel β-barrel
Tertiary Structure Immunoglobulin-like fold
Three-Dimensional Fold

The solution structure of the this compound apoprotein reveals a compact, globular protein dominated by a seven-stranded antiparallel β-barrel. This fold creates a well-defined hydrophobic cleft that serves as the binding site for the enediyne chromophore. The apoprotein's structure is crucial for its function, as it must both protect the reactive chromophore and facilitate its release at the target site.

Quantitative Data

Cytotoxicity of this compound Chromophore
Cell LineIC50Reference
HCT-116 (Human Colon Carcinoma)1 nM[2][5]

Experimental Protocols

Purification of this compound Apoprotein

This protocol describes the isolation of the this compound chromoprotein complex from the culture broth of the producing actinomycete strain, followed by the separation of the apoprotein.[1][6]

Workflow for this compound Purification

start Fermentation Broth qae QAE Ion Exchange Chromatography start->qae Adsorption g50 Sephadex G-50 Gel Filtration qae->g50 Elution & Further Purification deae DEAE-Sephadex Ion Exchange g50->deae complex Purified this compound Chromoprotein deae->complex extraction Solvent Extraction (e.g., Ethyl Acetate) complex->extraction apoprotein This compound Apoprotein extraction->apoprotein Aqueous Phase chromophore This compound Chromophore extraction->chromophore Organic Phase

Caption: Workflow for the purification of this compound apoprotein.

Methodology:

  • Culture and Fermentation: Cultivate the Streptoalloteichus sp. (ATCC 53650) in a suitable fermentation medium to produce this compound.

  • Initial Recovery: Adsorb the this compound from the culture filtrate onto a QAE ion exchanger.

  • Gel Filtration Chromatography: Elute the protein from the ion exchanger and subject it to gel filtration chromatography using a Sephadex G-50 column to separate proteins based on size.

  • Ion Exchange Chromatography: Further purify the this compound-containing fractions by ion exchange chromatography on a DEAE-Sephadex column.

  • Chromophore Extraction: To isolate the apoprotein, extract the purified this compound chromoprotein complex with a solvent such as ethyl acetate. The apoprotein will remain in the aqueous phase, while the chromophore partitions into the organic phase.[7]

  • Purity Assessment: Analyze the purity of the apoprotein using SDS-PAGE and assess its concentration using a standard protein assay.

This compound Apoprotein Proteolytic Activity Assay

This assay is designed to detect and quantify the proteolytic activity of the this compound apoprotein against a histone substrate.[3][4]

Workflow for Proteolytic Activity Assay

start Prepare Reaction Mixture: - this compound Apoprotein - Histone Substrate - Reaction Buffer incubation Incubate at 37°C (Time Course) start->incubation stop_reaction Stop Reaction (e.g., add SDS-PAGE loading buffer) incubation->stop_reaction sds_page SDS-PAGE Analysis stop_reaction->sds_page staining Coomassie Blue Staining sds_page->staining analysis Visualize and Quantify Histone Cleavage staining->analysis

Caption: Workflow for the this compound apoprotein proteolytic activity assay.

Methodology:

  • Substrate: Use commercially available calf thymus histones as the substrate.

  • Reaction Setup: In a microcentrifuge tube, combine the purified this compound apoprotein with the histone substrate in a suitable reaction buffer (e.g., Tris-HCl, pH 7.5).

  • Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample loading buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE: Separate the reaction products on a polyacrylamide gel (e.g., 15%).

  • Visualization: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

  • Analysis: Analyze the gel for the disappearance of the full-length histone bands and the appearance of smaller cleavage products.

This compound Chromophore DNA Cleavage Assay

This assay evaluates the ability of the this compound chromophore to induce single-strand breaks in plasmid DNA.[2][8]

Workflow for DNA Cleavage Assay

start Prepare Reaction Mixture: - Supercoiled Plasmid DNA - this compound Chromophore - Reducing Agent (e.g., DTT) - Reaction Buffer incubation Incubate at 37°C start->incubation stop_reaction Stop Reaction (e.g., add loading dye with EDTA) incubation->stop_reaction gel Agarose (B213101) Gel Electrophoresis stop_reaction->gel staining Ethidium (B1194527) Bromide Staining gel->staining analysis Visualize DNA Forms (Supercoiled, Nicked, Linear) staining->analysis

Caption: Workflow for the this compound chromophore DNA cleavage assay.

Methodology:

  • Substrate: Use supercoiled plasmid DNA (e.g., pBR322) as the substrate.

  • Reaction Setup: In a microcentrifuge tube, combine the supercoiled plasmid DNA with varying concentrations of the this compound chromophore in a suitable reaction buffer (e.g., Tris-HCl, pH 8.0).

  • Activation: Initiate the reaction by adding a reducing agent, such as dithiothreitol (B142953) (DTT), to activate the chromophore.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a loading dye containing a chelating agent like EDTA.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, open-circular/nicked, and linear) on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: Quantify the conversion of supercoiled DNA to the nicked and linear forms to determine the extent of DNA cleavage.

Signaling and Logical Relationships

Proposed Mechanism of Action of this compound

The following diagram illustrates the proposed sequence of events leading to DNA damage by the this compound complex.

This compound Mechanism of Action

kedarcidin_complex This compound Chromoprotein (Apoprotein + Chromophore) target_cell Target Cell Entry kedarcidin_complex->target_cell release Chromophore Release from Apoprotein target_cell->release activation Chromophore Activation (e.g., by reducing agents) release->activation biradical Biradical Formation (Bergman Cyclization) activation->biradical dna_binding Binding to DNA Minor Groove (TCCTn-mer) biradical->dna_binding h_abstraction Hydrogen Abstraction from Deoxyribose dna_binding->h_abstraction dna_radical DNA Radical Formation h_abstraction->dna_radical strand_break Single-Strand Break dna_radical->strand_break Reaction with O2 oxygen O2 oxygen->strand_break apoptosis Cell Death (Apoptosis) strand_break->apoptosis

Caption: Proposed mechanism of action for this compound-induced DNA damage.

Conclusion

The this compound apoprotein is a fascinating and functionally diverse protein. Its primary role in stabilizing and delivering the potent enediyne chromophore is well-established. Furthermore, its intrinsic proteolytic activity against histones presents an additional layer of complexity to its antitumor properties. A thorough understanding of the structure-function relationship of the this compound apoprotein is crucial for the future development of enediyne-based anticancer therapeutics with improved efficacy and specificity. Further research to elucidate the precise kinetics of its enzymatic activity and its interaction with the chromophore will undoubtedly provide valuable insights for drug design and development.

References

Unraveling the Blueprint of a Potent Antitumor Antibiotic: An In-depth Analysis of the Kedarcidin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the biosynthetic gene cluster responsible for producing kedarcidin, a potent chromoprotein antitumor antibiotic. Isolated from Streptoalloteichus sp. ATCC 53650, this compound's complex structure, featuring a nine-membered enediyne core, an amino acid-derived moiety, a unique naphthonate component, and two deoxysugars, has long been a subject of intensive research.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the genetic and biochemical machinery underlying the synthesis of this remarkable natural product.

The biosynthesis of enediyne natural products like this compound is characterized by the convergence of multiple metabolic pathways that generate distinct peripheral moieties, which are then attached to a common enediyne core.[1][2][3] The this compound biosynthetic gene cluster, spanning approximately 105 kb, orchestrates this intricate process.[2] This guide will delve into the organization of this gene cluster, the functions of its constituent genes, the proposed biosynthetic pathways, and the experimental methodologies employed in its study.

Quantitative Analysis of the this compound Biosynthetic Gene Cluster

Bioinformatic analysis of the sequenced 135-kb DNA region from Streptoalloteichus sp. ATCC 53650 has revealed a dense cluster of 81 open reading frames (ORFs) organized into 21 operons that are predicted to be involved in this compound biosynthesis, regulation, and resistance.[2] The following table summarizes the key genes within the ked cluster and their putative functions, providing a quantitative overview of the genetic components.

GeneSize (Amino Acids)Protein Homolog (Accession No.)Identity/Similarity (%)Deduced FunctionProposed Role in this compound Biosynthesis
Enediyne Core Biosynthesis
kedE11267SgcE11 (AAL06691)59/70UnknownEnediyne core biosynthesis
kedE10413SgcE10 (AAL06692)73/83Polyketide synthase-like enzymeEnediyne core biosynthesis
kedE9546SgcE9 (AAL06693)76/86KetoreductaseEnediyne core biosynthesis
kedE8190SgcE8 (AAL06694)62/74UnknownEnediyne core biosynthesis
kedE5414SgcE5 (AAL06697)62/74Acyl-CoA dehydrogenase-likeEnediyne core biosynthesis
kedE4370SgcE4 (AAL06698)68/79AcyltransferaseEnediyne core biosynthesis
kedE31195SgcE3 (AAL06699)69/79Acyl-CoA synthetase-like proteinEnediyne core biosynthesis
kedE3838SgcE (AAL06700)69/78Polyketide synthaseEnediyne core biosynthesis
(R)-2-aza-3-chloro-β-tyrosine Moiety Biosynthesis
kedY1499C1027-Orf24 (AAC44888)45/58Acyl-CoA synthetaseActivation of 2-aza-L-tyrosine
kedY288MdpG (ABX71221)44/57Acyl carrier proteinCarrier for 2-aza-β-tyrosine intermediate
kedY3532MdpC (ABX71217)49/61FAD-dependent halogenaseChlorination of the 2-aza-β-tyrosine moiety
kedY4478MdpA (ABX71215)46/58Tyrosine aminomutaseConversion of 2-aza-L-tyrosine to 2-aza-β-tyrosine
kedY5256C1027-Orf23 (AAC44887)42/57ThioesteraseRelease of the mature moiety
kedY6401C1027-Orf22 (AAC44886)48/61Condensation domain-containingCoupling of the moiety to the enediyne core
2-Naphthonate Moiety Biosynthesis
kedN1245NcsB3 (AAF67137)47/62O-methyltransferaseTriple O-methylation of the naphthoate intermediate
kedN2405NcsB2 (AAF67136)55/68Type II polyketide synthase β-ketoacyl synthaseFormation of the naphthoate precursor
kedN3418NcsB1 (AAF67135)51/65Type II polyketide synthase chain length factorFormation of the naphthoate precursor
kedN479NcsB5 (AAF67139)46/61Acyl carrier proteinCarrier for the growing polyketide chain
kedN5421NcsB6 (AAF67140)43/57Radical SAM methyltransferaseDouble C-methylation to form the isopropoxy group
Deoxysugar Biosynthesis
kedS1428SgcS1 (AAL06704)58/71dTDP-glucose 4,6-dehydrataseBiosynthesis of deoxysugar precursor
kedS2182SgcS2 (AAL06703)60/72UnknownDeoxysugar biosynthesis
kedS3355SgcS3 (AAL06702)54/67GlycosyltransferaseAttachment of deoxysugars to the chromophore
kedS4335SgcS4 (AAL06701)59/71dTDP-4-keto-6-deoxyglucose 3,5-epimeraseBiosynthesis of deoxysugar precursor
kedS6418SgcS6 (AAL06690)63/75Glucose-1-phosphate thymidylyltransferaseBiosynthesis of deoxysugar precursor
kedS8360SgcS8 (AAL06688)56/69C-methyltransferaseDeoxysugar modification
kedS9254SgcS9 (AAL06687)51/66KetoreductaseDeoxysugar modification
kedS10344SgcS10 (AAL06685)55/69AminotransferaseDeoxysugar modification

This table is a summary based on the data published by Lohman et al. (2013).[2]

Experimental Protocols

The elucidation of the this compound biosynthetic gene cluster involved a series of key molecular biology techniques. Below are detailed methodologies for the primary experiments.

Genomic DNA Isolation from Streptoalloteichus sp. ATCC 53650

Objective: To obtain high-quality genomic DNA for the construction of a cosmid library and for PCR applications.

Protocol:

  • Inoculate a 50 mL liquid culture of a suitable medium (e.g., Tryptic Soy Broth) with a fresh culture of Streptoalloteichus sp. ATCC 53650.

  • Incubate the culture at 30°C with shaking at 200 rpm for 48-72 hours, until the cells reach the late-logarithmic growth phase.

  • Harvest the mycelia by centrifugation at 5,000 x g for 15 minutes.

  • Wash the cell pellet twice with a sterile sucrose (B13894) solution (e.g., 10.3% sucrose) to remove media components.

  • Resuspend the pellet in a lysis buffer containing lysozyme (B549824) (e.g., 50 mg/mL) and incubate at 37°C for 1-2 hours to degrade the cell wall.

  • Add Proteinase K and SDS to the lysate and incubate at 55°C for 2 hours to denature and digest proteins.

  • Perform a series of phenol:chloroform:isoamyl alcohol extractions to remove proteins and other cellular debris.

  • Precipitate the genomic DNA from the aqueous phase by adding isopropanol (B130326) and gently spooling the DNA onto a sterile glass rod.

  • Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.

  • Assess the quality and quantity of the genomic DNA using spectrophotometry (A260/A280 ratio) and agarose (B213101) gel electrophoresis.

Construction of a Cosmid Genomic Library

Objective: To create a library of large genomic DNA fragments cloned into a cosmid vector for subsequent screening.

Protocol:

  • Partially digest the high-molecular-weight genomic DNA with a suitable restriction enzyme (e.g., Sau3AI) to generate fragments in the 35-45 kb range.

  • Dephosphorylate the digested cosmid vector (e.g., SuperCos 1) to prevent self-ligation.

  • Ligate the size-selected genomic DNA fragments with the prepared cosmid vector arms.

  • Package the ligation products into lambda phage particles using a commercial gigapackaging extract.

  • Transfect a suitable E. coli host strain with the packaged cosmids.

  • Plate the transfected cells on selective media (e.g., LB agar (B569324) with ampicillin) to isolate individual cosmid clones.

  • Pick individual colonies and array them into microtiter plates for storage and screening.

Screening the Cosmid Library and Chromosomal Walking

Objective: To identify and sequence the entire this compound biosynthetic gene cluster.

Protocol:

  • Probe Design and Labeling: Design degenerate primers based on conserved sequences of known enediyne polyketide synthase (PKS) genes.[2] Use these primers to PCR-amplify a probe from Streptoalloteichus sp. genomic DNA. Label the PCR product with a radioactive or non-radioactive marker (e.g., ³²P-dCTP or digoxigenin).

  • Colony Hybridization: Transfer the arrayed cosmid clones to a nylon membrane. Lyse the bacterial cells and denature the DNA. Hybridize the membrane with the labeled probe.

  • Identification of Positive Clones: Detect the signal from the hybridized probe to identify cosmids containing the PKS gene fragment.

  • Cosmid DNA Isolation and Sequencing: Isolate the DNA from the positive cosmid clones. Use shotgun sequencing or primer walking to determine the nucleotide sequence of the cosmid insert.

  • Chromosomal Walking: To sequence adjacent regions of the chromosome, design new probes from the ends of the sequenced cosmid insert.[2] Use these new probes to re-screen the cosmid library and identify overlapping cosmids. Repeat this iterative process until the entire gene cluster is sequenced.[2]

Visualizing the Biosynthetic Machinery

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed biosynthetic pathways for the key components of the this compound chromophore and the experimental workflow for gene cluster identification.

experimental_workflow cluster_dna_prep Genomic DNA Preparation cluster_library Cosmid Library Construction cluster_screening Gene Cluster Identification a Streptoalloteichus sp. Culture b Genomic DNA Isolation a->b c Partial Digestion b->c d Ligation into Cosmid Vector c->d e Packaging & Transfection d->e f Cosmid Library e->f h Library Screening f->h g PKS Gene Probe Design g->h i Positive Cosmid Identification h->i j Sequencing i->j k Chromosomal Walking j->k l Full Gene Cluster Sequence k->l

Experimental workflow for the identification of the this compound biosynthetic gene cluster.

enediyne_core_biosynthesis cluster_pks Polyketide Synthase Action cluster_tailoring Enediyne Core Formation start Acyl-CoA Precursors pks KedE (Iterative Type I PKS) start->pks polyene Linear Polyene Intermediate pks->polyene enzymes KedE3, KedE4, KedE5, KedE8, KedE9, KedE11 polyene->enzymes core Nine-Membered Enediyne Core enzymes->core

Proposed biosynthesis of the nine-membered enediyne core of this compound.

aza_tyrosine_pathway 2-aza-L-tyrosine 2-aza-L-tyrosine 2-aza-beta-tyrosine 2-aza-beta-tyrosine 2-aza-L-tyrosine->2-aza-beta-tyrosine KedY4 (Aminomutase) PCP-bound intermediate PCP-bound intermediate 2-aza-beta-tyrosine->PCP-bound intermediate KedY1 (Acyl-CoA Synthetase) KedY2 (PCP) Chlorinated intermediate Chlorinated intermediate PCP-bound intermediate->Chlorinated intermediate KedY3 (Halogenase) Mature Moiety Mature Moiety Chlorinated intermediate->Mature Moiety KedY5 (Thioesterase)

Biosynthesis of the (R)-2-aza-3-chloro-β-tyrosine moiety.

naphthonate_pathway Malonyl-CoA Malonyl-CoA Polyketide Chain Polyketide Chain Malonyl-CoA->Polyketide Chain KedN2, KedN3, KedN4 (Type II PKS) 3,6,8-trihydroxy-2-naphthoic acid 3,6,8-trihydroxy-2-naphthoic acid Polyketide Chain->3,6,8-trihydroxy-2-naphthoic acid Cyclization/Aromatization Tetrahydroxy intermediate Tetrahydroxy intermediate 3,6,8-trihydroxy-2-naphthoic acid->Tetrahydroxy intermediate Oxygenation Triply O-methylated intermediate Triply O-methylated intermediate Tetrahydroxy intermediate->Triply O-methylated intermediate KedN1 (O-methyltransferase) Isopropoxy-bearing Naphthonate Isopropoxy-bearing Naphthonate Triply O-methylated intermediate->Isopropoxy-bearing Naphthonate KedN5 (Radical SAM methyltransferase)

Proposed biosynthesis of the iso-propoxy-bearing 2-naphthonate moiety.

Conclusion

The comprehensive analysis of the this compound biosynthetic gene cluster provides profound insights into the intricate enzymatic machinery required to assemble this complex and potent antitumor antibiotic. The identification and functional annotation of the genes involved in the biosynthesis of the enediyne core, the unique amino acid and naphthonate moieties, and the deoxysugars lay the groundwork for future research. This includes the potential for biosynthetic engineering to create novel this compound analogs with improved therapeutic properties. The detailed experimental protocols and biosynthetic pathway diagrams presented in this guide serve as a valuable resource for the scientific community, facilitating further exploration into the fascinating world of enediyne biosynthesis and its potential for drug discovery and development.

References

An In-depth Technical Guide to the DNA Damage Mechanism of Kedarcidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kedarcidin is a potent chromoprotein antitumor antibiotic produced by an actinomycete strain.[1][2] It belongs to the enediyne class of natural products, a group of molecules renowned for their extraordinary cytotoxicity and complex molecular architecture.[1][3] The biological activity of this compound stems from its ability to induce sequence-specific damage to double-stranded DNA, positioning it as a subject of intense research for the development of novel anticancer therapeutics.[4][5] This technical guide provides a comprehensive overview of the molecular mechanism of DNA damage by this compound, detailing the structure of its active components, the chemical transformations that lead to DNA cleavage, and the experimental methodologies used to elucidate this process.

Molecular Architecture: The Chromophore and Apoprotein

This compound exists as a complex of two essential components: a highly unstable enediyne chromophore and a stabilizing apoprotein.[2]

The this compound Chromophore: The chromophore is the cytotoxic warhead of the this compound complex. It features a nine-membered enediyne core, a highly strained ring system containing a double bond flanked by two triple bonds.[4][5] This core is embedded within a larger, complex structure that includes a naphthoic acid moiety and sugar residues.[1][6] The naphthoic acid component is implicated in the binding of the chromophore to DNA.[1][4][5]

The this compound Apoprotein: The apoprotein is a single-chain polypeptide of 114 amino acids with an acidic isoelectric point (pI 3.65).[2] Its primary role is to bind to and stabilize the highly reactive and unstable chromophore, protecting it from degradation and premature activation.[7][8] Intriguingly, the this compound apoprotein has also been shown to possess selective proteolytic activity, particularly against histones.[7][8] This suggests a dual-pronged mechanism of action for the holoenzyme, targeting both DNA and chromosomal proteins.

The Mechanism of DNA Damage

The DNA-damaging cascade of this compound can be dissected into three key stages: activation of the chromophore, cycloaromatization to a reactive diradical, and hydrogen abstraction from the DNA backbone, culminating in strand cleavage.

Activation of the this compound Chromophore

In its native state within the chromoprotein complex, the this compound chromophore is inactive. The initiation of its cytotoxic activity requires its release from the apoprotein and subsequent activation. This activation is a critical step, and for many enediynes, it is triggered by the presence of reducing agents, such as thiols.[4][5] While the precise in vivo activation mechanism for this compound is a subject of ongoing research, in vitro studies have demonstrated that reducing agents are required for its DNA cleavage chemistry.[4][5]

Bergman Cycloaromatization: Formation of a Benzenoid Diradical

Once activated, the nine-membered enediyne core of the this compound chromophore undergoes a spontaneous electrocyclization reaction known as the Bergman cyclization.[3][9] This reaction transforms the strained enediyne ring into a much more stable, aromatic para-benzyne diradical.[3][9] This diradical species is a highly reactive intermediate with two unpaired electrons, poised to react with nearby molecules.[3] The favorability of this cycloaromatization is driven by the release of ring strain in the enediyne core.[10]

This compound Activation and Bergman Cyclization
DNA Binding and Hydrogen Abstraction

The this compound chromophore exhibits significant sequence selectivity, preferentially binding to and cleaving DNA at TCCTN-mer sites.[4][5] The naphthoic acid moiety is thought to play a crucial role in this binding, likely through intercalation into the DNA minor groove.[1] Once positioned within the minor groove, the highly reactive para-benzyne diradical abstracts hydrogen atoms from the deoxyribose backbone of the DNA.[11][12] This hydrogen abstraction generates a radical on the sugar moiety of the DNA.

DNA Strand Cleavage

The DNA radical formed by hydrogen abstraction can then react with molecular oxygen, leading to a cascade of reactions that ultimately results in the cleavage of the phosphodiester backbone, causing a single-strand break.[1] While single-strand breaks are the predominant form of damage, double-strand breaks can also occur, albeit at a lower frequency.[13]

DNA Cleavage Pathway by Activated this compound

Quantitative Analysis of this compound Activity

The DNA-damaging potential of this compound has been quantified through various in vitro assays. This data is crucial for understanding its potency and for the development of this compound-based therapeutics.

ParameterCell Line / SystemValueReference
IC50 HCT116 Colon Carcinoma1 nM[5]
Ratio of Single-Strand to Double-Strand Breaks pM2 DNA4.2 ± 0.85[13]

Experimental Protocols

The elucidation of the DNA damage mechanism of this compound has relied on a suite of biochemical and molecular biology techniques. Below are outlines of the key experimental protocols.

DNA Cleavage Assay

This assay is used to determine the ability of this compound to break the phosphodiester backbone of DNA.

Objective: To visualize and quantify single- and double-strand breaks in plasmid DNA induced by the this compound chromophore.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322 or pM2)

  • This compound chromophore

  • Reducing agent (e.g., 2-mercaptoethanol)

  • Reaction buffer (e.g., Tris-HCl buffer)

  • Agarose (B213101) gel electrophoresis system

  • DNA staining agent (e.g., ethidium (B1194527) bromide)

  • Gel imaging system

Protocol:

  • Prepare reaction mixtures containing supercoiled plasmid DNA, reaction buffer, and varying concentrations of the this compound chromophore.

  • Initiate the reaction by adding the reducing agent.

  • Incubate the reactions at 37°C for a defined period.

  • Stop the reactions by adding a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.

  • Analyze the reaction products by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Quantify the amount of supercoiled (Form I), nicked circular (Form II), and linear (Form III) DNA to determine the extent of single- and double-strand breaks.

DNA_Cleavage_Assay_Workflow Start Prepare Reaction Mixture (Plasmid DNA, Buffer, this compound) Add_Reducing_Agent Add Reducing Agent (e.g., 2-mercaptoethanol) Start->Add_Reducing_Agent Incubate Incubate at 37°C Add_Reducing_Agent->Incubate Stop_Reaction Stop Reaction (EDTA, Loading Dye) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Stain_Visualize Stain and Visualize DNA Electrophoresis->Stain_Visualize Quantify Quantify DNA Forms (I, II, and III) Stain_Visualize->Quantify

Workflow for DNA Cleavage Assay
DNA Footprinting Analysis

DNA footprinting is employed to identify the specific DNA sequences where this compound binds.

Objective: To determine the precise binding site of the this compound chromophore on a DNA fragment.

Materials:

  • A DNA fragment of known sequence, radioactively labeled at one end.

  • This compound chromophore

  • DNase I

  • Reaction buffer

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • Autoradiography equipment

Protocol:

  • Incubate the end-labeled DNA fragment with varying concentrations of the this compound chromophore to allow binding.

  • Lightly digest the DNA with DNase I, such that on average, each DNA molecule is cut only once.

  • Stop the digestion and purify the DNA fragments.

  • Denature the DNA fragments and separate them by size using denaturing PAGE.

  • Visualize the DNA fragments by autoradiography.

  • The binding site of this compound will appear as a "footprint," a region on the gel where there are no DNA bands, as the bound chromophore protects the DNA from DNase I cleavage.

  • Run a sequencing ladder of the same DNA fragment alongside to precisely identify the protected nucleotide sequence.

Conclusion

This compound is a remarkable natural product that employs a sophisticated chemical mechanism to inflict targeted damage on DNA. Its enediyne core, stabilized by a dedicated apoprotein, can be triggered to form a highly reactive diradical that cleaves DNA with a notable degree of sequence specificity. The dual functionality of the this compound system, with the chromophore targeting DNA and the apoprotein potentially targeting histones, makes it a compelling candidate for further investigation and development in the field of oncology. A thorough understanding of its mechanism of action, as detailed in this guide, is paramount for harnessing its therapeutic potential while mitigating its toxicity.

References

The Biological Activity of Kedarcidin Against Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kedarcidin, a potent chromoprotein antitumor antibiotic, demonstrates significant cytotoxic activity against various cancer cell lines. Comprising a highly reactive nine-membered enediyne chromophore and a stabilizing apoprotein, its primary mechanism of action involves the induction of DNA double-strand breaks. This guide provides a comprehensive overview of the biological activity of this compound, summarizing its effects on cancer cell viability, and delving into the molecular signaling pathways governing this compound-induced apoptosis and cell cycle arrest. Detailed experimental protocols for key assays and visual representations of cellular pathways are included to facilitate further research and drug development efforts in this area.

Introduction

This compound is a member of the enediyne class of antitumor antibiotics, a group of natural products renowned for their potent cytotoxic effects[1]. Isolated from an actinomycete strain, this compound is a chromoprotein composed of two key components: a highly unstable enediyne chromophore responsible for its DNA-damaging activity, and an apoprotein that protects the chromophore and may contribute to its overall biological function[1][2]. The enediyne core of the chromophore, upon activation, undergoes Bergman cyclization to form a highly reactive biradical species. This biradical can abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to both single- and double-strand breaks, ultimately triggering cell death[1]. This guide synthesizes the current understanding of this compound's anticancer properties, with a focus on its activity against various cancer cell lines.

Cytotoxic Activity of this compound and Related Enediynes

The cytotoxic potency of this compound and other enediyne antibiotics is typically quantified by their half-maximal inhibitory concentration (IC50) values. While comprehensive data for this compound across a wide range of cancer cell lines is limited, available information and data from related enediynes provide valuable insights into its efficacy.

Quantitative Data on Cytotoxicity

The following tables summarize the reported IC50 values for this compound chromophore and other notable enediyne antibiotics against various cancer cell lines.

CompoundCell LineCancer TypeIC50Citation
This compound Chromophore HCT-116Colon Carcinoma1 nM[3]
This compound B16Melanoma2-3.3 (relative potency)[4]
This compound P388Leukemia2-3.3 (relative potency)[4]

Table 1: Cytotoxic Activity of this compound

CompoundCell Line(s)Cancer Type(s)IC50 RangeCitation(s)
Neocarzinostatin C6Glioma493.64 nM[5][6]
U87MGGlioblastoma462.96 nM[5][6]
Calicheamicin γ1 Various ALL cell linesAcute Lymphoblastic Leukemia0.11 - 3.58 nM[7]
Various AML cellsAcute Myeloid Leukemia0.1 - 1000 ng/mL[8]
Esperamicin A1 HCT-116Colon CarcinomaPotent DNA breakage[9]
Lidamycin HeLa, L-1210Cervical Carcinoma, Leukemia0.25 - 0.5 (relative potency)[4]

Table 2: Cytotoxic Activity of Other Enediyne Antibiotics

Mechanism of Action

The anticancer activity of this compound is multifaceted, involving direct DNA damage by its chromophore and potential enzymatic activity of its apoprotein. This dual-pronged attack disrupts cellular homeostasis and triggers programmed cell death.

DNA Damage and the Enediyne "Warhead"

The core mechanism of this compound's cytotoxicity lies in the ability of its enediyne chromophore to generate DNA double-strand breaks[1]. This process is initiated by the activation of the chromophore, leading to the formation of a highly reactive biradical species via Bergman cyclization. This biradical then abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, causing strand scission.

G This compound This compound (Chromophore + Apoprotein) Activation Activation (e.g., thiol reduction) This compound->Activation Biradical Biradical Formation (Bergman Cyclization) Activation->Biradical DNA Cellular DNA Biradical->DNA H atom abstraction DSB DNA Double-Strand Breaks DNA->DSB CellDeath Apoptosis & Cell Cycle Arrest DSB->CellDeath G This compound This compound DSB DNA Double-Strand Breaks This compound->DSB ATM_ATR ATM / ATR Activation DSB->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Activation ATM_ATR->p53 RPA RPA Hyperphosphorylation ATM_ATR->RPA CellCycleArrest Cell Cycle Arrest Chk1_Chk2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis G This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage Bax Bax Activation DNA_Damage->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G DNA_Damage DNA Damage (from this compound) ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Activation ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 Inhibition Chk1_Chk2->Cdc25 phosphorylates and inhibits CDKs CDK Inhibition Cdc25->CDKs dephosphorylates and activates (inhibited pathway) CellCycleArrest Cell Cycle Arrest (G1/S and/or G2/M) CDKs->CellCycleArrest G Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze G Start Prepare Cell Lysates Quantify Protein Quantification (BCA Assay) Start->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect ECL Detection Secondary_Ab->Detect Analyze Analyze Protein Bands Detect->Analyze G cluster_0 Cell Cycle Analysis cluster_1 Apoptosis Analysis Harvest_Fix Harvest & Fix Cells Stain_PI Stain with PI/RNase A Harvest_Fix->Stain_PI Analyze_CC Analyze by Flow Cytometry Stain_PI->Analyze_CC Harvest_Wash Harvest & Wash Cells Stain_Annexin Stain with Annexin V/PI Harvest_Wash->Stain_Annexin Analyze_Apop Analyze by Flow Cytometry Stain_Annexin->Analyze_Apop

References

Kedarcidin: A Technical Guide to a Novel Enediyne Antitumor Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kedarcidin is a potent chromoprotein antitumor antibiotic belonging to the enediyne class of natural products. Isolated from an actinomycete strain, it is composed of a highly reactive nine-membered enediyne chromophore non-covalently bound to a stabilizing apoprotein. The chromophore's mechanism of action involves binding to the minor groove of DNA and undergoing Bergman cycloaromatization to generate highly reactive diradicals. This leads to sequence-specific DNA cleavage, primarily causing single-strand breaks, which triggers the DNA damage response and culminates in apoptotic cell death. Uniquely, the this compound apoprotein also exhibits intrinsic proteolytic activity, selectively cleaving histone proteins, which may contribute to its overall cytotoxicity. This compound has demonstrated significant antitumor activity in both in vitro and in vivo models, making it a subject of considerable interest for therapeutic development. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative antitumor data, detailed experimental protocols, and relevant biological pathways.

Core Mechanism of Action

This compound's antitumor activity stems from a dual mechanism involving both its chromophore and its apoprotein.

  • Chromophore-Mediated DNA Damage: The core of this compound's activity lies in its enediyne chromophore.[1] This unstable molecule is stabilized by its association with the apoprotein.[2] Upon release, the chromophore binds to the minor groove of duplex DNA with a preference for TCCTn-mer sequences.[1] The naphthoic acid substructure of the chromophore is implicated in this DNA binding, likely through intercalation.[3] In the presence of reducing agents and oxygen, the enediyne core undergoes a Bergman cycloaromatization, generating a para-benzyne diradical. This highly reactive species abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission and ultimately, cell death.[1][3]

  • Apoprotein-Mediated Proteolysis: In addition to stabilizing the chromophore, the this compound apoprotein possesses its own distinct biological activity. It has been shown to function as a selective protease, with a notable preference for cleaving histone proteins.[4][5] Given that histones are highly basic proteins, this activity is likely driven by the highly acidic nature of the apoprotein (pI 3.65).[2] This histone-cleaving function may contribute to cytotoxicity by disrupting chromatin structure and genomic regulation, complementing the DNA-damaging effects of the chromophore.

Kedarcidin_Mechanism_of_Action cluster_0 This compound Chromoprotein cluster_1 Cellular Environment cluster_2 Dual Cytotoxic Pathways K_Complex This compound (Chromophore + Apoprotein) TargetCell Target Tumor Cell K_Complex->TargetCell Uptake Release Release of Chromophore TargetCell->Release Chromophore This compound Chromophore Release->Chromophore Apoprotein This compound Apoprotein Release->Apoprotein DNA Nuclear DNA (Minor Groove) Chromophore->DNA Binds to TCCT sequence Histones Histone Proteins Apoprotein->Histones Proteolytic Action Bergman Bergman Cycloaromatization (+ Reducing Agents, O2) DNA->Bergman Cleavage_Histone Histone Cleavage Histones->Cleavage_Histone Radicals p-Benzyne Diradicals Bergman->Radicals Cleavage_DNA DNA Strand Breaks (Single-Strand) Radicals->Cleavage_DNA H-atom abstraction Apoptosis Apoptotic Cell Death Cleavage_DNA->Apoptosis Triggers Cleavage_Histone->Apoptosis Contributes to

Fig. 1: Dual mechanism of action for the this compound chromoprotein.

Antitumor Activity: Quantitative Data

This compound exhibits potent cytotoxic and antitumor effects across various cancer models. The naked chromophore is exceptionally active at nanomolar concentrations in vitro. In vivo studies have confirmed its high potency against aggressive murine cancers.

Table 1: In Vitro Cytotoxicity of this compound Chromophore
Cell LineCancer TypeIC₅₀ (nM)Reference
HCT-116Human Colorectal Carcinoma1.0[1]

Note: The IC₅₀ value can vary between different cell lines and with different experimental conditions such as assay type and incubation time.[5][6]

Table 2: In Vivo Antitumor Activity of this compound
Animal ModelTumor ModelRouteDosing RegimenOutcomeReference
MiceP388 LeukemiaNot SpecifiedNot SpecifiedExtremely Active[1]
MiceB16 MelanomaNot SpecifiedNot SpecifiedExtremely Active[1]

Note: Specific quantitative data such as percentage of tumor growth inhibition (TGI) and detailed dosing schedules are not available in the cited literature but the activity was described as highly potent.

Key Signaling Pathways

The primary mechanism of this compound-induced cell death is the activation of the DNA Damage Response (DDR) pathway, which subsequently initiates apoptosis.

DNA Damage Response (DDR) Pathway

The single- and double-strand breaks created by the this compound chromophore are recognized by sensor proteins of the DDR pathway, primarily the PI3K-like kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[7]

  • Sensing Damage: DNA double-strand breaks (DSBs) directly activate ATM. The processing of these breaks can also create regions of single-stranded DNA (ssDNA) that activate ATR.[7][8]

  • Signal Transduction: Activated ATM and ATR phosphorylate a cascade of downstream targets. Key among these are the checkpoint kinases Chk2 and Chk1, respectively.[9][10]

  • Effector Activation: Activated Chk1 and Chk2 phosphorylate numerous effector proteins. A critical target is the tumor suppressor p53. Phosphorylation stabilizes p53, allowing it to accumulate and act as a transcription factor.

  • Cell Cycle Arrest & Apoptosis: p53 upregulates the expression of proteins like p21, which enforces cell cycle arrest (typically at the G1/S or G2/M checkpoint) to allow time for DNA repair.[11] If the damage is too extensive to be repaired, p53 promotes apoptosis by upregulating pro-apoptotic proteins such as Bax.

DNA_Damage_Response_Pathway cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Effectors This compound This compound Chromophore DNA_Breaks DNA Strand Breaks (SSBs & DSBs) This compound->DNA_Breaks ATM ATM DNA_Breaks->ATM activates ATR ATR DNA_Breaks->ATR activates Chk2 Chk2 ATM->Chk2 P Chk1 Chk1 ATR->Chk1 P p53 p53 Chk2->p53 P, stabilizes Chk1->p53 P, stabilizes p21 p21 p53->p21 Upregulates Transcription Bax Bax p53->Bax Upregulates Transcription Arrest Cell Cycle Arrest (G1/S, G2/M) p21->Arrest Apoptosis Apoptosis Induction Bax->Apoptosis

Fig. 2: Inferred DNA Damage Response pathway activated by this compound.
Caspase-Mediated Apoptosis Pathway

The DDR pathway ultimately converges on the intrinsic (mitochondrial) pathway of apoptosis.

  • Initiation: Pro-apoptotic proteins like Bax, upregulated by p53, translocate to the mitochondria. They disrupt the outer mitochondrial membrane, causing mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol.

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which oligomerizes to form the apoptosome.

  • Caspase Activation: The apoptosome recruits and activates the initiator caspase, Caspase-9. Active Caspase-9 then cleaves and activates the executioner caspases, primarily Caspase-3 and Caspase-7.[12][13]

  • Execution: Active Caspase-3 and -7 cleave a multitude of cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological changes of apoptosis and cell death.[12][14]

Apoptosis_Signaling_Pathway DDR DNA Damage Response (p53 activation) Bax Bax (Pro-apoptotic) DDR->Bax Upregulates Mito Mitochondrion Bax->Mito Induces MOMP CytC Cytochrome c (released) Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Binds Apoptosome Apoptosome (CytC + Apaf-1) Apaf1->Apoptosome Forms Casp9 Pro-Caspase-9 Apoptosome->Casp9 Recruits aCasp9 Active Caspase-9 Casp9->aCasp9 Cleaves & Activates Casp37 Pro-Caspase-3/7 aCasp9->Casp37 Cleaves & Activates aCasp37 Active Caspase-3/7 Casp37->aCasp37 PARP PARP aCasp37->PARP Cleaves CellDeath Apoptosis aCasp37->CellDeath Executes CleavedPARP Cleaved PARP PARP->CleavedPARP MTT_Assay_Workflow Start Start Plate 1. Seed Cells (e.g., 5,000 cells/well) in 96-well plate Start->Plate Incubate1 2. Incubate 24h (37°C, 5% CO2) Plate->Incubate1 Treat 3. Add this compound (serial dilutions) Incubate1->Treat Incubate2 4. Incubate 72h Treat->Incubate2 AddMTT 5. Add MTT Reagent (10 µL/well) Incubate2->AddMTT Incubate3 6. Incubate 4h AddMTT->Incubate3 Solubilize 7. Add Solubilizing Agent (e.g., 100 µL DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate % Viability & Determine IC50 Read->Analyze End End Analyze->End

References

An In-depth Technical Guide to the Kedarcidin Chromophore-Apoprotein Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate relationship between the kedarcidin chromophore and its stabilizing apoprotein. This compound is a potent chromoprotein antitumor antibiotic isolated from an actinomycete strain.[1][2] Its biological activity stems from a highly reactive nine-membered enediyne chromophore, which is non-covalently bound to and stabilized by a 114-residue apoprotein.[1] This guide delves into the quantitative, experimental, and mechanistic aspects of this interaction, offering valuable insights for researchers in drug discovery and molecular biology.

Quantitative Data on Molecular Interactions

Further insights into the binding pocket of the homologous neocarzinostatin (B611948) apoprotein have been gained through fluorescence polarization studies with ethidium (B1194527) bromide as a probe, yielding dissociation constants for various mutants.

Table 1: Cytotoxicity of this compound Chromophore

Cell LineIC50 (nM)
HCT-116 (Human Colorectal Carcinoma)1

Data from Zein et al. (1993)[1][3]

Table 2: Dissociation Constants (Kd) for Ethidium Bromide Binding to Neocarzinostatin Apoprotein Mutants (Analogous System)

Apoprotein MutantKd (µM)
Wild Type4.4
S98A2.2
S98G1.3
S98C9.7

Data from a study on neocarzinostatin, a homologous chromoprotein.[4]

Structural and Mechanistic Insights

The three-dimensional structure of the this compound apoprotein in solution has been determined by heteronuclear multidimensional NMR spectroscopy. It reveals a seven-stranded antiparallel β-barrel structure, forming a deep cleft that serves as the binding pocket for the chromophore.[1] This structure is highly similar to that of other enediyne-binding proteins like neocarzinostatin.

The apoprotein plays a critical role in stabilizing the highly reactive enediyne chromophore, protecting it from degradation and facilitating its delivery to the target DNA. The interaction is primarily hydrophobic, with key contributions from aromatic and aliphatic amino acid residues lining the binding pocket. In the homologous neocarzinostatin, the chromophore is deeply buried within this cleft, shielded from the solvent. Key interactions include π-π stacking between the naphthoate ring of the chromophore and phenylalanine residues of the apoprotein.

Mechanism of Action: DNA Damage

The cytotoxicity of this compound is attributed to the chromophore's ability to induce DNA strand breaks. This process is initiated by the Bergman cyclization of the enediyne core, which generates a highly reactive p-benzyne biradical. This biradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand cleavage and ultimately, apoptosis. The chromophore exhibits sequence-specific DNA cleavage, preferentially at TCCTn-mer sites.[1]

cluster_Apoprotein_Binding Chromophore-Apoprotein Interaction cluster_DNA_Interaction Mechanism of DNA Damage Apoprotein Apoprotein Holo-protein Holo-protein Apoprotein->Holo-protein Binding Chromophore Chromophore Chromophore->Holo-protein Stabilization Chromophore_Release Chromophore_Release Holo-protein->Chromophore_Release Release DNA_Binding DNA_Binding Chromophore_Release->DNA_Binding Targets DNA Bergman_Cyclization Bergman_Cyclization DNA_Binding->Bergman_Cyclization Initiates p-Benzyne_Biradical p-Benzyne_Biradical Bergman_Cyclization->p-Benzyne_Biradical Forms H_Abstraction H_Abstraction p-Benzyne_Biradical->H_Abstraction Abstracts H from DNA DNA_Strand_Breaks DNA_Strand_Breaks H_Abstraction->DNA_Strand_Breaks Causes Apoptosis Apoptosis DNA_Strand_Breaks->Apoptosis Leads to

This compound's mechanism of action.

Cellular Response to this compound-Induced DNA Damage

While specific studies on the cellular signaling pathways activated by this compound are limited, the extensive DNA damage caused by enediyne compounds is known to trigger the DNA Damage Response (DDR) pathway. This is a complex signaling network that senses DNA lesions, signals their presence, and promotes their repair. Key protein kinases in this pathway include Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), which, upon activation, phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2. Activation of these pathways leads to cell cycle arrest, providing time for DNA repair, or if the damage is too severe, induction of apoptosis, often through the p53 tumor suppressor pathway.

cluster_DDR DNA Damage Response cluster_Cell_Fate Cellular Outcomes Kedarcidin_Chromophore Kedarcidin_Chromophore DNA_Damage DNA_Damage Kedarcidin_Chromophore->DNA_Damage ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR Activates Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylates p53 p53 Activation ATM_ATR->p53 Activates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) Chk1_Chk2->Cell_Cycle_Arrest Induces Apoptosis Apoptosis p53->Apoptosis Induces DNA_Repair DNA_Repair Cell_Cycle_Arrest->DNA_Repair Allows time for

Hypothesized cellular response to this compound.

Experimental Protocols

Isolation and Purification of this compound

This compound is isolated from the culture broth of the actinomycete strain L585-6 (ATCC 53650).[1][2] A common purification strategy involves a multi-step chromatographic process.

Culture_Broth Actinomycete Culture Broth Filtration Filtration/Centrifugation Culture_Broth->Filtration Ion_Exchange Anion Exchange Chromatography (e.g., QAE or DEAE-Sephadex) Filtration->Ion_Exchange Gel_Filtration Gel Filtration Chromatography (e.g., Sephadex G-50) Ion_Exchange->Gel_Filtration Purified_this compound Purified this compound (Holo-protein) Gel_Filtration->Purified_this compound

References

Unraveling the Genetic Blueprint of Kedarcidin: A Technical Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the genetic underpinnings of kedarcidin production, a potent chromoprotein antitumor antibiotic. By examining the biosynthetic gene cluster, the intricate enzymatic machinery, and the regulatory networks, we provide a comprehensive resource for researchers seeking to understand and potentially harness this complex natural product.

The this compound Biosynthetic Gene Cluster: A Genetic Treasure Trove

The biosynthesis of this compound is orchestrated by a large and complex biosynthetic gene cluster (BGC), designated as the ked cluster, residing in the genome of the producing organism, Streptoalloteichus sp. ATCC 53650.[1] The sequenced ked cluster spans approximately 105 kb and contains 81 open reading frames (ORFs) that encode the enzymes and proteins responsible for the assembly of the this compound chromophore, its apoprotein, as well as regulatory and resistance elements.

The ked cluster is a fascinating example of convergent biosynthesis, where different pathways generate the distinct structural moieties of the this compound chromophore, which are then assembled into the final molecule.[1] Bioinformatic analysis of the cluster has revealed genes for the biosynthesis of the enediyne core, the unique (R)-2-aza-3-chloro-β-tyrosine and 2-naphthonate moieties, and the deoxysugar units.[1]

Organization of the ked Gene Cluster

The 81 ORFs within the ked cluster are organized into functional categories, including biosynthesis, regulation, and resistance. A detailed annotation of the genes and their putative functions is provided in the table below.

GeneProposed Function
kedEEnediyne polyketide synthase (PKS) for enediyne core biosynthesis
kedE1-E10Accessory enzymes for enediyne core formation
kedY1-Y10Type I PKS for the biosynthesis of the (R)-2-aza-3-chloro-β-tyrosine moiety
kedN1-N5Type II PKS and modifying enzymes for the biosynthesis of the 2-naphthonate moiety
kedS1-S8Enzymes for deoxysugar biosynthesis and attachment
kedAThis compound apoprotein
kedR1-R5Regulatory proteins (SARP-family and others)
kedT1-T3Transport and resistance proteins
...Other tailoring enzymes (e.g., halogenases, methyltransferases)

Table 1: Selected Genes and Their Proposed Functions in the this compound Biosynthetic Gene Cluster. (Data compiled from Lohman et al., 2013)

The Biosynthetic Pathway: A Symphony of Enzymatic Reactions

The biosynthesis of the this compound chromophore is a multi-step process involving a consortium of enzymes with diverse catalytic activities. The pathway can be conceptually divided into the formation of the enediyne core and the synthesis and attachment of the peripheral moieties.

kedarcidin_biosynthesis cluster_core Enediyne Core Biosynthesis cluster_aza_tyrosine (R)-2-aza-3-chloro-β-tyrosine Biosynthesis cluster_naphthonate 2-Naphthonate Biosynthesis cluster_assembly Final Assembly Malonyl-CoA Malonyl-CoA kedE kedE (PKS) Malonyl-CoA->kedE Polyene Intermediate Polyene Intermediate kedE->Polyene Intermediate kedE_accessory kedE1-E10 Enediyne Core Enediyne Core kedE_accessory->Enediyne Core Polyene Intermediate->kedE_accessory Assembly_Enzymes Glycosyltransferases & Other enzymes Enediyne Core->Assembly_Enzymes L-Tyrosine L-Tyrosine kedY_PKS kedY1-Y10 (Type I PKS) L-Tyrosine->kedY_PKS Aza-tyrosine intermediate Aza-tyrosine intermediate kedY_PKS->Aza-tyrosine intermediate kedY4 KedY4 (Aminomutase) Aza-tyrosine intermediate->kedY4 Halogenase/Other enzymes Tailoring Enzymes kedY4->Halogenase/Other enzymes Aza-chloro-beta-tyrosine Aza-chloro-beta-tyrosine Halogenase/Other enzymes->Aza-chloro-beta-tyrosine Aza-chloro-beta-tyrosine->Assembly_Enzymes Malonyl-CoA_2 Malonyl-CoA kedN_PKS kedN1-N5 (Type II PKS) Malonyl-CoA_2->kedN_PKS Naphthoic acid intermediate Naphthoic acid intermediate kedN_PKS->Naphthoic acid intermediate Tailoring_enzymes_N Tailoring Enzymes Naphthoic acid intermediate->Tailoring_enzymes_N 2-Naphthonate 2-Naphthonate Tailoring_enzymes_N->2-Naphthonate 2-Naphthonate->Assembly_Enzymes This compound Chromophore This compound Chromophore Assembly_Enzymes->this compound Chromophore Deoxysugars Deoxysugars Deoxysugars->Assembly_Enzymes

Figure 1: Proposed Biosynthetic Pathway of the this compound Chromophore. This diagram illustrates the convergent nature of the pathway, with separate modules for the enediyne core and peripheral moieties, followed by a final assembly.

Formation of the Enediyne Core

The biosynthesis of the characteristic nine-membered enediyne core is initiated by the iterative type I polyketide synthase (PKS) encoded by the kedE gene. This megasynthase utilizes malonyl-CoA as a building block to construct a linear polyene intermediate. A suite of accessory enzymes, encoded by kedE1 to kedE10, are then responsible for the complex series of cyclizations and modifications that forge the highly reactive enediyne core.

Biosynthesis of the Peripheral Moieties

** (R)-2-aza-3-chloro-β-tyrosine:** This unusual amino acid is synthesized by a type I PKS system encoded by the kedY1-Y10 genes, starting from the precursor L-tyrosine. A key step in this pathway is catalyzed by the aminomutase KedY4, which is responsible for the formation of the β-amino acid scaffold. Subsequent tailoring enzymes, including a putative halogenase, install the chloro- and aza- functionalities.

2-Naphthonate Moiety: The 2-naphthonate unit is assembled by a type II PKS, encoded by kedN1-N5. This system utilizes malonyl-CoA to construct the naphthalene (B1677914) ring system. Further modifications, such as hydroxylation and O-methylation, are carried out by tailoring enzymes within this sub-cluster.

Deoxysugars: The kedS1-S8 genes are predicted to encode the enzymes responsible for the biosynthesis of the two deoxysugar moieties and their subsequent attachment to the chromophore.

Quantitative Insights into this compound Production

Understanding the quantitative aspects of this compound biosynthesis is crucial for optimizing its production. While detailed kinetic data for all enzymes in the pathway are not yet available, some key parameters have been determined.

ParameterValueReference
Fermentation Titer
This compound Chromoprotein Yield50 mg/L(Lohman et al., 2013)
Enzyme Kinetics (KedF - Epoxide Hydrolase)
kcat35.1 ± 2.4 min-1(Lohman et al., 2013)
KM3.50 ± 0.64 mM(Lohman et al., 2013)
kcat/KM10.0 ± 1.9 mM-1min-1(Lohman et al., 2013)

Table 2: Quantitative Data on this compound Production and Enzyme Kinetics.

Regulation of this compound Biosynthesis: A Complex Network

The production of a potent cytotoxin like this compound is tightly regulated to prevent self-toxicity and to ensure its synthesis occurs at the appropriate time in the producer's life cycle. The ked cluster contains several putative regulatory genes, including five genes (kedR1-R5) that show homology to the SARP (Streptomyces Antibiotic Regulatory Protein) family of transcriptional activators.

SARP-family regulators are known to bind to specific DNA sequences (direct heptameric repeats) in the promoter regions of their target genes, thereby activating their transcription.[2][3] It is hypothesized that the KedR proteins act as pathway-specific activators, controlling the expression of the biosynthetic genes within the ked cluster. The precise signaling molecules that modulate the activity of these regulators and the full extent of the regulatory cascade remain areas of active research.

kedarcidin_regulation Environmental/Physiological Signals Environmental/Physiological Signals Global Regulators Global Regulators Environmental/Physiological Signals->Global Regulators KedR1-R5 (SARPs) KedR1-R5 (SARPs) Global Regulators->KedR1-R5 (SARPs) Activation ked Biosynthetic Genes ked Biosynthetic Genes KedR1-R5 (SARPs)->ked Biosynthetic Genes Transcriptional Activation This compound Production This compound Production ked Biosynthetic Genes->this compound Production

Figure 2: Proposed Regulatory Cascade for this compound Biosynthesis. This diagram illustrates the hierarchical control, from environmental signals to pathway-specific activators.

Experimental Protocols: A Guide for the Bench

This section provides an overview of the key experimental methodologies employed in the study of the this compound biosynthetic gene cluster.

Cloning of the ked Biosynthetic Gene Cluster

The cloning of the large ked BGC was a significant undertaking that involved the following key steps:

  • Genomic DNA Isolation: High-molecular-weight genomic DNA was isolated from Streptoalloteichus sp. ATCC 53650.

  • Cosmid Library Construction: A cosmid library of the genomic DNA was constructed in an E. coli host.

  • Library Screening: The library was screened using a DNA probe generated by PCR with degenerate primers designed based on conserved regions of known enediyne PKS genes.

  • Chromosome Walking: Positive cosmids were identified and used as starting points for chromosome walking to clone the entire ~105 kb gene cluster.

cloning_workflow A Isolate Genomic DNA from Streptoalloteichus sp. ATCC 53650 B Construct Cosmid Library in E. coli A->B D PCR Amplify Probe from Genomic DNA A->D E Screen Cosmid Library with Radiolabeled Probe B->E C Design Degenerate Primers for Enediyne PKS Genes C->D D->E F Identify and Characterize Positive Cosmids E->F G Sequence Cosmids and Perform Chromosome Walking F->G H Assemble and Annotate the Complete ked Gene Cluster G->H

Figure 3: Experimental Workflow for Cloning the this compound BGC. This flowchart outlines the key steps from genomic DNA isolation to the final annotated gene cluster.

In Vitro Characterization of Biosynthetic Enzymes

To elucidate the function of individual enzymes in the this compound pathway, in vitro biochemical assays are essential. A general protocol for the characterization of an enzyme, such as the epoxide hydrolase KedF, would involve:

  • Gene Cloning and Expression: The gene of interest (e.g., kedF) is amplified by PCR from the cosmid DNA and cloned into an expression vector. The protein is then overexpressed in a suitable host, such as E. coli.

  • Protein Purification: The recombinant protein is purified to homogeneity using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assay: The activity of the purified enzyme is assayed by incubating it with its putative substrate and monitoring product formation over time. For KedF, a model substrate like styrene (B11656) oxide can be used, and the formation of the diol product can be quantified by HPLC.

  • Kinetic Analysis: By varying the substrate concentration and measuring the initial reaction rates, key kinetic parameters such as KM and kcat can be determined.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic gene cluster has provided a remarkable glimpse into the intricate molecular machinery responsible for the production of this complex and potent antitumor antibiotic. The knowledge gained from the genetic and biochemical characterization of the ked cluster opens up exciting avenues for future research. The potential for pathway engineering to generate novel this compound analogs with improved therapeutic properties is a particularly promising area. Furthermore, a deeper understanding of the regulatory networks controlling this compound production could lead to strategies for enhancing its yield, making this valuable molecule more accessible for further drug development. The in-depth technical information presented in this guide serves as a foundational resource for researchers dedicated to exploring and exploiting the fascinating biology of this compound.

References

Unveiling the Proteolytic Persona: A Technical Guide to the Enzymatic Activity of Kedarcidin Apoprotein

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Kedarcidin, a potent chromoprotein antitumor antibiotic, is comprised of a DNA-damaging enediyne chromophore and a stabilizing apoprotein. While the cytotoxic effects of the chromophore are well-documented, the intrinsic biological functions of the this compound apoprotein are less characterized. This technical guide consolidates the current scientific understanding of the proteolytic activity inherent to the this compound apoprotein. We present a comprehensive overview of its substrate specificity, proposed mechanism, and the experimental methodologies employed to elucidate its enzymatic nature. This document aims to serve as a foundational resource for researchers investigating enediyne-associated proteins and their potential as therapeutic agents or targets.

Introduction

The enediyne class of antitumor antibiotics, renowned for their potent DNA-cleaving capabilities, are complex molecules often comprising a reactive chromophore non-covalently bound to a protective apoprotein. The apoprotein is crucial for the stability and delivery of the highly reactive chromophore. However, emerging evidence suggests that these apoproteins are not mere passive carriers but may possess independent biological activities that contribute to the overall cytotoxicity of the holo-protein.

This guide focuses on the proteolytic activity of the apoprotein of this compound, a chromoprotein isolated from an actinomycete strain.[1] In 1993, Zein et al. first reported that the this compound apoprotein, devoid of its chromophore, exhibits selective protein cleavage capabilities.[2][3] This discovery opened a new avenue of research into the dual-functionality of such antitumor agents, where both the chromophore and the apoprotein may act in concert to exert their cytotoxic effects.

Physicochemical Properties of this compound Apoprotein

The this compound apoprotein is a single-chain polypeptide with distinct physicochemical characteristics that likely influence its proteolytic function.

PropertyValueReference
Molecular Weight~12,400 Da[1]
Isoelectric Point (pI)3.65[1]
Number of Residues114[1]
Net Charge at Neutral pHHighly Acidic[2][3]

Proteolytic Activity and Substrate Specificity

The this compound apoprotein displays a selective proteolytic activity, preferentially targeting highly basic proteins. This specificity is thought to be driven by electrostatic interactions between the acidic apoprotein and its positively charged substrates.

Primary Substrates

The most readily cleaved substrates identified to date are histones, which are highly basic nuclear proteins.

SubstrateObservationReference
Histone H1Significant cleavage observed[2][3]
Core Histones (H2A, H2B, H3, H4)Cleavage observed[2][3]
Other basic proteins (e.g., lysozyme)Cleavage observed[2][3]
Neutral or acidic proteins (e.g., bovine serum albumin, ovalbumin)No significant cleavage observed[2][3]
Quantitative Kinetic Data

To date, specific Michaelis-Menten kinetic parameters, such as Km and kcat, for the proteolytic activity of this compound apoprotein have not been reported in the peer-reviewed literature. The existing studies have focused on demonstrating the presence and selectivity of the activity rather than performing detailed kinetic characterization.

Proposed Mechanism of Action

While the precise catalytic mechanism of the this compound apoprotein's proteolytic activity has not been fully elucidated, a plausible model involves a multi-step process.

Kedarcidin_Apoprotein_Mechanism Proposed Mechanism of this compound Apoprotein Proteolysis Apoprotein This compound Apoprotein (Acidic, pI 3.65) Complex Electrostatic Complex Formation Apoprotein->Complex Histone Histone Substrate (Basic, e.g., H1) Histone->Complex Cleavage Peptide Bond Cleavage Complex->Cleavage Conformational Change? Fragments Cleaved Histone Fragments Cleavage->Fragments Apoprotein_free Free this compound Apoprotein Cleavage->Apoprotein_free Enzyme regeneration

Caption: Proposed mechanism of histone proteolysis by this compound apoprotein.

The highly acidic nature of the apoprotein is believed to facilitate the initial binding to basic substrates like histones through electrostatic interactions. This binding event may induce a conformational change in the apoprotein, exposing a catalytic site that subsequently mediates the hydrolysis of peptide bonds within the substrate.

Experimental Protocols

The following sections provide generalized protocols for the purification of this compound apoprotein and the assessment of its proteolytic activity, based on methodologies described in the literature.

Purification of this compound Apoprotein

This protocol outlines the general steps for isolating the apoprotein from the this compound chromoprotein complex.

Apoprotein_Purification_Workflow This compound Apoprotein Purification Workflow Start This compound Holoprotein Extraction Chromophore Extraction (e.g., with acidic methanol) Start->Extraction Centrifugation Centrifugation to Pellet Apoprotein Extraction->Centrifugation Wash Wash Pellet with Organic Solvent Centrifugation->Wash Solubilization Solubilize Apoprotein in Buffer Wash->Solubilization Dialysis Dialysis to Remove Residual Solvent and Salts Solubilization->Dialysis Purified Purified this compound Apoprotein Dialysis->Purified

Caption: Generalized workflow for the purification of this compound apoprotein.

Materials:

  • This compound holoprotein

  • Methanol (B129727)

  • Hydrochloric acid

  • Appropriate buffer (e.g., phosphate (B84403) or Tris buffer)

  • Dialysis tubing with appropriate molecular weight cutoff

Procedure:

  • Dissolve the this compound holoprotein in an acidic methanol solution to dissociate the chromophore from the apoprotein.

  • Centrifuge the solution to pellet the precipitated apoprotein.

  • Carefully decant the supernatant containing the chromophore.

  • Wash the apoprotein pellet with cold methanol to remove any residual chromophore.

  • Repeat the centrifugation and washing steps as necessary.

  • Solubilize the apoprotein pellet in a suitable aqueous buffer.

  • Perform extensive dialysis against the desired buffer to remove any remaining organic solvent and to ensure the protein is correctly folded.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Verify the absence of the chromophore spectrophotometrically.

In Vitro Proteolysis Assay

This protocol describes a general method to assess the proteolytic activity of the purified this compound apoprotein against a histone substrate.

Materials:

  • Purified this compound apoprotein

  • Histone substrate (e.g., calf thymus histone H1)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • SDS-PAGE loading buffer

  • Deionized water

Procedure:

  • Prepare a reaction mixture containing the histone substrate at a defined concentration in the reaction buffer.

  • Initiate the reaction by adding the purified this compound apoprotein to the reaction mixture. A control reaction without the apoprotein should be run in parallel.

  • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specified time course (e.g., 0, 1, 2, 4, 8 hours).

  • At each time point, withdraw an aliquot of the reaction mixture and immediately stop the reaction by adding SDS-PAGE loading buffer and heating at 95-100°C for 5 minutes.

  • Analyze the reaction products by SDS-PAGE to visualize the degradation of the histone substrate over time.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands. The disappearance of the full-length histone band and the appearance of lower molecular weight fragments indicate proteolytic activity.

Signaling Pathways

Currently, there is no published evidence to suggest that the proteolytic activity of this compound apoprotein directly modulates specific intracellular signaling pathways. Its activity appears to be primarily directed towards the degradation of nuclear proteins, which would contribute to overall cytotoxicity. Further research is required to determine if the cleavage of histones or other substrates by the apoprotein has downstream signaling consequences.

Conclusion and Future Directions

The this compound apoprotein possesses a distinct and selective proteolytic activity, primarily targeting basic proteins such as histones. This enzymatic function, coupled with the DNA-damaging capability of its chromophore, highlights a sophisticated dual-threat mechanism for this antitumor agent. While the qualitative aspects of this activity have been established, a significant gap remains in our understanding of its quantitative kinetics and the precise catalytic mechanism.

Future research should focus on:

  • Determining the kinetic parameters (Km, kcat) of the apoprotein's proteolytic activity.

  • Identifying the specific cleavage sites within its substrates.

  • Elucidating the three-dimensional structure of the apoprotein's active site.

  • Investigating the potential for this proteolytic activity to influence cellular processes beyond simple protein degradation.

A deeper understanding of the this compound apoprotein's enzymatic function will not only provide insights into the evolution of such complex natural products but may also inform the design of novel, targeted anticancer therapies.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Kedarcidin Chromophore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kedarcidin is a potent chromoprotein antitumor antibiotic produced by an actinomycete, Streptomyces sp. L585-6 (ATCC 53650).[1][2] It is a member of the enediyne class of natural products, known for their ability to cause DNA damage. The biological activity of this compound resides in its highly unstable, non-peptidic chromophore, which is non-covalently bound to a stabilizing apoprotein.[1][2] The extreme instability of the free chromophore presents significant challenges for its isolation and purification.[3] This document provides a detailed protocol for the extraction and purification of the this compound chromophore, compiled from published literature and patent filings. The procedure involves a multi-step process beginning with the isolation of the this compound holoprotein, followed by the extraction of the chromophore, and its final purification.

Principle

The overall strategy for isolating the this compound chromophore is a two-phase process. First, the more stable this compound holoprotein (the complex of the chromophore and its apoprotein) is purified from the fermentation broth of Streptomyces sp. L585-6. This is achieved through a combination of ion-exchange chromatography and gel filtration. In the second phase, the unstable chromophore is dissociated from the apoprotein and extracted into an organic solvent. This is followed by silica (B1680970) gel chromatography to yield the purified chromophore. Due to the inherent instability of the chromophore, all procedures should be carried out expeditiously and at low temperatures where possible.

Quantitative Data Summary

Purification StageProductPurityYieldScaleReference
Anion Exchange & UltrafiltrationThis compound Holoprotein70%65%1000-L Fermentor[4]

Experimental Protocols

Part 1: Purification of this compound Holoprotein

This part of the protocol focuses on the isolation of the this compound holoprotein from the fermentation culture broth.

Materials and Reagents:

  • Fermentation broth of Streptomyces sp. L585-6 (ATCC 53650)

  • Anion exchange resin (e.g., DE23 or a similar DEAE resin)

  • Gel filtration resin (e.g., Sephadex G-50)

  • Phosphate (B84403) buffer (specific molarity and pH to be optimized, typically around pH 7.0)

  • Sodium chloride (for elution gradients)

  • Ultrafiltration system

Protocol:

  • Harvesting and Clarification:

    • Centrifuge the fermentation broth to remove the mycelia and other solid materials.

    • Filter the resulting supernatant through a 0.45 µm filter to obtain a clarified culture filtrate.

  • Anion Exchange Chromatography (Capture Step):

    • Equilibrate a column packed with DE23 or another suitable anion exchange resin with a low ionic strength phosphate buffer (e.g., 20 mM, pH 7.0).

    • Load the clarified culture filtrate onto the column.

    • Wash the column extensively with the equilibration buffer to remove unbound impurities.

    • Elute the bound this compound holoprotein using a salt gradient (e.g., a linear or stepwise gradient of 0-1.0 M NaCl in the equilibration buffer).

    • Collect fractions and monitor for the presence of this compound using a suitable assay (e.g., HPLC or a bioassay).

    • Pool the active fractions.

  • Ultrafiltration (Concentration and Buffer Exchange):

    • Concentrate the pooled active fractions using an ultrafiltration system equipped with a membrane of appropriate molecular weight cut-off (e.g., 10 kDa).

    • This step also serves to exchange the buffer to one suitable for the next purification step.

  • Gel Filtration Chromatography (Polishing Step):

    • Equilibrate a Sephadex G-50 column with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Load the concentrated protein solution onto the column.

    • Elute with the same buffer and collect fractions.

    • Monitor the fractions for this compound and pool the fractions containing the purified holoprotein.

    • The holoprotein can be lyophilized for storage.

Part 2: Extraction and Purification of this compound Chromophore

This part of the protocol describes the extraction of the chromophore from the purified holoprotein and its final purification. Caution: The this compound chromophore is highly unstable and potent; handle with appropriate safety measures in a well-ventilated fume hood.

Materials and Reagents:

  • Purified or semi-purified this compound holoprotein

  • Deionized water

  • Ethyl acetate (B1210297)

  • Silica gel for column chromatography

  • Benzene (B151609) (or a less toxic alternative like toluene)

  • Methanol (B129727)

  • Anhydrous sodium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

Protocol:

  • Dissolution of Holoprotein:

    • Dissolve the purified or semi-purified this compound holoprotein in cold deionized water to create an aqueous solution. The optimal concentration needs to be determined empirically.

  • Solvent Extraction of the Chromophore:

    • Transfer the aqueous solution of the holoprotein to a separatory funnel.

    • Add an equal volume of cold ethyl acetate.

    • Gently mix the two phases to avoid emulsion formation. It is explicitly noted that other solvents such as acidic methanol, n-butanol, or chloroform-methanol can lead to decomposition or the formation of emulsions.[3]

    • Allow the layers to separate. The chromophore will partition into the upper ethyl acetate layer.

    • Carefully collect the ethyl acetate layer.

    • Repeat the extraction of the aqueous layer with fresh cold ethyl acetate to maximize the recovery of the chromophore.

    • Pool all the ethyl acetate extracts.

  • Drying and Concentration:

    • Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the filtrate in vacuo at low temperature to obtain the crude chromophore as a solid.

  • Silica Gel Chromatography:

    • Prepare a silica gel column packed in a non-polar solvent (e.g., benzene or toluene).

    • Dissolve the crude chromophore in a minimal amount of the initial mobile phase.

    • Load the dissolved sample onto the silica gel column.

    • Elute the chromophore using a stepwise gradient of increasing methanol concentration in benzene.[3] The specific gradient needs to be optimized, but a starting point could be 1%, 2%, 5%, and 10% methanol in benzene.

    • Monitor the collected fractions by TLC to identify those containing the purified chromophore.[3]

    • Pool the fractions containing the pure this compound chromophore.

  • Final Concentration and Storage:

    • Concentrate the pooled pure fractions in vacuo to yield the this compound chromophore as a buffer-stained amorphous solid.[3]

    • Due to its extreme instability, the purified chromophore should be used immediately or stored under inert gas at very low temperatures (e.g., -80°C) in the dark.

Visualizations

Experimental Workflow for this compound Chromophore Extraction and Purification

Kedarcidin_Purification cluster_0 Part 1: Holoprotein Purification cluster_1 Part 2: Chromophore Extraction & Purification Fermentation Fermentation of Streptomyces sp. L585-6 Clarification Centrifugation & Filtration Fermentation->Clarification Culture Broth IonExchange1 Anion Exchange Chromatography (e.g., DE23) Clarification->IonExchange1 Clarified Filtrate Ultrafiltration Ultrafiltration & Concentration IonExchange1->Ultrafiltration Active Fractions GelFiltration Gel Filtration (e.g., Sephadex G-50) Ultrafiltration->GelFiltration Concentrated Holoprotein Holoprotein Purified this compound Holoprotein GelFiltration->Holoprotein Dissolution Dissolution in Aqueous Buffer Holoprotein->Dissolution Start of Chromophore Isolation Extraction Ethyl Acetate Extraction Dissolution->Extraction Drying Drying & Concentration (in vacuo) Extraction->Drying Ethyl Acetate Layer SilicaGel Silica Gel Chromatography (Benzene/Methanol Gradient) Drying->SilicaGel Crude Chromophore Chromophore Purified this compound Chromophore SilicaGel->Chromophore Pure Fractions

References

Application Notes and Protocols for DNA Cleavage Assays with Kedarcidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kedarcidin is a potent chromoprotein antitumor antibiotic belonging to the enediyne class of natural products. Its biological activity stems from a highly reactive chromophore that, upon activation, undergoes Bergman cyclization to generate a diradical species. This diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission and ultimately, cell death.[1] this compound has been shown to cause primarily single-strand breaks in DNA with a notable sequence selectivity, preferentially targeting TCCTn-mer sequences.[2][3] In vitro cytotoxicity assays have demonstrated its potency, with an IC50 value of 1 nM in the HCT116 human colon carcinoma cell line.[1][2][3]

These application notes provide detailed protocols for conducting DNA cleavage assays with this compound, enabling researchers to investigate its mechanism of action and potential as a therapeutic agent. The protocols cover both qualitative and quantitative analysis of DNA cleavage using plasmid DNA and high-resolution sequence-specific analysis using 32P-end-labeled DNA.

Data Presentation

The following tables summarize representative quantitative data obtained from this compound-induced DNA cleavage assays. This data is typically generated by densitometric analysis of agarose (B213101) gels.

Table 1: Concentration-Dependent Cleavage of Supercoiled Plasmid DNA by this compound Chromophore

This compound Concentration (µM)Supercoiled DNA (%)Nicked (Open-Circular) DNA (%)Linear DNA (%)
0 (Control)9550
0.175232
0.540555
1.0157510
5.0<58015
10.007030

Table 2: Time-Course of Plasmid DNA Cleavage by this compound Chromophore (at 1.0 µM)

Incubation Time (minutes)Supercoiled DNA (%)Nicked (Open-Circular) DNA (%)Linear DNA (%)
09550
560382
1530655
30157510
60<58015

Experimental Protocols

Protocol 1: Plasmid DNA Cleavage Assay

This protocol is designed to qualitatively and quantitatively assess the ability of this compound to induce single- and double-strand breaks in supercoiled plasmid DNA (e.g., pBR322, pUC19, or phiX174 RFI).

Materials:

  • This compound chromophore

  • Supercoiled plasmid DNA (e.g., phiX174 RF I DNA)

  • Glutathione (B108866) (GSH) or Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.5-8.5)

  • EDTA

  • Agarose

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • Ethidium (B1194527) bromide or other DNA stain

  • 6X DNA loading dye

  • Nuclease-free water

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture in the following order:

      • Nuclease-free water to a final volume of 20 µL.

      • Tris-HCl buffer to a final concentration of 50 mM.

      • Plasmid DNA to a final concentration of 20-50 µg/mL.

      • This compound chromophore to the desired final concentrations (e.g., 0.1 to 10 µM).

    • Prepare a no-drug control (0 µM this compound).

  • Activation and Incubation:

    • Initiate the reaction by adding a reducing agent, such as glutathione to a final concentration of 1-2 mM.

    • Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding 4 µL of 6X DNA loading dye containing EDTA.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide).

    • Load the entire reaction mixture into the wells of the agarose gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have migrated an adequate distance.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • The different topological forms of the plasmid DNA will migrate differently:

      • Supercoiled (Form I): Migrates fastest.

      • Linear (Form III): Migrates at an intermediate rate.

      • Nicked or Open-Circular (Form II): Migrates slowest.

    • Quantify the intensity of each band using a gel documentation system and densitometry software.

    • Calculate the percentage of each DNA form.

Protocol 2: Sequence-Specific DNA Cleavage Assay using 32P-End-Labeled DNA

This protocol allows for the high-resolution analysis of this compound's DNA cleavage sites.

Materials:

  • Plasmid DNA containing the sequence of interest

  • Restriction enzymes

  • Calf intestinal alkaline phosphatase (CIP)

  • T4 Polynucleotide Kinase (PNK)

  • [γ-32P]ATP

  • Polyacrylamide

  • Urea (B33335)

  • Tris-borate-EDTA (TBE) buffer

  • Formamide (B127407) loading dye

  • Autoradiography film or phosphorimager screen

Procedure:

  • Preparation of 32P-End-Labeled DNA Fragment:

    • Digest the plasmid DNA with a suitable restriction enzyme to generate a fragment of interest.

    • Dephosphorylate the 5' ends of the DNA fragment using CIP.

    • End-label the dephosphorylated DNA with [γ-32P]ATP using T4 PNK.

    • Purify the 32P-end-labeled DNA fragment, typically by gel electrophoresis.

  • DNA Cleavage Reaction:

    • Set up the cleavage reaction as described in Protocol 1, using the 32P-end-labeled DNA fragment as the substrate.

  • Sample Preparation for Sequencing Gel:

    • After the incubation, precipitate the DNA with ethanol.

    • Resuspend the DNA pellet in formamide loading dye.

    • Denature the DNA by heating at 90-95°C for 5 minutes immediately before loading.

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE):

    • Prepare a high-resolution denaturing polyacrylamide gel (e.g., 8-12%) containing urea in TBE buffer.

    • Load the denatured samples onto the gel.

    • Run the gel at a high voltage until the desired resolution is achieved.

  • Autoradiography:

    • Expose the gel to autoradiography film or a phosphorimager screen.

    • The resulting ladder of bands will indicate the precise locations of this compound-induced cleavage.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result DNA_prep Plasmid DNA or 32P-labeled DNA Reaction_setup Reaction Mixture Setup DNA_prep->Reaction_setup Kedar_prep This compound Solution Kedar_prep->Reaction_setup Reagent_prep Buffer & Reducing Agent Reagent_prep->Reaction_setup Incubation Incubation at 37°C Reaction_setup->Incubation Electrophoresis Agarose or Polyacrylamide Gel Electrophoresis Incubation->Electrophoresis Visualization UV Visualization or Autoradiography Electrophoresis->Visualization Quantification Densitometric Analysis Visualization->Quantification Data Quantitative Data & Cleavage Pattern Quantification->Data

Caption: Experimental workflow for this compound DNA cleavage assay.

Signaling_Pathway This compound This compound Activation Activation (Reducing Agent + O2) This compound->Activation Diradical Diradical Formation (Bergman Cyclization) Activation->Diradical DNA DNA Diradical->DNA H• abstraction SSB Single-Strand Breaks (SSBs) DNA->SSB DSB Double-Strand Breaks (DSBs) DNA->DSB DDR DNA Damage Response (DDR) SSB->DDR DSB->DDR ATM_ATR ATM/ATR Activation DDR->ATM_ATR CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) ATM_ATR->CellCycleArrest Apoptosis Apoptosis ATM_ATR->Apoptosis if damage is severe

Caption: this compound-induced DNA damage and cellular response pathway.

References

Application Notes and Protocols: Cytotoxicity of Kedarcidin on HCT-116 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kedarcidin is a potent chromoprotein antitumor antibiotic belonging to the enediyne class of natural products.[1] Its mechanism of action involves the generation of free radicals that cause sequence-specific DNA damage, leading to cell death.[1][2] The human colon carcinoma cell line, HCT-116, is a widely used model for studying the efficacy of anticancer agents. This document provides detailed protocols for assessing the cytotoxicity of this compound on HCT-116 cells and an overview of the potential signaling pathways involved.

Data Presentation

The chromophore of this compound has demonstrated significant cytotoxicity against the HCT-116 human colon carcinoma cell line. The reported half-maximal inhibitory concentration (IC50) highlights its potency.

CompoundCell LineIC50 ValueReference
This compound ChromophoreHCT-1161 nM[2]

Signaling Pathways

This compound exerts its cytotoxic effects primarily through the induction of DNA damage. As an enediyne antibiotic, its chromophore undergoes activation to form a biradical species that abstracts hydrogen atoms from the DNA backbone, resulting in single- and double-strand breaks.[1] This DNA damage triggers a cellular response that can lead to cell cycle arrest and apoptosis. While the specific downstream signaling cascade activated by this compound in HCT-116 cells is not extensively detailed in the available literature, it is expected to follow the canonical DNA damage response (DDR) pathways observed with other genotoxic agents in this cell line.[3][4] This response typically involves the activation of sensor proteins that recognize DNA lesions, which in turn activate transducer kinases. These kinases then phosphorylate a variety of substrate proteins that execute the appropriate cellular response, including the initiation of programmed cell death.

The apoptotic signaling cascade initiated by DNA damage often involves the activation of initiator caspases, such as caspase-9 (intrinsic pathway), and subsequent activation of executioner caspases like caspase-3.[5] The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control the release of cytochrome c from the mitochondria. DNA damage can lead to the upregulation of pro-apoptotic Bcl-2 family members, tipping the balance towards apoptosis.

G cluster_0 This compound Action cluster_1 DNA Damage cluster_2 Apoptotic Signaling Cascade This compound This compound Chromophore Activation Activation to Biradical Species This compound->Activation DNA Nuclear DNA Activation->DNA Hydrogen Abstraction SSB Single-Strand Breaks DNA->SSB DSB Double-Strand Breaks DNA->DSB DDR DNA Damage Response Activation DSB->DDR Bax Bax/Bak Activation DDR->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G A 1. Cell Culture (HCT-116 cells) B 2. Cell Seeding (96-well plate) A->B C 3. Compound Treatment (Serial dilutions of this compound) B->C D 4. Incubation (e.g., 24, 48, 72 hours) C->D E 5. Cytotoxicity Assay (MTT, SRB, or LDH) D->E F 6. Data Acquisition (Absorbance/Luminescence Reading) E->F G 7. Data Analysis (IC50 determination) F->G

References

Application Notes & Protocols: Cloning the Kedarcidin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Kedarcidin is a potent chromoprotein antitumor antibiotic belonging to the enediyne family, a class of natural products known for their remarkable DNA-damaging capabilities.[1] Isolated from Streptoalloteichus sp. ATCC 53650, the this compound chromophore features a complex structure, including a nine-membered enediyne core responsible for its cytotoxicity, and unique peripheral moieties such as a (R)-2-aza-3-chloro-β-tyrosine and an iso-propoxy-bearing 2-naphthonate.[1][2] Cloning and characterizing the this compound biosynthetic gene cluster (BGC) is fundamental to understanding the intricate enzymatic machinery that assembles this molecule. This knowledge enables heterologous expression, pathway engineering for novel analogue production, and large-scale manufacturing for therapeutic development.

These notes provide a detailed overview of the original cloning strategy and present modern, more efficient protocols for capturing the large this compound BGC.

Overview of the this compound Biosynthetic Gene Cluster

The this compound BGC (ked) from Streptoalloteichus sp. ATCC 53650 has been fully sequenced and characterized.[1][2] Its large size and complex organization are typical for producers of complex secondary metabolites. Key quantitative and qualitative data are summarized below.

Table 1: Characteristics of the this compound Biosynthetic Gene Cluster

Parameter Description Reference
Source Organism Streptoalloteichus sp. ATCC 53650 [1][2]
BGC Size Approximately 105 kb [1]
Total Sequenced Contig 135 kb [1]
Number of ORFs 81 [1]
Number of Operons 21 [1]

| Key Biosynthetic Genes | - Enediyne polyketide synthase (PKS) for core biosynthesis- Type I and Type II PKS loci for peripheral moieties- Deoxysugar biosynthesis enzymes- Genes for biosynthesis of 2-aza-L-tyrosine and naphthoate precursors |[1][2] |

Cloning Strategies for the this compound BGC

Original Cloning Method: Cosmid Library and Chromosomal Walking

The initial cloning of the ked cluster was accomplished by constructing a genomic cosmid library and screening it with a gene-specific probe.[1] The hallmark of enediyne BGCs is the highly conserved enediyne PKS gene, which served as the starting point for identifying the first cosmid.[1] Subsequently, a method known as chromosomal walking was used to isolate overlapping cosmids that spanned the entire ~105 kb cluster.[1]

The workflow for this conventional approach is visualized below.

cluster_0 Library Construction cluster_1 Initial Screening & Chromosomal Walking cluster_2 Assembly & Analysis gdna 1. Isolate High MW Genomic DNA digest 2. Partial Digestion (e.g., Sau3AI) gdna->digest ligate 3. Ligate into Cosmid Vector digest->ligate package 4. In Vitro Packaging & E. coli Transduction ligate->package library 5. Streptoalloteichus sp. Genomic Cosmid Library package->library screen1 7. Colony Hybridization library->screen1 probe1 6. Design Probe 1 (from kedE, enediyne PKS) probe1->screen1 cosmid1 8. Isolate pBS16002 screen1->cosmid1 walk 9. Sequence Cosmid End & Design New Probes (Probes 2-5) cosmid1->walk rescreen 10. Iterative Re-screening of Library walk->rescreen cosmids_all 11. Isolate Overlapping Cosmids (pBS16003 to pBS16006) rescreen->cosmids_all assemble 12. Assemble Contig (135 kb) cosmids_all->assemble annotate 13. Sequence & Annotate ked BGC (~105 kb) assemble->annotate cluster_0 Preparation cluster_1 Yeast Recombination cluster_2 Verification & Recovery gdna 1. Isolate High MW Genomic DNA transform 5. Co-transform Yeast Spheroplasts (gDNA + Linearized Vector) gdna->transform vector 2. Design TAR Capture Vector hooks 3. PCR Amplify Homology Arms (5' & 3' flanks of ked BGC) vector->hooks ligate 4. Assemble & Linearize Capture Vector hooks->ligate ligate->transform recombine 6. In Vivo Homologous Recombination transform->recombine select 7. Select Positive Yeast Clones (e.g., URA3+) recombine->select rescue 8. Plasmid Rescue from Yeast into E. coli select->rescue verify 9. Verify Clones via Restriction Digest & Sequencing rescue->verify

References

Application Notes and Protocols for HPLC Analysis of Kedarcidin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of the potent enediyne antitumor antibiotic, kedarcidin, and its related metabolites using High-Performance Liquid Chromatography (HPLC). The protocols detailed below are intended to serve as a foundational methodology for researchers engaged in the discovery, development, and quality control of this compound-based therapeutics.

Introduction

This compound is a chromoprotein antitumor antibiotic produced by an actinomycete strain.[1][2] It consists of a highly unstable, solvent-extractable chromophore and a water-soluble apoprotein.[3] The chromophore is a member of the enediyne class of natural products, which are known for their potent DNA-damaging capabilities.[1][4] HPLC is a critical analytical technique for the study of this compound, enabling the monitoring of its production in fermentation broths, the analysis of its unstable chromophore, and the characterization of its degradation products and metabolites.[1]

Data Presentation

Table 1: HPLC Retention Times for C-1027 Chromophore and Related Compounds
CompoundRetention Time (min)
Aromatized C-1027 Chromophore11.5
C-1027 Chromophore13.0
Heptaene (Biosynthetic Precursor)18.5

Data adapted from a study on C-1027 producing strains. The analysis was performed on a C18 column with a water/acetonitrile gradient.[5]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Chromophore from Fermentation Broth

This protocol is designed for the extraction and analysis of the this compound chromophore from a fermentation broth.

1. Sample Preparation:

  • Centrifuge the fermentation broth to separate the supernatant from the cell mass.

  • To the supernatant, add an equal volume of ethyl acetate (B1210297) and mix vigorously for 10 minutes to extract the chromophore.

  • Separate the organic (ethyl acetate) layer.

  • Evaporate the ethyl acetate under reduced pressure to yield the crude chromophore extract.

  • Reconstitute the dried extract in a suitable solvent, such as a methanol/water mixture, for HPLC analysis.

2. HPLC Conditions (General Method for Enediyne Chromophores):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 20% B to 80% B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 320 nm.

  • Injection Volume: 10-20 µL.

Protocol 2: In Vitro Metabolism Study of this compound

This protocol outlines a general procedure for investigating the in vitro metabolism of this compound using liver microsomes.

1. Incubation:

  • Prepare an incubation mixture containing this compound (at a suitable concentration, e.g., 1-10 µM), liver microsomes (e.g., human or rat), and an NADPH-generating system in a phosphate (B84403) buffer (pH 7.4).

  • Initiate the reaction by adding the NADPH-generating system.

  • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding a quenching solvent, such as cold acetonitrile.

2. Sample Preparation for LC-MS/MS Analysis:

  • Centrifuge the quenched incubation mixture to precipitate proteins.

  • Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions for Metabolite Identification:

  • LC System: A UHPLC system is recommended for better resolution.

  • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A shallow gradient optimized to separate potential metabolites from the parent compound.

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of MS/MS fragmentation.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be evaluated.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound involves a complex enzymatic assembly line to construct the intricate enediyne core and attach the various sugar and aromatic moieties. The following diagram illustrates a simplified overview of this biosynthetic pathway.

This compound Biosynthesis Pathway Acetate Units Acetate Units Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetate Units->Polyketide Synthase (PKS) Enediyne Core Enediyne Core Polyketide Synthase (PKS)->Enediyne Core Glycosylated Enediyne Glycosylated Enediyne Enediyne Core->Glycosylated Enediyne Aromatic Precursors Aromatic Precursors Tailoring Enzymes Tailoring Enzymes Aromatic Precursors->Tailoring Enzymes Functionalized Aromatic Moiety Functionalized Aromatic Moiety Tailoring Enzymes->Functionalized Aromatic Moiety Functionalized Aromatic Moiety->Glycosylated Enediyne Sugar Precursors Sugar Precursors Glycosyltransferases Glycosyltransferases Sugar Precursors->Glycosyltransferases Glycosyltransferases->Glycosylated Enediyne This compound Chromophore This compound Chromophore Glycosylated Enediyne->this compound Chromophore This compound Holoprotein This compound Holoprotein This compound Chromophore->this compound Holoprotein Apoprotein Apoprotein Apoprotein->this compound Holoprotein

Caption: Simplified biosynthetic pathway of this compound.

General Workflow for HPLC Analysis of this compound from Fermentation

This workflow diagram outlines the key steps involved in the analysis of this compound from a fermentation culture.

HPLC Analysis Workflow Fermentation Broth Fermentation Broth Extraction Extraction Fermentation Broth->Extraction Supernatant Concentration Concentration Extraction->Concentration Organic Phase Reconstitution Reconstitution Concentration->Reconstitution Crude Extract HPLC Analysis HPLC Analysis Reconstitution->HPLC Analysis Sample for Injection Data Analysis Data Analysis HPLC Analysis->Data Analysis Chromatogram

Caption: Workflow for this compound analysis from fermentation.

Logical Relationship of this compound Metabolism and Analysis

The following diagram illustrates the logical flow from the administration or in vitro incubation of this compound to the identification of its metabolites.

Metabolism and Analysis Logic This compound This compound In Vitro/In Vivo System In Vitro/In Vivo System This compound->In Vitro/In Vivo System Metabolites Metabolites In Vitro/In Vivo System->Metabolites Sample Preparation Sample Preparation Metabolites->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Metabolite Identification Metabolite Identification LC-MS/MS Analysis->Metabolite Identification

Caption: Logical flow of this compound metabolism studies.

References

Application Notes and Protocols for Kedarcidin in Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kedarcidin is a potent chromoprotein antitumor antibiotic belonging to the enediyne class of natural products.[1] Isolated from an actinomycete strain, it is composed of an apoprotein and a non-covalently bound chromophore.[1][2] The chromophore is the cytotoxic component, featuring a highly reactive nine-membered enediyne core.[3] Its mechanism of action involves binding to the minor groove of DNA and causing sequence-specific single-strand breaks, ultimately leading to cell death.[3][4] this compound has demonstrated significant in vitro cytotoxicity against various cancer cell lines and in vivo efficacy in murine models of leukemia and melanoma.[3][5]

These application notes provide a comprehensive overview of the methodologies and protocols for utilizing this compound in targeted cancer therapy research. The focus is on leveraging its potent cytotoxicity through targeted delivery systems such as antibody-drug conjugates (ADCs) and nanoparticles to enhance tumor-specific cell killing while minimizing systemic toxicity.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.

Cell LineCancer TypeIC50 (nM)Reference
HCT116Colon Carcinoma1[3]
P388 Leukemia Data not available
B16 Melanoma Data not available

Note: While in vivo studies have shown this compound to be highly active against P388 leukemia and B16 melanoma, specific IC50 values from in vitro assays on these cell lines were not available in the searched literature. Researchers are encouraged to perform cytotoxicity assays to determine these values as part of their experimental workflow.

Signaling Pathways

This compound-Induced Apoptosis

This compound's DNA-damaging activity triggers the intrinsic pathway of apoptosis. The resulting DNA strand breaks activate a cascade of signaling events culminating in programmed cell death.

Kedarcidin_Apoptosis_Pathway cluster_0 Cell Membrane cluster_1 Nucleus cluster_2 Mitochondrion cluster_3 Cytoplasm This compound This compound DNA Nuclear DNA This compound->DNA Intercalates and binds to minor groove DNA_Damage DNA Strand Breaks DNA->DNA_Damage Generates free radicals Bax Bax (Pro-apoptotic) DNA_Damage->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Bax->Bcl2 Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effect of this compound on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.

MTT_Assay_Workflow A Seed Cells in 96-well plate B Incubate 24h A->B C Treat with this compound (serial dilutions) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection and quantification of apoptotic cells induced by this compound using flow cytometry.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis.

    • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

AnnexinV_PI_Workflow A Treat Cells with This compound B Harvest and Wash Cells with PBS A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and Propidium Iodide C->D E Incubate 15 min in the dark D->E F Add Binding Buffer E->F G Analyze by Flow Cytometry F->G H Quantify Apoptotic Cell Populations G->H

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo antitumor efficacy of this compound in a murine xenograft model.

Materials:

  • This compound formulation for in vivo administration

  • Cancer cell line (e.g., B16 melanoma or P388 leukemia)

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Matrigel (optional, for solid tumors)

  • Sterile PBS and syringes

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation:

    • For solid tumors (e.g., B16 melanoma), subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells in 100-200 µL of PBS (can be mixed with Matrigel) into the flank of each mouse.

    • For leukemia models (e.g., P388), intraperitoneally inject the cells.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor growth. For solid tumors, measure the tumor volume using calipers (Volume = 0.5 x length x width²).

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound or the vehicle control via the desired route (e.g., intraperitoneal or intravenous injection). The dosage and schedule will need to be optimized based on preliminary toxicity studies.

  • Monitoring and Endpoint:

    • Monitor tumor growth, body weight, and the general health of the mice throughout the study.

    • The study endpoint can be defined by a specific tumor volume, a predetermined time point, or signs of morbidity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Xenograft_Workflow A Implant Cancer Cells into Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment Groups B->C D Administer this compound or Vehicle Control C->D E Monitor Tumor Volume and Animal Health D->E F Euthanize and Analyze Tumors E->F

Caption: General workflow for an in vivo xenograft study.

Targeted Delivery of this compound

The high potency of this compound makes it an ideal candidate for targeted therapies, which aim to deliver the cytotoxic agent specifically to cancer cells, thereby increasing efficacy and reducing off-target toxicity.

Antibody-Drug Conjugates (ADCs)

ADCs utilize a monoclonal antibody (mAb) that specifically recognizes a tumor-associated antigen to deliver a potent cytotoxic payload like this compound.

Functional Groups for Conjugation: The this compound chromophore possesses several potential functional groups for conjugation, including hydroxyl and amine groups.[1] The naphthoic acid moiety also contains a carboxylic acid group that could be a potential site for conjugation.[3] The choice of conjugation site is critical to ensure that the DNA-binding and cleavage activity of the chromophore is not compromised.

Protocol 4: Synthesis of a this compound-Antibody Conjugate (Conceptual)

This protocol outlines a conceptual approach for conjugating this compound to an antibody via a cleavable linker, a common strategy in ADC development.

Materials:

  • Monoclonal antibody specific to a tumor antigen

  • This compound

  • A heterobifunctional linker with an NHS-ester and a maleimide (B117702) group (e.g., SMCC)

  • Reducing agent (e.g., DTT or TCEP)

  • Conjugation and purification buffers

Procedure:

  • Antibody Modification:

    • Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of a reducing agent like DTT to generate free thiol groups.

  • Linker-Payload Preparation:

  • Conjugation:

    • React the maleimide group of the linker-kedarcidin complex with the free thiol groups on the reduced antibody.

  • Purification and Characterization:

    • Purify the ADC using techniques like size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated antibody, linker, and payload.

    • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and in vitro cytotoxicity.

ADC_Synthesis_Workflow cluster_0 Antibody Arm cluster_1 Payload Arm A Monoclonal Antibody B Reduce Disulfide Bonds (Generate -SH groups) A->B E Conjugate Antibody-SH with Linker-Kedarcidin B->E C This compound D Attach Linker to This compound C->D D->E F Purify ADC E->F G Characterize ADC (DAR, Purity, etc.) F->G

Caption: Conceptual workflow for this compound-ADC synthesis.

Nanoparticle Delivery Systems

Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to encapsulate this compound, protecting it from degradation and facilitating controlled release.

Protocol 5: Formulation of this compound-Loaded PLGA Nanoparticles

This protocol describes the formulation of this compound-loaded PLGA nanoparticles using the double emulsion-solvent evaporation method.

Materials:

  • This compound

  • PLGA

  • Poly(vinyl alcohol) (PVA)

  • Organic solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • Deionized water

  • Homogenizer or sonicator

Procedure:

  • Primary Emulsion (w/o):

    • Dissolve a specific amount of PLGA in an organic solvent.

    • Dissolve this compound in a small volume of an aqueous buffer.

    • Add the aqueous this compound solution to the organic PLGA solution and emulsify using a homogenizer or sonicator to create a water-in-oil emulsion.

  • Secondary Emulsion (w/o/w):

    • Add the primary emulsion to a larger volume of an aqueous PVA solution.

    • Homogenize or sonicate the mixture to form a water-in-oil-in-water double emulsion.

  • Solvent Evaporation:

    • Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Recovery and Characterization:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles with deionized water to remove residual PVA and unencapsulated drug.

    • Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug release profile.

Nanoparticle_Formulation_Workflow A Dissolve PLGA in Organic Solvent C Form Primary Emulsion (w/o) (Homogenize/Sonicate) A->C B Dissolve this compound in Aqueous Buffer B->C D Add to PVA solution and form Secondary Emulsion (w/o/w) C->D E Solvent Evaporation D->E F Collect and Wash Nanoparticles E->F G Characterize Nanoparticles (Size, Zeta, etc.) F->G

Caption: Workflow for this compound-loaded PLGA nanoparticle formulation.

Conclusion

This compound's potent DNA-damaging activity makes it a compelling candidate for cancer therapy. However, its high cytotoxicity necessitates targeted delivery strategies to improve its therapeutic index. The protocols and information provided in these application notes offer a foundational framework for researchers to explore the use of this compound in targeted cancer therapy research, from basic in vitro characterization to the development of sophisticated delivery systems like ADCs and nanoparticles. Further research is warranted to fully elucidate its therapeutic potential and to develop clinically viable this compound-based cancer treatments.

References

Kedarcidin as a Molecular Probe for DNA Structure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kedarcidin is a potent chromoprotein antitumor antibiotic belonging to the enediyne class of natural products.[1] Its cytotoxic activity stems from its ability to cause sequence-specific damage to DNA. The core of this compound's activity lies in its chromophore, which, upon activation, undergoes a Bergman cyclization to generate a highly reactive para-benzyne biradical.[1] This biradical can abstract hydrogen atoms from the deoxyribose backbone of DNA, leading primarily to single-strand breaks.[2][3] This unique mechanism of action and sequence specificity make this compound a valuable molecular probe for investigating DNA structure, recognition, and interactions with other molecules.

These application notes provide detailed protocols for utilizing this compound as a tool for DNA footprinting and sequence-specific cleavage assays. Additionally, we present quantitative data on its activity and a putative signaling pathway involved in the cellular response to this compound-induced DNA damage.

Data Presentation

Table 1: Quantitative Data for this compound

ParameterValueCell Line / ConditionsReference
Cytotoxicity (IC50) 1 nMHCT116 (human colorectal carcinoma)[3][4]
DNA Cleavage Specificity TCCTn-merin vitro DNA cleavage assay[3]
Cleavage Requirements Reducing agent (e.g., 2-mercaptoethanol), O2in vitro DNA cleavage assay[3][4]
Inhibition of Cleavage Divalent cations (Ca2+, Mg2+)in vitro DNA cleavage assay[3]

Experimental Protocols

Protocol 1: DNA Cleavage Assay with this compound

This protocol details the methodology for assessing the sequence-specific cleavage of a target DNA fragment by this compound.

1. Materials

  • This compound chromophore

  • Target DNA (e.g., a specific restriction fragment or PCR product)

  • T4 Polynucleotide Kinase (T4 PNK)

  • [γ-32P]ATP

  • Calf Intestinal Alkaline Phosphatase (CIAP)

  • Restriction enzymes

  • Agarose (B213101) gel electrophoresis system

  • Denaturing polyacrylamide sequencing gel (6-8% acrylamide, 8 M urea)

  • 2-Mercaptoethanol

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl

  • Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Ethanol (100% and 70%)

  • Phosphor screen or X-ray film

2. Methods

  • Preparation of 32P-End-Labeled DNA:

    • Select a DNA fragment of interest (150-300 bp) containing potential this compound binding sites (e.g., TCCT sequences).

    • Linearize a plasmid containing the target fragment with a suitable restriction enzyme.

    • Dephosphorylate the 5' ends of the linearized DNA with CIAP.

    • Purify the dephosphorylated DNA.

    • Label the 5' ends with [γ-32P]ATP using T4 PNK.

    • Isolate the desired labeled fragment by preparative agarose gel electrophoresis and subsequent gel extraction.

  • This compound Cleavage Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture:

      • 32P-end-labeled DNA (10,000-20,000 cpm)

      • Reaction Buffer to a final volume of 19 µL.

    • Add 1 µL of the desired concentration of this compound chromophore (e.g., ranging from 1 nM to 1 µM).

    • Initiate the cleavage reaction by adding a reducing agent, such as 2-mercaptoethanol, to a final concentration of 1 mM.

    • Incubate the reaction at 37°C for 30 minutes.

    • As a negative control, prepare a reaction mixture without this compound.

    • To map the cleavage sites, perform Maxam-Gilbert sequencing reactions on the same labeled DNA fragment to run as markers on the gel.

  • Sample Processing and Analysis:

    • Stop the reaction by adding an equal volume of Stop Solution.

    • Denature the samples by heating at 90-95°C for 5 minutes, followed by rapid cooling on ice.

    • Load the samples onto a denaturing polyacrylamide sequencing gel.

    • Run the gel until the tracking dyes have migrated to the desired positions.

    • Dry the gel and expose it to a phosphor screen or X-ray film.

    • Analyze the resulting autoradiogram to identify the specific sites of DNA cleavage by comparing the this compound-treated lanes to the control and sequencing lanes.

Protocol 2: DNase I Footprinting with this compound

This protocol allows for the identification of the specific DNA binding sites of this compound by observing the protection of the DNA from DNase I cleavage.

1. Materials

  • This compound chromophore

  • 32P-end-labeled DNA probe (prepared as in Protocol 1)

  • DNase I (RNase-free)

  • DNase I Dilution Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT

  • Binding Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 5 mM MgCl2, 2 mM CaCl2

  • Stop Solution (as in Protocol 1)

  • Other reagents as listed in Protocol 1

2. Methods

  • Binding of this compound to DNA:

    • In separate microcentrifuge tubes, mix the 32P-end-labeled DNA probe (~10,000 cpm) with increasing concentrations of this compound chromophore (e.g., 0, 1 nM, 10 nM, 100 nM, 1 µM) in Binding Buffer.

    • Incubate at room temperature for 30 minutes to allow for binding equilibrium to be reached.

  • DNase I Digestion:

    • Dilute the DNase I stock in ice-cold DNase I Dilution Buffer to a concentration that will result in partial digestion of the DNA (to be determined empirically).

    • Add a small volume (e.g., 1-2 µL) of the diluted DNase I to each binding reaction.

    • Incubate at room temperature for 1-2 minutes. The incubation time should be optimized to achieve a good ladder of cleavage products in the absence of this compound.

    • Stop the reaction by adding an excess of Stop Solution.

  • Sample Processing and Analysis:

    • Process and analyze the samples by denaturing polyacrylamide gel electrophoresis as described in Protocol 1 (steps 3.2-3.6).

    • The region where this compound binds to the DNA will be protected from DNase I cleavage, resulting in a "footprint" - a gap in the ladder of DNA fragments compared to the control lane without this compound.

Visualizations

experimental_workflow cluster_prep DNA Probe Preparation cluster_cleavage This compound Cleavage Assay cluster_footprinting DNase I Footprinting Assay cluster_analysis Analysis DNA Target DNA Fragment Label 5'-End Labeling (32P) DNA->Label Purify Purification of Labeled Probe Label->Purify Incubate_Cleavage Incubate with this compound + Reducing Agent Purify->Incubate_Cleavage Incubate_Binding Incubate with this compound Purify->Incubate_Binding Stop_Cleavage Stop Reaction PAGE Denaturing PAGE Stop_Cleavage->PAGE DNaseI DNase I Digestion Incubate_Binding->DNaseI Stop_Footprint Stop Reaction DNaseI->Stop_Footprint Stop_Footprint->PAGE Autorad Autoradiography PAGE->Autorad Analysis Data Analysis Autorad->Analysis

Caption: Experimental workflow for DNA cleavage and footprinting assays.

signaling_pathway This compound This compound DNA_Damage DNA Single-Strand Breaks (at TCCTn-mer sites) This compound->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR RPA RPA Hyperphosphorylation ATM_ATR->RPA Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) RPA->Cell_Cycle_Arrest Chk1_Chk2->Cell_Cycle_Arrest Apoptosis Apoptosis Chk1_Chk2->Apoptosis

Caption: Putative signaling pathway for this compound-induced DNA damage response.

Discussion

The protocols provided here offer a framework for utilizing this compound as a precise tool to probe DNA structure. The DNA cleavage assay can be used to map the exact locations of this compound-induced breaks, confirming its sequence preference and providing insights into the local DNA topology that favors its binding and cleavage activity. The DNase I footprinting assay complements this by revealing the specific binding site of this compound, which may be broader than the actual cleavage site.

The DNA damage response to enediyne antibiotics like this compound is complex. The generation of DNA strand breaks is a key signal that activates cellular checkpoint pathways. The proposed signaling pathway, based on studies of other enediynes, suggests the involvement of the ATM/ATR kinases, which are master regulators of the DNA damage response.[2][5] Activation of these kinases leads to the phosphorylation of downstream effectors such as Chk1 and Chk2, as well as Replication Protein A (RPA).[1] This cascade ultimately results in cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[6] If the damage is too extensive, the apoptotic pathway is triggered to eliminate the compromised cell.

Professionals in drug development can leverage these protocols to screen for and characterize new DNA-binding agents. By comparing the footprinting and cleavage patterns of novel compounds to that of this compound, one can gain valuable information about their sequence specificity and mechanism of action. Understanding how different small molecules interact with and damage DNA is crucial for the rational design of more effective and less toxic anticancer therapies.

References

Application Notes and Protocols for Studying Kedarcidin-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for studying apoptosis induced by the potent enediyne antitumor antibiotic, kedarcidin. The protocols herein detail the necessary steps for cell culture, apoptosis induction, and subsequent analysis using various established assays.

Introduction to this compound and Apoptosis

This compound is a chromoprotein antitumor agent that belongs to the enediyne class of natural products.[1] Its cytotoxic activity stems from its ability to bind to the minor groove of DNA and cause sequence-selective single- and double-strand breaks through the generation of free radicals, ultimately leading to programmed cell death, or apoptosis.[1] Understanding the mechanisms by which this compound induces apoptosis is crucial for its development as a potential therapeutic agent.

Apoptosis is a regulated process of cell death characterized by a series of distinct morphological and biochemical events. It can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Many anticancer drugs, including DNA-damaging agents, primarily trigger the intrinsic pathway.[2][3] Key events in apoptosis include the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane, depolarization of the mitochondrial membrane, release of cytochrome c, activation of a cascade of cysteine proteases known as caspases, and fragmentation of nuclear DNA.[4][5][6][7][8]

Data Presentation: Cytotoxicity of this compound

The cytotoxic potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. It is important to note that IC50 values can vary significantly between different cell lines due to cell-specific responses and variations in experimental conditions such as cell density and assay duration.[2]

Table 1: Representative Cytotoxicity of this compound Chromophore

Cell LineCancer TypeIC50 (nM)Reference
HCT116Colon Carcinoma1[1]

Researchers should determine the IC50 of this compound in their specific cell line of interest to establish the appropriate concentration range for apoptosis induction experiments.

Signaling Pathway of this compound-Induced Apoptosis

Based on studies of related enediyne compounds, this compound is thought to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. The process is initiated by DNA damage, which can lead to the generation of reactive oxygen species (ROS) and activation of stress-related kinases.

Kedarcidin_Apoptosis_Pathway cluster_extracellular cluster_cellular This compound This compound DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage ROS ROS Generation DNA_Damage->ROS p38_MAPK p38 MAPK Activation ROS->p38_MAPK Bax Bax Activation & Mitochondrial Translocation p38_MAPK->Bax Mito Mitochondrion Bax->Mito Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Bcl2->Bax CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to study this compound-induced apoptosis. It is recommended to perform a time-course and dose-response experiment for each assay to determine the optimal conditions.

Protocol 1: Cell Culture and Apoptosis Induction

This protocol describes the general procedure for culturing cells and treating them with this compound to induce apoptosis.

Materials:

  • Cancer cell line of interest (e.g., HCT116, Jurkat)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cell culture flasks or plates

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • For adherent cells, seed the cells in culture plates or flasks at a density that will allow them to reach 50-70% confluency on the day of treatment.

    • For suspension cells, seed the cells at a concentration of approximately 0.5 x 10^6 cells/mL.

  • Incubation: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment and recovery.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is advisable to test a range of concentrations around the predetermined IC50 value (e.g., 0.1x, 1x, and 10x IC50).

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the highest this compound concentration).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation for Apoptosis Induction: Incubate the treated cells for a predetermined period. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal time point for observing apoptotic events.

  • Cell Harvesting:

    • Adherent cells: Wash the cells with PBS, then add trypsin-EDTA to detach them. Neutralize the trypsin with complete medium and collect the cells in a centrifuge tube. Also, collect the supernatant from the initial medium removal step as it may contain detached apoptotic cells.

    • Suspension cells: Transfer the cell suspension directly into a centrifuge tube.

  • Cell Counting and Viability: Centrifuge the cell suspension, resuspend the pellet in a known volume of medium, and determine the cell count and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.

Protocol1_Workflow Start Start Seed_Cells Seed Cells in Culture Plates Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_this compound Prepare this compound Dilutions and Vehicle Control Incubate_Overnight->Prepare_this compound Treat_Cells Treat Cells with this compound Incubate_Overnight->Treat_Cells Prepare_this compound->Treat_Cells Incubate_Time_Course Incubate for Desired Time (e.g., 6-48h) Treat_Cells->Incubate_Time_Course Harvest_Cells Harvest Adherent and Suspension Cells Incubate_Time_Course->Harvest_Cells Count_Cells Count Cells and Assess Viability Harvest_Cells->Count_Cells End Proceed to Apoptosis Assays Count_Cells->End Apoptosis_Assays_Workflow cluster_input cluster_assays Apoptosis Assays cluster_outputs Treated_Cells This compound-Treated Cells (from Protocol 1) Annexin_V Annexin V / PI Staining (Protocol 2) Treated_Cells->Annexin_V Caspase Caspase-3/7 Activity (Protocol 3) Treated_Cells->Caspase Mito_Potential Mitochondrial Potential (ΔΨm) (Protocol 4) Treated_Cells->Mito_Potential TUNEL DNA Fragmentation (TUNEL) (Protocol 5) Treated_Cells->TUNEL Output_Annexin Early/Late Apoptosis (Flow Cytometry) Annexin_V->Output_Annexin Output_Caspase Caspase Activation (Luminescence) Caspase->Output_Caspase Output_Mito ΔΨm Loss (Flow Cytometry) Mito_Potential->Output_Mito Output_TUNEL DNA Fragmentation (Flow Cytometry/Microscopy) TUNEL->Output_TUNEL

References

Protocols for Handling and Storing Kedarcidin Chromophore: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the potent antitumor agent kedarcidin chromophore presents both significant opportunities and considerable handling challenges due to its inherent instability. This document provides detailed application notes and protocols for the safe and effective handling, storage, and experimental use of this highly reactive enediyne compound.

The this compound chromophore is a complex natural product that exerts its cytotoxic effects through a remarkable mechanism of DNA cleavage.[1] Its nine-membered enediyne core undergoes a Bergman cyclization to generate a highly reactive para-benzyne diradical, which can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand scission. This potent activity makes it a valuable tool in cancer research and drug development, but also necessitates stringent protocols to ensure researcher safety and experimental reproducibility.

Safety Precautions for Handling this compound Chromophore

This compound chromophore is a highly potent cytotoxic compound and should be handled with extreme caution in a controlled laboratory environment. The following safety measures are mandatory:

  • Engineering Controls : All manipulations involving the this compound chromophore, both in solid form and in solution, must be performed in a certified chemical fume hood or a biological safety cabinet (BSC).[2][3] For procedures with a higher risk of aerosolization, a compounding aseptic containment isolator (CACI) is recommended.[2]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required at all times. This includes:

    • Gloves : Double gloving with chemotherapy-rated nitrile gloves is essential.[4] Gloves should be changed frequently, especially after direct handling of the compound or its solutions.

    • Gown : A disposable, solid-front, back-closure chemotherapy gown made of a low-permeability fabric should be worn.

    • Eye and Face Protection : Chemical splash goggles and a face shield are required to protect against splashes and aerosols.

    • Respiratory Protection : A NIOSH-approved respirator (e.g., N95 or higher) may be necessary for procedures that could generate airborne particles.

  • Waste Disposal : All contaminated materials, including gloves, gowns, vials, and solutions, must be disposed of as hazardous cytotoxic waste according to institutional and regulatory guidelines.[3][4] Puncture-proof containers should be used for all sharps.

  • Spill Management : A spill kit specifically for cytotoxic agents should be readily available. All personnel must be trained in the proper procedures for containing and cleaning up spills.[2]

Storage and Stability

The this compound chromophore is notoriously unstable, and its stability is influenced by temperature, pH, and the solvent used. While specific quantitative stability data for this compound chromophore is limited in publicly available literature, general principles for enediyne compounds should be followed to minimize degradation.

Condition Recommendation Rationale
Temperature Store in a desiccated environment at -20°C or below.Low temperatures slow the rate of degradation reactions.
Light Protect from light at all times by using amber vials or wrapping containers in foil.Light can induce photochemical degradation of the chromophore.
pH Maintain solutions at a neutral or slightly acidic pH (around 6.0-7.0).Extreme pH values can accelerate the degradation of the enediyne core. Some synthetic enediynes show cleavage activity under basic conditions (pH 8).[5]
Solvent Prepare solutions fresh for each experiment. If short-term storage is necessary, use anhydrous, degassed organic solvents such as acetonitrile (B52724) or a mixture of dichloromethane (B109758) and hexane.The presence of water and oxygen can promote degradation pathways.

Experimental Protocols

Protocol 1: Extraction of this compound Chromophore from Holoprotein

The this compound chromophore is isolated from a chromoprotein complex.[3] The following is a general protocol for the solvent extraction of the chromophore from the apoprotein, which should be optimized for specific experimental needs.

Materials:

  • Lyophilized this compound holoprotein

  • Extraction buffer (e.g., 0.1 M Tris-Cl, pH 7.0)

  • Organic solvent (e.g., t-butanol, acetonitrile with 0.1% trifluoroacetic acid)[6][7]

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Dissolve the lyophilized this compound holoprotein in the extraction buffer.

  • Add an equal volume of the organic solvent to the protein solution.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the mixture to separate the aqueous and organic phases.

  • Carefully collect the organic phase containing the extracted chromophore.

  • Repeat the extraction of the aqueous phase with the organic solvent to maximize the yield.

  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator, while maintaining a low temperature.

  • The resulting dried chromophore should be immediately stored under the recommended conditions.

G cluster_extraction Chromophore Extraction Workflow Holo This compound Holoprotein Dissolve Dissolve in Buffer Holo->Dissolve AddSolvent Add Organic Solvent & Vortex Dissolve->AddSolvent Centrifuge Centrifuge AddSolvent->Centrifuge Separate Separate Phases Centrifuge->Separate Collect Collect Organic Phase Separate->Collect Chromophore Aqueous Aqueous Phase Separate->Aqueous Apoprotein Evaporate Evaporate Solvent Collect->Evaporate Store Store Chromophore Evaporate->Store

Caption: Workflow for the extraction of this compound chromophore.

Protocol 2: Plasmid DNA Cleavage Assay

This assay is used to assess the DNA-cleaving ability of the this compound chromophore. The conversion of supercoiled plasmid DNA (Form I) to nicked circular (Form II) and linear (Form III) forms is monitored by agarose (B213101) gel electrophoresis.[5]

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound chromophore solution of known concentration

  • Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl)

  • Activating agent (e.g., a thiol like dithiothreitol (B142953) (DTT) or glutathione)

  • Agarose gel (1%)

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel loading buffer

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes, each containing the reaction buffer and plasmid DNA (final concentration ~20-50 ng/µL).

  • Add varying concentrations of the this compound chromophore to the reaction tubes. Include a control tube with no chromophore.

  • Initiate the reaction by adding the activating agent (e.g., DTT to a final concentration of 1 mM).

  • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes). The incubation time may need to be optimized.

  • Stop the reaction by adding gel loading buffer containing a chelating agent like EDTA.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the different DNA forms.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the intensity of the bands corresponding to Form I, II, and III to determine the extent of DNA cleavage.

G cluster_cleavage DNA Cleavage Assay Workflow Setup Prepare Reaction Mix (Plasmid + Buffer) AddK Add this compound Chromophore Setup->AddK Activate Add Activating Agent (DTT) AddK->Activate Incubate Incubate at 37°C Activate->Incubate Stop Stop Reaction (Loading Buffer) Incubate->Stop Electrophoresis Agarose Gel Electrophoresis Stop->Electrophoresis Visualize Stain and Visualize Electrophoresis->Visualize Analyze Quantify DNA Forms Visualize->Analyze

Caption: Workflow for the plasmid DNA cleavage assay.

Signaling Pathways and Cellular Effects

The primary mechanism of action of this compound chromophore is the induction of DNA damage, which can trigger various cellular signaling pathways, ultimately leading to apoptosis (programmed cell death). While the specific signaling cascades activated by this compound have not been extensively detailed, it is known that DNA damage can activate pathways involving c-Jun N-terminal kinase (JNK) and p53. The JNK pathway, in particular, is implicated in both extrinsic and intrinsic apoptotic pathways.[8][9]

G cluster_pathway Proposed Apoptotic Signaling Pathway KC This compound Chromophore DNA_Damage DNA Double-Strand Breaks KC->DNA_Damage JNK_Activation JNK Pathway Activation DNA_Damage->JNK_Activation Caspase8 Caspase-8 Activation (Extrinsic Pathway) JNK_Activation->Caspase8 Caspase9 Caspase-9 Activation (Intrinsic Pathway) JNK_Activation->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling cascade leading to apoptosis.

Further research is necessary to fully elucidate the intricate signaling networks modulated by the this compound chromophore, which will be crucial for its development as a targeted anticancer therapeutic. The protocols and guidelines presented here provide a foundation for conducting such research in a safe and scientifically rigorous manner.

References

Application Notes and Protocols for Large-Scale Fermentation and Purification of Kedarcidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale production and purification of the potent chromoprotein antitumor antibiotic, kedarcidin. The methodologies described are based on established scientific literature and are intended to guide researchers in developing robust and scalable processes for this valuable biopharmaceutical.

I. Introduction to this compound

This compound is a highly potent chromoprotein antitumor antibiotic produced by the actinomycete Streptoalloteichus sp. L-585 (ATCC 53650).[1] It consists of a non-protein chromophore non-covalently bound to an apoprotein. The biological activity of this compound is attributed to its enediyne chromophore, which causes sequence-specific DNA damage, leading to cell death.[2] This mechanism of action makes this compound a promising candidate for anticancer drug development.

This document outlines the key steps for producing and purifying this compound on a large scale, including fermentation of the producing organism and a multi-step purification process to isolate the active compound.

II. Large-Scale Fermentation of Streptoalloteichus sp. ATCC 53650

Large-scale production of this compound is achieved through submerged fermentation of Streptoalloteichus sp. ATCC 53650 in a controlled bioreactor environment. The following sections detail the recommended media composition and fermentation parameters.

Quantitative Data Summary: Fermentation
ParameterValueReference
Producing OrganismStreptoalloteichus sp. L-585 (ATCC 53650)[1]
Fermentor Scale1000 L (680 L working volume)[3]
This compound Titer0.49–0.53 mg/mL[3]
Experimental Protocol: Fermentation

1. Media Preparation:

A suitable fermentation medium is crucial for high-yield production of this compound. While the exact industrial medium composition is often proprietary, a representative medium for Streptomyces species can be adapted.

Seed Medium (per liter):

  • Soluble Starch: 20 g

  • Glucose: 10 g

  • Yeast Extract: 5 g

  • Peptone: 5 g

  • CaCO₃: 1 g

  • Adjust pH to 7.0-7.2 before sterilization.

Production Medium (per liter):

  • Soluble Starch: 40 g

  • Soybean Meal: 20 g

  • Glucose: 10 g

  • Yeast Extract: 5 g

  • NaCl: 2 g

  • K₂HPO₄: 0.5 g

  • MgSO₄·7H₂O: 0.5 g

  • CaCO₃: 2 g

  • Trace element solution: 1 mL

  • Adjust pH to 7.0 before sterilization.

2. Inoculum Development:

  • Aseptically transfer a lyophilized culture or a frozen vial of Streptoalloteichus sp. ATCC 53650 to a sterile seed medium flask.

  • Incubate at 28-30°C for 48-72 hours on a rotary shaker (200-250 rpm).

  • Use this seed culture to inoculate a larger seed fermentor, maintaining a 5-10% (v/v) inoculum volume.

  • Propagate the seed culture for another 48-72 hours under the same conditions.

3. Bioreactor Operation:

  • Sterilize the production medium in the 1000 L fermentor.

  • Aseptically transfer the seed culture to the production fermentor (5-10% v/v).

  • Maintain the following fermentation parameters:

    • Temperature: 28-30°C

    • pH: Maintain at 6.8-7.2 by automated addition of sterile acid (e.g., 1N HCl) or base (e.g., 1N NaOH).

    • Agitation: 100-200 rpm, adjusted to maintain adequate mixing and oxygen transfer.

    • Aeration: 0.5-1.0 vvm (volume of air per volume of medium per minute).

    • Dissolved Oxygen (DO): Maintain above 20% saturation by controlling agitation and aeration rate.

  • Monitor this compound production by High-Performance Liquid Chromatography (HPLC) analysis of broth samples taken at regular intervals.

  • The fermentation is typically harvested after 120-168 hours, once the this compound titer reaches its peak.

III. Purification of this compound

A multi-step purification process is employed to isolate this compound from the fermentation broth with high purity and yield. The process typically involves initial clarification, followed by chromatography and ultrafiltration.

Quantitative Data Summary: Purification
ParameterValueReference
Initial Purity (Clarified Broth)Not specified
Final Purity~70%[3]
Overall Yield~65%[3]
Molecular Weight (Apparent)12,400 Da[4]
Isoelectric Point (pI)3.65[4]
Experimental Protocol: Purification

1. Broth Clarification:

  • Harvest the fermentation broth and separate the mycelial biomass from the supernatant by centrifugation or microfiltration. The supernatant contains the secreted this compound.

2. Anion Exchange Chromatography (Capture Step):

  • Resin: A strong anion exchange resin such as DEAE-Sephadex or a similar resin like DE23 is effective for capturing the acidic this compound protein (pI 3.65).[3][4]

  • Equilibration Buffer: 20 mM Tris-HCl, pH 8.0.

  • Procedure:

    • Load the clarified supernatant onto a column packed with the equilibrated anion exchange resin.

    • Wash the column with several column volumes of equilibration buffer to remove unbound impurities.

    • Elute the bound this compound using a linear salt gradient of 0-1.0 M NaCl in the equilibration buffer.

    • Collect fractions and analyze for this compound presence using SDS-PAGE and a bioassay or HPLC.

    • Pool the fractions containing this compound.

3. Gel Filtration Chromatography (Polishing Step):

  • Resin: A gel filtration resin such as Sephadex G-50 is suitable for separating proteins in the molecular weight range of this compound (12.4 kDa).[4]

  • Buffer: 20 mM Phosphate buffer with 150 mM NaCl, pH 7.4.

  • Procedure:

    • Concentrate the pooled fractions from the anion exchange step.

    • Load the concentrated sample onto the equilibrated gel filtration column.

    • Elute with the gel filtration buffer at a constant flow rate.

    • Collect fractions and analyze for this compound.

    • Pool the fractions containing pure this compound.

4. Ultrafiltration/Diafiltration (Concentration and Buffer Exchange):

  • Membrane: Use an ultrafiltration membrane with a Molecular Weight Cut-Off (MWCO) of approximately 3-5 kDa. Given that the molecular weight of this compound is 12.4 kDa, a 3-5 kDa MWCO will ensure its retention while allowing smaller impurities and buffer salts to pass through.

  • Procedure:

    • Place the pooled pure this compound fractions into the ultrafiltration unit.

    • Concentrate the protein solution to the desired volume.

    • Perform diafiltration by adding the final formulation buffer to the concentrated protein solution and re-concentrating. Repeat this process for 3-5 volumes to ensure complete buffer exchange.

    • The final product is a concentrated, purified solution of this compound in the desired buffer.

5. Lyophilization:

  • For long-term storage, the purified this compound solution can be lyophilized to obtain a stable powder.

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Large-Scale Fermentation cluster_purification Purification Cascade Inoculum Inoculum Development Fermentor 1000 L Bioreactor Inoculum->Fermentor Inoculation Harvest Harvest Fermentor->Harvest 120-168 hours Clarification Broth Clarification Harvest->Clarification AnionExchange Anion Exchange Chromatography (DEAE-Sephadex) Clarification->AnionExchange Capture GelFiltration Gel Filtration Chromatography (Sephadex G-50) AnionExchange->GelFiltration Polishing Ultrafiltration Ultrafiltration/Diafiltration (3-5 kDa MWCO) GelFiltration->Ultrafiltration Concentration Lyophilization Lyophilization Ultrafiltration->Lyophilization FinalProduct Purified this compound Lyophilization->FinalProduct

Caption: Overview of the large-scale fermentation and purification workflow for this compound.

This compound Biosynthetic Pathway Regulation

The biosynthesis of this compound is governed by a dedicated gene cluster, which includes genes for the enediyne core, the unique sugar moieties, and the chromophore, as well as regulatory genes. The genes kedR1, kedR2, and kedR3 have been identified as putative regulatory proteins that likely control the expression of the biosynthetic genes.[2] While the precise signaling cascade is a subject of ongoing research, a simplified model of this regulation is presented below.

kedarcidin_biosynthesis_regulation cluster_regulation Regulatory Control cluster_biosynthesis This compound Biosynthesis EnvironmentalSignal Environmental/Nutritional Signals KedR Regulatory Proteins (KedR1, KedR2, KedR3) EnvironmentalSignal->KedR Activation/Repression EnediyneCore Enediyne Core Biosynthesis Genes KedR->EnediyneCore Transcriptional Control SugarMoieties Sugar Moieties Biosynthesis Genes KedR->SugarMoieties Transcriptional Control Chromophore Chromophore Assembly Genes KedR->Chromophore Transcriptional Control KedarcidinApoprotein Apoprotein Gene KedR->KedarcidinApoprotein Transcriptional Control KedarcidinAssembly Final this compound Assembly EnediyneCore->KedarcidinAssembly SugarMoieties->KedarcidinAssembly Chromophore->KedarcidinAssembly KedarcidinApoprotein->KedarcidinAssembly

Caption: Proposed regulatory pathway for this compound biosynthesis.

References

Application Notes and Protocols for the Synthesis of Kedarcidin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic strategies, key experimental protocols, and biological evaluation of kedarcidin analogues. This compound is a potent chromoprotein antitumor antibiotic characterized by a highly unstable nine-membered enediyne chromophore.[1] Its remarkable cytotoxicity, with IC50 values in the nanomolar range against cell lines like HCT116, stems from its ability to undergo Bergman cyclization to form a p-benzyne diradical, which cleaves DNA, leading to cell death.[2][3] The synthesis of this compound and its analogues is a formidable challenge due to the inherent instability of the enediyne core and the stereochemical complexity of its peripheral moieties, including two deoxysugars and a unique naphthoic acid fragment.[3]

Synthetic Strategies for this compound Analogues

The total synthesis of the this compound chromophore is a significant achievement in organic chemistry, with convergent strategies being the most successful. These approaches involve the independent synthesis of key fragments of the molecule, which are then coupled together in the later stages. This allows for the development of a flexible and efficient synthesis that can be adapted to produce a variety of analogues for structure-activity relationship (SAR) studies.

A common convergent strategy for this compound analogues involves the synthesis of three key fragments:

  • The Bicyclic Enediyne Core: This is the heart of the molecule, containing the reactive enediyne moiety. Its synthesis is a major challenge due to its instability.

  • The Naphthoic Acid Moiety: This unit is crucial for DNA binding and recognition.[2]

  • The Deoxysugar Moieties: this compound contains two deoxysugars, L-mycarose and L-kedarosamine, which play a role in the molecule's solubility and interaction with its biological target.

The assembly of these fragments typically involves a series of carefully orchestrated chemical reactions, including cross-coupling reactions, macrolactonization, and glycosylations.

Data Presentation: Synthesis and Biological Activity of this compound Chromophore

The following table summarizes key data from a reported total synthesis of the this compound chromophore, providing a benchmark for the synthesis of its analogues.

ParameterValueReference
Synthetic Route Convergent[4]
Longest Linear Sequence24 steps[4]
Overall Yield0.1%[4]
Biological Activity
Cell LineHCT116 (colon carcinoma)[2]
IC501 nM[2]
Cell LineP388 leukemia (in vivo)[5]
Effective Dose3.3 µg/kg[5]
Cell LineB16 melanoma (in vivo)[5]
Effective Dose2 µg/kg[5]

Mandatory Visualization

Convergent Synthetic Workflow for this compound Chromophore

G cluster_frags Fragment Synthesis cluster_assembly Fragment Assembly & Cyclization cluster_final Final Steps fragA Naphthoic Acid Derivative couple1 Sonogashira Coupling fragA->couple1 fragB Bicyclic Enediyne Precursor fragB->couple1 fragC Deoxysugar Donors (L-Mycarose & L-Kedarosamine) glycosylation1 α-Selective Glycosylation (L-Mycarose) fragC->glycosylation1 glycosylation2 Glycosylation (L-Kedarosamine) fragC->glycosylation2 couple1->glycosylation1 macrolactam Shiina Macrolactonization glycosylation1->macrolactam trans_cyclize Transannular Anionic Cyclization macrolactam->trans_cyclize trans_cyclize->glycosylation2 final_steps Deprotection & Final Modifications glycosylation2->final_steps product This compound Chromophore Analogue final_steps->product

Caption: A high-level workflow for the convergent synthesis of this compound analogues.

DNA Cleavage Mechanism by this compound Chromophore

G cluster_activation Activation cluster_cyclization Bergman Cyclization cluster_dna_damage DNA Damage KC This compound Chromophore activated_KC Activated Enediyne KC->activated_KC Activation activator Thiol Activator (e.g., glutathione) activator->activated_KC bergman p-Benzyne Diradical activated_KC->bergman Cycloaromatization h_abstraction Hydrogen Abstraction from Deoxyribose bergman->h_abstraction dna Duplex DNA dna->h_abstraction dna_radical DNA Radical h_abstraction->dna_radical strand_scission Single- or Double-Strand Breaks dna_radical->strand_scission o2 Molecular Oxygen o2->strand_scission

Caption: The mechanism of DNA cleavage initiated by the this compound chromophore.

Experimental Protocols

The following are generalized protocols for key reactions in the synthesis of this compound analogues, based on published methodologies. Note: These are not exhaustive and should be adapted and optimized for specific substrates and analogues. All manipulations of enediyne-containing compounds should be performed with extreme care in a well-ventilated fume hood, as they are highly cytotoxic.

Sonogashira Coupling for Enediyne Assembly

This protocol describes the palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne, a crucial step in constructing the enediyne backbone.

  • Reagents and Materials:

    • Aryl/vinyl halide (1.0 equiv)

    • Terminal alkyne (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

    • Copper(I) iodide (CuI, 0.1 equiv)

    • Amine base (e.g., triethylamine (B128534) or diisopropylethylamine, 2-3 equiv)

    • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF))

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a dried flask under an inert atmosphere, add the aryl/vinyl halide, palladium catalyst, and CuI.

    • Add the anhydrous solvent, followed by the amine base.

    • Add the terminal alkyne dropwise to the mixture at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Transannular Anionic Cyclization for Bicyclic Core Formation

This protocol outlines the formation of the bicyclo[7.3.0]dodecadienediyne core, a key step in the Myers' synthesis of the this compound chromophore.[6]

  • Reagents and Materials:

    • Macrocyclic vinyl bromide precursor (1.0 equiv)

    • Lithium hexamethyldisilazide (LHMDS, 6.0 equiv)

    • tert-Butyllithium (t-BuLi, 8.0 equiv)

    • Acetic acid in THF (quenching solution)

    • Anhydrous THF and toluene

    • Inert atmosphere (Argon)

  • Procedure:

    • In a flame-dried flask under argon, dissolve the macrocyclic vinyl bromide precursor in a 1:1 mixture of anhydrous THF and toluene.

    • Cool the solution to -78 °C.

    • Add LHMDS dropwise and stir for 2 minutes.

    • Add t-BuLi solution rapidly, followed immediately by the acetic acid in THF quenching solution.

    • Allow the reaction mixture to warm to room temperature.

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product by chromatography. This reaction is reported to yield the tricyclic core in approximately 50% yield.[6]

Shiina Macrolactonization

This protocol describes a powerful method for the formation of the macrolactone ring present in the ansa-bridge of this compound, using a dehydrating agent.[3]

  • Reagents and Materials:

    • ω-Hydroxycarboxylic acid (seco-acid) (1.0 equiv)

    • 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA, 1.5-2.0 equiv)

    • 4-(Dimethylamino)pyridine (DMAP, catalytic to stoichiometric amount)

    • Anhydrous, non-polar solvent (e.g., dichloromethane (B109758) or toluene)

    • Inert atmosphere (Argon)

  • Procedure:

    • Under an inert atmosphere, prepare a solution of MNBA and DMAP in the anhydrous solvent.

    • Using a syringe pump, slowly add a solution of the seco-acid in the same solvent to the reaction mixture over several hours to maintain high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction and purify the macrolactone by flash column chromatography.

α-Selective Glycosylation

This protocol describes the stereoselective introduction of the deoxysugar moieties, a critical step for which specific activators have been developed.[7]

  • Reagents and Materials:

    • Glycosyl donor (e.g., a 2-deoxythioglycoside of L-mycarose, 1.5 equiv)

    • Aglycon acceptor (1.0 equiv)

    • Activator (e.g., Silver hexafluorophosphate, AgPF₆)

    • Hindered base (e.g., 2,6-di-tert-butyl-4-methylpyridine, DTBMP)

    • Anhydrous solvent (e.g., dichloromethane)

    • Inert atmosphere (Argon)

    • Molecular sieves (4 Å)

  • Procedure:

    • To a flame-dried flask containing activated molecular sieves under argon, add the aglycon acceptor, glycosyl donor, and DTBMP in anhydrous dichloromethane.

    • Cool the mixture to the desired temperature (e.g., -78 °C).

    • Add a solution of AgPF₆ in an appropriate solvent.

    • Stir the reaction at low temperature and monitor by TLC.

    • Quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).

    • Filter the mixture, extract the product, and purify by chromatography to isolate the desired α-glycoside.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Kedarcidin Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kedarcidin is a potent chromoprotein antitumor antibiotic produced by an actinomycete strain. It is composed of two essential components: a 114-amino acid apoprotein and a highly unstable, non-covalently bound enediyne chromophore. The remarkable biological activity of this compound stems from the ability of its chromophore to cause sequence-specific DNA damage, while the apoprotein is believed to act as a carrier and stabilizer for this reactive molecule. The complete structural elucidation of this complex is paramount for understanding its mechanism of action and for the development of novel anticancer therapeutics. Mass spectrometry (MS) has emerged as a pivotal analytical technique for characterizing both the intact chromoprotein, the apoprotein, and the labile chromophore, providing invaluable information on molecular weight, primary sequence, and structural integrity.

These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound's structure using mass spectrometry, catering to researchers and professionals in the fields of natural product chemistry, proteomics, and drug development.

Analysis of the this compound Chromophore

The this compound chromophore is an intricate enediyne molecule, susceptible to degradation. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the method of choice for its analysis, as it allows for soft ionization and provides high mass accuracy, which is crucial for determining the elemental composition.

Experimental Protocol: HRESIMS Analysis of the this compound Chromophore

1.1. Sample Preparation: Extraction of the Chromophore

  • Caution: The this compound chromophore is highly unstable. All procedures should be performed at low temperatures (0-4°C) and protected from light.

  • Lyophilize the purified this compound chromoprotein to remove excess water.

  • Resuspend the lyophilized protein in a minimal volume of cold (4°C) methanol.

  • Extract the chromophore by adding three volumes of cold ethyl acetate (B1210297).

  • Vortex the mixture vigorously for 1 minute and centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Carefully collect the upper ethyl acetate layer containing the chromophore.

  • Repeat the extraction process twice more and pool the ethyl acetate fractions.

  • Evaporate the solvent under a gentle stream of nitrogen gas at 4°C.

  • Immediately reconstitute the dried chromophore in a suitable solvent for MS analysis (e.g., acetonitrile (B52724)/water 50:50 v/v with 0.1% formic acid) to a final concentration of approximately 10 µg/mL.

1.2. Mass Spectrometry Parameters (Illustrative)

  • Instrument: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 100°C

  • Sheath Gas Flow Rate: 10 arbitrary units

  • Auxiliary Gas Flow Rate: 2 arbitrary units

  • Mass Range: m/z 200-2000

  • Resolution: >100,000

Data Presentation: Molecular Weight of this compound Chromophore Forms

High-resolution mass spectrometry has identified two primary forms of the this compound chromophore: the active enediyne form and an aromatized, less active form.

Chromophore FormMolecular FormulaCalculated [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
EnediyneC₅₃H₆₀N₃O₁₆Cl1030.373491030.37338[1]
AromatizedC₅₃H₆₂N₃O₁₆Cl1032.389141032.39109[1]

Visualization: Logical Workflow for Chromophore Analysis

kedarcidin_chromophore_analysis This compound This compound Chromoprotein extraction Solvent Extraction (Ethyl Acetate) This compound->extraction Isolation chromophore Isolated Chromophore extraction->chromophore hresims HRESIMS Analysis chromophore->hresims Analysis data Accurate Mass Data (Enediyne & Aromatized) hresims->data Result

Caption: Workflow for the isolation and HRESIMS analysis of the this compound chromophore.

Analysis of the this compound Apoprotein

The this compound apoprotein is a single polypeptide chain of 114 amino acids.[2] Mass spectrometry is a powerful tool for confirming its primary sequence, which was initially determined by Edman degradation, and for identifying any post-translational modifications. A "bottom-up" proteomics approach is typically employed.

Experimental Protocol: Bottom-Up Proteomics of the Apoprotein

2.1. Sample Preparation: In-Solution Tryptic Digestion

  • To 50 µg of the purified apoprotein (in a solution buffered with, for example, 50 mM ammonium (B1175870) bicarbonate, pH 8.0), add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

  • Incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Cool the sample to room temperature and add iodoacetamide (B48618) to a final concentration of 25 mM to alkylate the cysteine residues.

  • Incubate in the dark at room temperature for 20 minutes.

  • Add DTT to a final concentration of 10 mM to quench the excess iodoacetamide.

  • Add proteomics-grade trypsin at a 1:50 (trypsin:protein) ratio (w/w).

  • Incubate at 37°C for 16-18 hours.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's protocol.

  • Elute the peptides, dry them under vacuum, and reconstitute in 0.1% formic acid in water for LC-MS/MS analysis.

2.2. LC-MS/MS Parameters (Illustrative)

  • LC System: A nano-flow liquid chromatography system.

  • Column: A C18 reversed-phase column with a 75 µm internal diameter.

  • Gradient: A 60-minute gradient from 2% to 40% acetonitrile in 0.1% formic acid.

  • MS System: A tandem mass spectrometer (e.g., Orbitrap or Q-TOF) capable of data-dependent acquisition.

  • MS1 Scan: Mass range m/z 350-1500, resolution >60,000.

  • MS2 Scans: Fragmentation of the top 10 most intense precursor ions using higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

  • Dynamic Exclusion: Enabled to prevent repeated fragmentation of the same peptide.

Data Presentation: Apoprotein Sequence Coverage

The acquired MS/MS spectra are searched against the known sequence of the this compound apoprotein using a database search engine (e.g., Mascot, Sequest). The results are typically summarized in a sequence coverage map.

ParameterResult
ProteinThis compound Apoprotein
Sequence Coverage>95%
Identified Peptides(List of identified peptide sequences)
Post-Translational Modifications(Details of any identified modifications)

Visualization: Bottom-Up Proteomics Workflow

apoprotein_proteomics apoprotein This compound Apoprotein digestion Reduction, Alkylation, & Tryptic Digestion apoprotein->digestion peptides Peptide Mixture digestion->peptides lcmsms LC-MS/MS Analysis peptides->lcmsms database Database Search (Sequence Confirmation) lcmsms->database

Caption: Workflow for the bottom-up proteomics analysis of the this compound apoprotein.

Analysis of the Intact this compound Chromoprotein

Analyzing the intact chromoprotein complex by native mass spectrometry can provide valuable information about the stoichiometry of the complex and the non-covalent interaction between the apoprotein and the chromophore.

Experimental Protocol: Native Mass Spectrometry

3.1. Sample Preparation

  • Buffer-exchange the purified this compound chromoprotein into a volatile buffer system, such as 150 mM ammonium acetate, pH 7.0, using a desalting column.

  • Adjust the concentration to 1-5 µM.

3.2. Mass Spectrometry Parameters (Illustrative)

  • Instrument: A mass spectrometer optimized for native MS, such as a Q-TOF with a modified source region.

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 1.3-1.8 kV

  • Source Temperature: 40-60°C

  • Cone Voltage: Low voltage (e.g., 20-50 V) to preserve non-covalent interactions.

  • Collision Energy: Low energy in the trap region to gently desolvate the complex without causing dissociation.

  • Mass Range: A high mass range (e.g., m/z 2,000-10,000) is required to detect the multiply charged ions of the large complex.

Data Presentation: Intact Complex Mass

The molecular weight of the intact this compound complex has been determined to be approximately 12,400 Da.[2]

ComponentTheoretical Mass (Da)Observed Mass (Da)
Apoprotein~11,400-
Chromophore~1030-
Intact Complex ~12,430 ~12,400

Visualization: Signaling Pathway of this compound Action

kedarcidin_action This compound This compound Chromoprotein cell Target Cell This compound->cell Delivery release Chromophore Release cell->release activation Activation (e.g., by thiols) release->activation dna Nuclear DNA activation->dna Intercalation damage DNA Strand Scission dna->damage apoptosis Apoptosis damage->apoptosis

Caption: Simplified signaling pathway of this compound's cytotoxic action.

Conclusion

Mass spectrometry is an indispensable tool for the structural characterization of the this compound complex. The protocols and data presented herein provide a framework for researchers to utilize this technology for the detailed analysis of this compound and other similar natural products. The combination of high-resolution mass spectrometry for the unstable chromophore, bottom-up proteomics for the apoprotein, and native mass spectrometry for the intact complex allows for a comprehensive understanding of this potent antitumor agent.

References

Application Notes and Protocols for Flow Cytometry Analysis of Kedarcidin-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kedarcidin is a potent chromoprotein antitumor antibiotic belonging to the enediyne class of natural products.[1][2] Isolated from an actinomycete strain, its cytotoxic activity is primarily attributed to its highly reactive enediyne chromophore.[1][2][3] The mechanism of action involves the generation of diradical species that cause sequence-specific single-strand breaks in DNA, leading to cell cycle arrest and apoptosis.[1][2] This application note provides detailed protocols for the analysis of this compound-treated cells using flow cytometry, a powerful technique for single-cell analysis of cell cycle status, apoptosis, and oxidative stress.

Data Presentation

While specific quantitative flow cytometry data for this compound is not extensively published, the following tables present representative data from studies on a related enediyne antibiotic, Neocarzinostatin A. This data illustrates the expected dose-dependent effects on cell cycle distribution and the induction of apoptosis.

Table 1: Representative Dose-Dependent Effect of an Enediyne Antibiotic on Cell Cycle Distribution (24-hour treatment)

Concentration (nM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)55.2 ± 2.530.1 ± 1.814.7 ± 1.2
1048.9 ± 3.125.5 ± 2.025.6 ± 1.9
5035.7 ± 2.818.3 ± 1.546.0 ± 3.3
10028.4 ± 2.212.1 ± 1.159.5 ± 4.1

Table 2: Representative Time-Dependent Effect of an Enediyne Antibiotic on Apoptosis (at a fixed concentration)

Time (hours)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
096.3 ± 1.52.1 ± 0.41.6 ± 0.3
1285.2 ± 3.110.5 ± 1.24.3 ± 0.8
2462.7 ± 4.525.8 ± 2.711.5 ± 1.9
4835.1 ± 5.240.3 ± 3.924.6 ± 3.1

Table 3: Representative Analysis of Reactive Oxygen Species (ROS) Generation

TreatmentMean Fluorescence Intensity (MFI) of DCFFold Change in ROS vs. Control
Control150 ± 251.0
This compound (100 nM)750 ± 805.0
N-acetylcysteine + this compound200 ± 351.3

Mandatory Visualizations

Kedarcidin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces oxidative stress DNA_Damage DNA Single-Strand Breaks This compound->DNA_Damage Enters cell and interacts with DNA ROS->DNA_Damage Bax_Bak Bax/Bak Activation Caspase9 Caspase-9 Activation Bax_Bak->Caspase9 Mitochondrial pathway Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 p53 p53 Activation ATM_ATR->p53 G2M_Arrest G2/M Cell Cycle Arrest Chk1_Chk2->G2M_Arrest p53->Bax_Bak p53->G2M_Arrest

Caption: this compound-induced DNA damage signaling pathway.

Cell_Cycle_Workflow start Seed Cells treat Treat with this compound (Dose-response/Time-course) start->treat harvest Harvest and Wash Cells treat->harvest fix Fix with 70% Ethanol (B145695) harvest->fix stain Stain with Propidium Iodide (PI) and RNase A fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze DNA Content Histogram (G0/G1, S, G2/M phases) acquire->analyze

Caption: Experimental workflow for cell cycle analysis.

Apoptosis_Workflow start Seed Cells treat Treat with this compound start->treat harvest Harvest and Wash Cells treat->harvest resuspend Resuspend in Annexin V Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate at Room Temperature (in the dark) stain->incubate acquire Acquire Data on Flow Cytometer incubate->acquire analyze Analyze Dot Plot for Apoptotic (Early and Late) Populations acquire->analyze

Caption: Experimental workflow for apoptosis analysis.

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining

This protocol details the steps for analyzing the cell cycle distribution of this compound-treated cells.

Materials:

  • Cancer cell line of choice (e.g., HeLa, HCT116)

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle-only control.

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Harvest the cells using trypsin-EDTA and transfer to a flow cytometry tube.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes or store at -20°C for later analysis.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (typically FL2 or FL3).

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide

This protocol describes the detection of apoptosis in this compound-treated cells by identifying the externalization of phosphatidylserine.

Materials:

  • Cancer cell line of choice

  • Complete cell culture medium

  • This compound

  • PBS, Ca2+/Mg2+ free

  • Annexin V Binding Buffer

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometry tubes

Procedure:

  • Cell Culture and Treatment:

    • Seed and treat cells with this compound as described in Protocol 1.

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells immediately by flow cytometry.

    • Use a dot plot to visualize Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).

    • Identify four populations:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines the detection of ROS generation in this compound-treated cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Materials:

  • Cancer cell line of choice

  • Complete cell culture medium

  • This compound

  • PBS, Ca2+/Mg2+ free

  • DCFH-DA (stock solution in DMSO)

  • Flow cytometry tubes

Procedure:

  • Cell Culture and Treatment:

    • Seed and treat cells with this compound as described in Protocol 1. An untreated control and a positive control (e.g., H2O2) should be included.

  • Staining:

    • After treatment, wash the cells with PBS.

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Cell Harvesting:

    • Harvest the cells as described in Protocol 1.

  • Flow Cytometry Analysis:

    • Analyze the cells immediately by flow cytometry, measuring the fluorescence of dichlorofluorescein (DCF) in the FITC channel.

    • Present the data as a histogram of fluorescence intensity.

    • Quantify the results by comparing the mean fluorescence intensity (MFI) of treated samples to the control.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing the Kedarcidin Chromophore in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the kedarcidin chromophore. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimental use of this potent but highly unstable enediyne compound.

Frequently Asked Questions (FAQs)

Q1: Why is the isolated this compound chromophore so unstable in solution?

A1: The instability of the this compound chromophore is primarily due to its core chemical structure, which contains a nine-membered enediyne ring. This ring system is highly strained and can undergo a spontaneous chemical reaction called the Bergman cyclization. This reaction transforms the enediyne into a highly reactive and unstable intermediate known as a p-benzyne diradical, which quickly reacts with surrounding molecules, leading to the degradation of the chromophore.[1][2] In its natural state, the chromophore is protected within a protein scaffold (the apoprotein), which prevents this degradation pathway.[3][4]

Q2: My chromophore solution rapidly loses its biological activity. What are the likely causes?

A2: Rapid loss of activity is almost certainly due to the degradation of the chromophore. The most common contributing factors are:

  • Suboptimal pH: The stability of enediyne chromophores is highly pH-dependent. Based on studies of the related neocarzinostatin (B611948) chromophore, neutral to alkaline conditions can accelerate degradation.

  • Inappropriate Solvent: The choice of solvent can significantly impact stability. While the chromophore is solvent-extractable, certain solvents or high concentrations of organic co-solvents may promote degradation pathways.[5]

  • Exposure to Light and Oxygen: Like many complex organic molecules, the this compound chromophore may be sensitive to light and oxygen, which can promote oxidative degradation.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including the Bergman cyclization and other degradation pathways.

Q3: Can I reconstitute the lyophilized chromophore in water or a standard buffer like PBS?

A3: It is not recommended to reconstitute the isolated this compound chromophore directly in plain water or standard physiological buffers like PBS (pH 7.4). These conditions are generally not optimal for the stability of enediyne chromophores. An acidic buffer is likely a better choice. For the related neocarzinostatin chromophore, stability is improved at a pH below 4.8.

Q4: I've read that the apoprotein stabilizes the chromophore. Can I add it back to my solution?

A4: Yes, the cognate apoprotein provides the most effective stabilization for the this compound chromophore.[3][4] If you have access to the purified apoprotein, reconstituting the chromophore in a buffer containing the apoprotein is the ideal method to maintain its stability and biological activity for a longer duration. The apoprotein physically protects the enediyne core from the surrounding environment and sterically hinders the Bergman cyclization.

Q5: Are there any chemical additives that can help stabilize the chromophore in the absence of the apoprotein?

A5: While research is limited specifically for this compound, some strategies can be inferred from studies on enediynes and other unstable molecules:

  • Divalent Cations: The presence of certain divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), has been shown to prevent the DNA strand-cleavage activity of the this compound chromophore.[6] This may be due to a direct stabilizing effect on the chromophore's conformation. Incorporating these cations into your buffer system could be beneficial.

  • Antioxidants: To mitigate potential oxidative degradation, the inclusion of antioxidants could be explored. However, care must be taken as some reducing agents are required to activate the chromophore for DNA cleavage.[7] The choice of antioxidant should be carefully considered based on your experimental design.

  • Cyclodextrins or Liposomes: While not specifically documented for this compound, these encapsulating agents are known to stabilize hydrophobic and unstable molecules by sequestering them from the bulk solvent. This remains an experimental approach that would require validation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Complete loss of activity immediately after reconstitution. Incorrect solvent or buffer (e.g., neutral/alkaline pH).Reconstitute in a pre-chilled, slightly acidic buffer (e.g., pH 4.5-5.5). Work quickly and on ice.
Gradual loss of activity over a short period (minutes to hours). Suboptimal storage of the working solution; exposure to room temperature.Keep all stock and working solutions of the chromophore on ice at all times. Prepare fresh dilutions immediately before use.
Precipitation observed upon adding the chromophore to an aqueous buffer. The chromophore is hydrophobic and may have poor aqueous solubility on its own.Consider using a buffer with a low percentage of a compatible organic co-solvent, or explore encapsulation methods (e.g., with apoprotein or cyclodextrins).
Inconsistent results between experiments. Variable degradation of the chromophore due to inconsistent handling.Standardize your handling protocol strictly. Use fresh dilutions for each experiment and minimize the time the chromophore is in a destabilizing environment. Protect from light.

Experimental Protocols

Protocol: General Handling and Preparation of a Stabilized this compound Chromophore Working Solution

This protocol provides a general guideline for handling the isolated this compound chromophore to maximize its stability for in vitro experiments.

Materials:

  • Lyophilized this compound chromophore

  • Stabilization Buffer: 20 mM MES, pH 5.5, containing 10 mM CaCl₂ and 10 mM MgCl₂ (or other suitable acidic buffer)

  • Anhydrous, inert solvent for initial stock (e.g., DMSO or a minimal volume of acetonitrile)

  • Low-protein-binding microcentrifuge tubes

  • Syringe filters (if necessary for buffer sterilization)

  • Ice bucket

Procedure:

  • Preparation of Stabilization Buffer:

    • Prepare a 20 mM MES buffer and adjust the pH to 5.5.

    • Add CaCl₂ and MgCl₂ to a final concentration of 10 mM each.

    • Filter-sterilize the buffer if required for your application.

    • Pre-chill the buffer on ice.

  • Preparation of a Concentrated Stock Solution:

    • Allow the vial of lyophilized chromophore to equilibrate to room temperature before opening to prevent condensation.

    • Under low light conditions, briefly centrifuge the vial to ensure all powder is at the bottom.

    • Add a minimal volume of a pre-chilled, anhydrous solvent (e.g., DMSO) to dissolve the chromophore to a high concentration (e.g., 1-10 mM). Work quickly.

    • This stock solution should be immediately aliquoted into small, single-use volumes, protected from light (e.g., in amber tubes), and stored at -80°C. Avoid repeated freeze-thaw cycles.

  • Preparation of the Working Solution:

    • Thaw a single aliquot of the concentrated stock solution on ice.

    • Immediately before the experiment, dilute the stock solution to the desired final concentration using the pre-chilled Stabilization Buffer.

    • Perform dilutions serially if large changes in concentration are required.

    • Keep the final working solution on ice and protected from light at all times. Use within one hour of preparation for best results.

Visualizations

DegradationPathway Fig. 1: this compound Chromophore Degradation Pathway This compound This compound Chromophore (Stable, Strained Enediyne) Trigger Trigger (e.g., Heat, Neutral/Alkaline pH) This compound->Trigger Bergman Bergman Cyclization Trigger->Bergman Diradical p-Benzyne Diradical (Highly Reactive Intermediate) Bergman->Diradical Abstraction Hydrogen Abstraction (from solvent, buffer, etc.) Diradical->Abstraction Degraded Degraded Products (Inactive) Abstraction->Degraded

Caption: Logical workflow of the primary degradation pathway for the this compound chromophore.

StabilizationWorkflow Fig. 2: Experimental Workflow for Chromophore Stabilization cluster_prep Preparation Steps cluster_exp Experimental Use Start Lyophilized Chromophore Reconstitute Reconstitute in minimal anhydrous solvent (e.g., DMSO) on ice Start->Reconstitute Stock Concentrated Stock (-80°C, single-use aliquots) Reconstitute->Stock Dilute Dilute in pre-chilled Stabilization Buffer (Acidic pH, Ca²⁺/Mg²⁺) Stock->Dilute Experiment Perform Experiment (Keep on ice, protect from light) Dilute->Experiment

Caption: Recommended workflow for handling and preparing this compound chromophore solutions.

References

Technical Support Center: Overcoming Kedarcidin Instability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for managing the inherent instability of the chromoprotein antitumor antibiotic, kedarcidin, during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage, preparation, and experimental use of this compound and its highly unstable chromophore.

ProblemPossible Cause(s)Recommended Solutions
Loss of biological activity in DNA cleavage assay 1. Chromophore Degradation: The enediyne chromophore has degraded due to exposure to activating conditions (e.g., thiols, inappropriate pH, elevated temperature) or prolonged storage.[1][2] 2. Inactivated Apoprotein: The apoprotein, which stabilizes the chromophore, may have denatured.[3] 3. Inhibitory Cations: Presence of certain divalent cations (e.g., Ca²⁺, Mg²⁺) can inhibit DNA strand cleavage.[4][5]1. Prepare Fresh Solutions: Always prepare this compound solutions immediately before use from a lyophilized stock. 2. Control Experimental Conditions: Maintain a slightly acidic to neutral pH and keep samples on ice. Avoid unnecessary exposure to light. 3. Chelate Cations: If the presence of inhibitory cations is suspected, consider including a chelating agent like EDTA in your buffer, ensuring it doesn't interfere with your assay.
Inconsistent or non-reproducible experimental results 1. Variable this compound Concentration: Degradation of this compound leads to inconsistent active concentrations between experiments. 2. Inconsistent Handling: Minor variations in handling procedures (e.g., incubation times, light exposure) can significantly impact the stability of the chromophore.1. Standardize Protocols: Adhere strictly to a standardized protocol for every experiment. 2. Use Fresh Aliquots: Use a fresh aliquot of reconstituted this compound for each experiment to avoid variability from freeze-thaw cycles. 3. Protect from Light: Work with this compound in a darkened environment or use amber-colored tubes to minimize photodegradation.
Precipitation of this compound in aqueous solution 1. Poor Solubility: this compound, particularly the isolated chromophore, may have limited solubility in certain aqueous buffers. 2. Aggregation: The apoprotein may aggregate under suboptimal buffer conditions.1. Optimize Buffer Composition: Ensure the buffer composition and pH are suitable for maintaining this compound solubility. 2. Use Co-solvents: For the isolated chromophore, a small percentage of an organic solvent like DMSO may be necessary to maintain solubility. Ensure solvent compatibility with your assay.
Color change of the this compound solution 1. Chromophore Degradation: A visible color change can indicate the degradation of the chromophore and the formation of breakdown products.1. Discard Solution: Do not use any this compound solution that has visibly changed color. 2. Review Handling and Storage: Re-evaluate your storage and handling procedures to identify potential causes of degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound's instability?

A1: The primary cause of this compound's instability is its enediyne chromophore.[6] This component is highly reactive and can undergo a process called Bergman cyclization, especially in the presence of activating agents like thiols, to form a highly reactive diradical species.[2] This process is the basis of its DNA-damaging activity but also contributes to its rapid degradation outside of the protective environment of its apoprotein.[3]

Q2: What is the role of the apoprotein in this compound's stability?

A2: The apoprotein is a 114-residue polypeptide that non-covalently binds to the chromophore, sequestering it from the aqueous environment and stabilizing it.[6] This protein acts as a carrier and protector, preventing the premature degradation of the highly labile chromophore.[3]

Q3: How should lyophilized this compound be stored for long-term stability?

A3: For optimal long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed, desiccated container, protected from light. It is advisable to aliquot the lyophilized powder into single-use vials upon receipt to avoid repeated exposure to moisture and temperature fluctuations.

Q4: What is the recommended procedure for reconstituting this compound?

A4: Before opening the vial, allow the lyophilized this compound to equilibrate to room temperature in a desiccator to prevent condensation. Reconstitute the powder in a suitable, high-purity buffer (e.g., a slightly acidic buffer such as acetate (B1210297) or citrate) or a solvent like DMSO, depending on your experimental needs. Always prepare solutions fresh for each experiment.

Q5: How does pH affect the stability of this compound?

A5: While specific quantitative data for this compound is limited, enediyne antibiotics are generally more stable in slightly acidic to neutral conditions. Alkaline pH can promote degradation. It is crucial to maintain a consistent and appropriate pH throughout your experiments.

Q6: Is this compound sensitive to light?

A6: Yes, the chromophore of this compound contains conjugated double and triple bonds, which can be susceptible to photodegradation. It is recommended to handle this compound and its solutions with minimal light exposure by working in a darkened room or using amber-colored labware.

Data Presentation: Hypothetical Stability Profile of this compound Chromophore

Table 1: Effect of Temperature on the Half-life of this compound Chromophore in Aqueous Buffer (pH 6.5)

Temperature (°C)Estimated Half-life (t½)
-20Months
4Days
25 (Room Temp)Hours
37Minutes

Table 2: Effect of pH on the Half-life of this compound Chromophore at 25°C

pHEstimated Half-life (t½)
4.0Hours
6.5Hours
7.4Minutes to Hours
8.5Minutes

Table 3: Effect of Additives on the Stability of this compound Chromophore

AdditiveEffect on StabilityRationale
ApoproteinSignificantly IncreasesSequesters and protects the chromophore.[3]
Thiols (e.g., DTT, β-mercaptoethanol)Significantly DecreasesActivates the chromophore, leading to rapid degradation.[2]
Divalent Cations (Ca²⁺, Mg²⁺)May Inhibit ActivityCan interfere with DNA binding and cleavage without necessarily stabilizing the chromophore.[4][5]
AntioxidantsPotentially IncreasesMay protect against oxidative degradation pathways.
DMSO (as co-solvent)Generally NeutralCan improve solubility but should be used at low concentrations to avoid assay interference.

Experimental Protocols

Key Experiment: DNA Cleavage Assay with this compound

This protocol outlines a typical experiment to assess the DNA-cleaving ability of this compound using supercoiled plasmid DNA.

Materials:

  • This compound (lyophilized)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Reaction Buffer: 10 mM Tris-HCl, pH 7.5, 50 mM NaCl

  • Activating Agent: 10 mM Dithiothreitol (DTT) or β-mercaptoethanol

  • Stop Solution: 0.5 M EDTA, 1% SDS, 50% glycerol, 0.05% bromophenol blue

  • Agarose (B213101) gel (1%) containing ethidium (B1194527) bromide

  • TAE buffer for electrophoresis

  • UV transilluminator and gel documentation system

Procedure:

  • Preparation of this compound: Immediately before the assay, reconstitute lyophilized this compound in the reaction buffer to the desired stock concentration. Keep on ice and protected from light.

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following in order:

    • Reaction Buffer

    • Supercoiled plasmid DNA (final concentration ~10-20 ng/µL)

    • This compound solution (at various final concentrations)

  • Initiation of Cleavage: Add the activating agent (DTT or β-mercaptoethanol) to a final concentration of 1 mM to initiate the DNA cleavage reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding the stop solution.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel in TAE buffer until adequate separation of the different DNA forms (supercoiled, open circular, and linear) is achieved.

  • Visualization and Analysis: Visualize the DNA bands under UV light. The conversion of supercoiled DNA (Form I) to open circular (Form II) and linear (Form III) DNA indicates DNA cleavage activity. Quantify the percentage of each DNA form to determine the extent of cleavage.

Visualizations

Kedarcidin_Degradation_Pathway cluster_activation Activation cluster_cyclization Bergman Cyclization cluster_damage DNA Damage Kedarcidin_Chromophore This compound Chromophore (Stable Enediyne) Diradical p-Benzyne Diradical (Highly Reactive) Kedarcidin_Chromophore->Diradical undergoes Thiol Thiol (e.g., DTT) Thiol->Kedarcidin_Chromophore triggers DNA DNA Diradical->DNA abstracts H atoms from Cleaved_DNA Cleaved DNA DNA->Cleaved_DNA results in Experimental_Workflow Start Start: Lyophilized this compound (-80°C Storage) Equilibrate Equilibrate to Room Temp (in desiccator) Start->Equilibrate Reconstitute Reconstitute Freshly (in appropriate buffer/solvent) Equilibrate->Reconstitute Assay_Setup Set up Experiment on Ice (protect from light) Reconstitute->Assay_Setup Incubate Incubate at 37°C (for defined time) Assay_Setup->Incubate Terminate Terminate Reaction Incubate->Terminate Analyze Analyze Results (e.g., Gel Electrophoresis) Terminate->Analyze End End Analyze->End Troubleshooting_Logic Start Poor Experimental Outcome Check_Activity Is there a loss of activity? Start->Check_Activity Check_Reproducibility Are results inconsistent? Start->Check_Reproducibility Check_Activity->Check_Reproducibility No Degradation Suspect Chromophore Degradation Check_Activity->Degradation Yes Handling_Issues Review Handling Protocol Check_Reproducibility->Handling_Issues Yes Solution1 Prepare Fresh Solutions Keep on Ice Protect from Light Degradation->Solution1 Solution2 Standardize All Steps Use Fresh Aliquots Handling_Issues->Solution2

References

Kedarcidin Fermentation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of kedarcidin fermentation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during the production of this potent enediyne antitumor antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganism produces it?

A1: this compound is a chromoprotein antitumor antibiotic belonging to the enediyne class of natural products.[1] It is produced by the actinomycete strain Streptoalloteichus sp. ATCC 53650, originally isolated from a soil sample in India.[2]

Q2: What is the reported yield of this compound in fermentation?

A2: A large-scale fermentation study reported this compound titers of 0.49-0.53 mg/L.[1] It is important to note that the original publication stated this as mg/mL, which is considered a likely typographical error for secondary metabolite production levels.

Q3: What are the key precursor molecules for this compound biosynthesis?

A3: The biosynthesis of this compound is complex, involving the convergence of multiple pathways. Key precursors include 2-aza-L-tyrosine for the unique (R)-2-aza-3-chloro-β-tyrosine moiety and 3,6,8-trihydroxy-2-naphthoic acid for the 2-naphthonate moiety.[3]

Q4: Are there known regulatory genes that control this compound production?

A4: Yes, the this compound biosynthetic gene cluster contains putative regulatory genes, designated kedR1, kedR2, and kedR3. These genes are believed to be involved in the control of the biosynthetic pathway.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation and provides potential solutions.

Issue Potential Causes Troubleshooting Steps & Recommendations
Low or No this compound Yield 1. Suboptimal Fermentation Medium: Incorrect nutrient composition (carbon, nitrogen, phosphate) can limit secondary metabolite production. 2. Inappropriate Physical Parameters: Non-ideal pH, temperature, or dissolved oxygen levels. 3. Poor Inoculum Quality: Low viability or incorrect developmental stage of the seed culture. 4. Inhibitory Compounds: Presence of inhibitory substances in the medium or produced by the culture.1. Medium Optimization: Systematically evaluate different carbon and nitrogen sources. Ensure phosphate (B84403) levels are not repressive to secondary metabolism. Refer to the Experimental Protocols section for a baseline medium. 2. Parameter Optimization: Conduct small-scale experiments to determine the optimal pH and temperature for this compound production. Ensure adequate aeration and agitation. 3. Inoculum Development: Use a fresh, actively growing seed culture. Standardize the age and volume of the inoculum. 4. Medium Analysis: Analyze medium components for potential inhibitors. Consider using a defined medium to eliminate variability from complex components.
Inconsistent Batch-to-Batch Yield 1. Variability in Complex Media Components: Components like yeast extract or peptone can have batch-to-batch variations. 2. Inconsistent Inoculum: Variations in inoculum age, size, or morphology. 3. Fluctuations in Fermentation Parameters: Inconsistent control of pH, temperature, or aeration.1. Use Defined or Semi-Defined Media: If possible, replace complex components with defined sources of nutrients. 2. Standardize Inoculum: Implement a strict protocol for seed culture preparation, including incubation time and transfer volume. 3. Calibrate Probes and Controllers: Regularly calibrate pH and dissolved oxygen probes and ensure temperature controllers are accurate.
Undesirable Mycelial Morphology (e.g., large pellets) 1. Inoculum Density: High spore concentrations can lead to dense pellet formation. 2. Medium Composition: Certain media components can promote pelleting. 3. Shear Stress: Low agitation can lead to the formation of large, dense pellets which can have mass transfer limitations.1. Optimize Inoculum Size: Experiment with different inoculum densities to achieve a more dispersed mycelial growth. 2. Modify Medium: Test the addition of agents that can influence morphology, such as specific polymers or surfactants. 3. Adjust Agitation: Increase the agitation speed to promote smaller, more uniform pellets or dispersed growth. However, be mindful of excessive shear stress which can damage the mycelium.
Foaming in the Fermentor 1. High Protein Content in Medium: Complex nitrogen sources can contribute to foaming. 2. High Agitation/Aeration Rates: Can exacerbate foaming. 3. Cell Lysis: Release of intracellular proteins can cause foaming.1. Use Antifoaming Agents: Add a sterile antifoaming agent at the beginning of the fermentation or as needed. 2. Optimize Agitation/Aeration: Find a balance that provides sufficient oxygen transfer without excessive foaming. 3. Monitor Cell Viability: If foaming occurs late in the fermentation, it may be a sign of cell lysis. Consider harvesting earlier or adjusting fermentation conditions to maintain viability.

Quantitative Data on Fermentation Parameter Optimization

While specific quantitative data for this compound fermentation is limited in publicly available literature, the following tables provide illustrative examples of how key parameters can affect the yield of other secondary metabolites produced by Streptomyces species. This data can serve as a starting point for the design of experiments to optimize this compound production.

Table 1: Effect of pH on Secondary Metabolite Production by Streptomyces sp.

pHRelative Yield (%)
6.075
6.590
7.0100
7.585
8.060

Table 2: Effect of Temperature on Secondary Metabolite Production by Streptomyces sp.

Temperature (°C)Relative Yield (%)
2580
28100
3095
3270
3540

Table 3: Effect of Carbon Source on Secondary Metabolite Production by Streptomyces sp.

Carbon Source (at equivalent g/L)Relative Yield (%)
Glucose100
Soluble Starch115
Maltose90
Glycerol (B35011)85
Fructose70

Table 4: Effect of Nitrogen Source on Secondary Metabolite Production by Streptomyces sp.

Nitrogen Source (at equivalent g/L N)Relative Yield (%)
Soy Peptone100
Yeast Extract95
Ammonium Sulfate70
Sodium Nitrate65
Casamino Acids110

Experimental Protocols

1. Laboratory-Scale Fermentation of Streptoalloteichus sp. ATCC 53650

This protocol provides a general procedure for the cultivation of Streptoalloteichus sp. ATCC 53650 for this compound production in a laboratory-scale fermentor.

  • Inoculum Preparation (Seed Culture):

    • Prepare a seed medium containing (per liter): Soluble Starch (20 g), Glucose (10 g), Yeast Extract (5 g), Peptone (5 g), K₂HPO₄ (1 g), MgSO₄·7H₂O (0.5 g), and CaCO₃ (2 g). Adjust the pH to 7.2 before sterilization.

    • Inoculate 50 mL of sterile seed medium in a 250 mL baffled flask with a glycerol stock or a well-sporulated agar (B569324) culture of Streptoalloteichus sp. ATCC 53650.

    • Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until dense, homogenous growth is observed.

  • Production Fermentation:

    • Prepare the production medium. A variety of media can be tested, but a starting point could be (per liter): Soluble Starch (40 g), Pharmamedia (a cottonseed-based nutrient source) (20 g), CaCO₃ (8 g), CuSO₄·5H₂O (0.2 g), and NaI (0.02 g). Adjust the initial pH to 7.0.

    • Sterilize a 2 L baffled flask containing 1 L of production medium.

    • Inoculate the production medium with 5% (v/v) of the seed culture.

    • Incubate the production culture at 28°C with agitation at 200 rpm for 7-9 days.

    • Monitor the fermentation by taking aseptic samples periodically to measure pH, cell growth, and this compound concentration.

2. HPLC Analysis of this compound

This protocol outlines a general method for the quantification of this compound from fermentation broth.

  • Sample Preparation:

    • Harvest a sample of the fermentation broth.

    • Separate the mycelium from the supernatant by centrifugation (e.g., 4000 x g for 15 minutes).

    • This compound is a chromoprotein, so the majority of the product will be in the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

    • The filtered supernatant can be directly injected or diluted with an appropriate buffer if the concentration is too high.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 10% to 70% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength suitable for the this compound chromophore (e.g., 320 nm).

    • Quantification: Use a standard curve prepared with purified this compound of known concentrations.

Visualizations

Kedarcidin_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_modules Biosynthetic Gene Clusters (ked) cluster_assembly Assembly and Maturation Chorismate Chorismate Naphthoate Moiety Biosynthesis (kedN1-N5) Naphthoate Moiety Biosynthesis (kedN1-N5) Chorismate->Naphthoate Moiety Biosynthesis (kedN1-N5) Acyl-CoA Acyl-CoA L-Tyrosine L-Tyrosine Aza-Tyrosine Moiety Biosynthesis (kedY, etc.) Aza-Tyrosine Moiety Biosynthesis (kedY, etc.) L-Tyrosine->Aza-Tyrosine Moiety Biosynthesis (kedY, etc.) Enediyne Core Biosynthesis (kedE, etc.) Enediyne Core Biosynthesis (kedE, etc.) Assembly & Tailoring Assembly & Tailoring Enediyne Core Biosynthesis (kedE, etc.)->Assembly & Tailoring Naphthoate Moiety Biosynthesis (kedN1-N5)->Assembly & Tailoring Aza-Tyrosine Moiety Biosynthesis (kedY, etc.)->Assembly & Tailoring Sugar Moiety Biosynthesis (kedS1-S10) Sugar Moiety Biosynthesis (kedS1-S10) Sugar Moiety Biosynthesis (kedS1-S10)->Assembly & Tailoring This compound Chromophore This compound Chromophore Assembly & Tailoring->this compound Chromophore This compound Holoprotein This compound Holoprotein This compound Chromophore->this compound Holoprotein Apoprotein (KedA) Apoprotein (KedA) Apoprotein (KedA)->this compound Holoprotein

Caption: Overview of the convergent biosynthetic pathway of this compound.

Kedarcidin_Regulation_Pathway cluster_regulators Regulatory Cascade Growth Phase Transition Growth Phase Transition Global Regulators Global Regulators Growth Phase Transition->Global Regulators Pathway-Specific Regulators (kedR1, kedR2, kedR3) Pathway-Specific Regulators (kedR1, kedR2, kedR3) Global Regulators->Pathway-Specific Regulators (kedR1, kedR2, kedR3) This compound Biosynthetic Genes (ked cluster) This compound Biosynthetic Genes (ked cluster) Pathway-Specific Regulators (kedR1, kedR2, kedR3)->this compound Biosynthetic Genes (ked cluster) This compound Production This compound Production This compound Biosynthetic Genes (ked cluster)->this compound Production

Caption: Proposed regulatory pathway for this compound biosynthesis.

Troubleshooting_Workflow Review Fermentation Parameters Review Fermentation Parameters Analyze Medium Composition Analyze Medium Composition Review Fermentation Parameters->Analyze Medium Composition Optimal Optimize pH, Temp, Aeration Optimize pH, Temp, Aeration Review Fermentation Parameters->Optimize pH, Temp, Aeration Suboptimal Examine Mycelial Morphology Examine Mycelial Morphology Analyze Medium Composition->Examine Mycelial Morphology Optimal Test New C/N Sources Test New C/N Sources Analyze Medium Composition->Test New C/N Sources Suspect Adjust Inoculum Size/Agitation Adjust Inoculum Size/Agitation Examine Mycelial Morphology->Adjust Inoculum Size/Agitation Pelleted Re-evaluate Yield Re-evaluate Yield Examine Mycelial Morphology->Re-evaluate Yield Dispersed Optimize pH, Temp, Aeration->Re-evaluate Yield Test New C/N Sources->Re-evaluate Yield Adjust Inoculum Size/Agitation->Re-evaluate Yield Check Inoculum Quality Check Inoculum Quality Check Inoculum Quality->Review Fermentation Parameters Good Prepare Fresh Seed Culture Prepare Fresh Seed Culture Check Inoculum Quality->Prepare Fresh Seed Culture Poor Prepare Fresh Seed Culture->Re-evaluate Yield

Caption: A logical workflow for troubleshooting low this compound yield.

References

Kedarcidin DNA Cleavage Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the kedarcidin DNA cleavage assay. The information is tailored for scientists in academic research and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the this compound DNA cleavage assay in a question-and-answer format.

Q1: Why am I not observing any DNA cleavage in my assay?

A1: Several factors could lead to a lack of DNA cleavage. Consider the following possibilities:

  • Incomplete Activation of this compound Chromophore: The DNA-cleaving activity of this compound is dependent on the activation of its enediyne chromophore. This activation requires the presence of a reducing agent and molecular oxygen.[1][2][3]

    • Troubleshooting:

      • Ensure that a fresh, appropriate reducing agent (e.g., a thiol-based compound) is included in your reaction mixture.

      • Confirm that the reaction is not being performed under anaerobic conditions, as oxygen is required for the cleavage chemistry.[1][2]

  • Presence of Inhibitory Cations: Certain divalent cations, such as Ca²⁺ and Mg²⁺, have been shown to prevent DNA strand cleavage by this compound.[1][2][3][4]

    • Troubleshooting:

      • Check the composition of your buffers and solutions for the presence of these inhibitory cations. Consider using a chelating agent like EDTA if their presence is unavoidable, though this may have other effects on your system.

  • Degradation of this compound: The this compound chromophore is known to be unstable.[5]

    • Troubleshooting:

      • Use freshly prepared solutions of this compound for your experiments. Store stock solutions appropriately as recommended by the supplier.

  • Incorrect DNA Substrate: The choice of DNA can influence cleavage efficiency.

    • Troubleshooting:

      • Ensure your DNA substrate is of high quality and free from contaminants. While this compound cleaves duplex DNA, its efficiency can be sequence-dependent, with a preference for sites like TCCTN-mer.[1][2]

Q2: My DNA cleavage appears very weak or inefficient.

A2: If you observe some cleavage but it is less than expected, the following factors might be at play:

  • Suboptimal Reagent Concentrations: The ratio of this compound to DNA and the concentration of the activating agent are critical.

    • Troubleshooting:

      • Perform a titration experiment to determine the optimal concentration of this compound for your specific DNA substrate and concentration.

      • Optimize the concentration of the reducing agent. Insufficient amounts may lead to incomplete activation, while excessive amounts could potentially interfere with the reaction.

  • Inappropriate Incubation Time or Temperature: The kinetics of the cleavage reaction can be influenced by time and temperature.

    • Troubleshooting:

      • Conduct a time-course experiment to identify the optimal incubation period.

      • Ensure the incubation temperature is suitable for the reaction. While many DNA cleavage assays are performed at 37°C, this may need to be optimized.

Q3: I'm seeing unexpected bands or smearing on my gel.

A3: Artifacts on your gel can arise from several sources:

  • DNA Degradation: If your control DNA (without this compound) shows degradation, the issue may lie with your sample handling or reagents.

    • Troubleshooting:

      • Use nuclease-free water and reagents.

      • Ensure proper aseptic technique to prevent microbial contamination.

  • Protein-DNA Complexes: In some cleavage assays, the active agent can remain bound to the DNA, affecting its migration in the gel.

    • Troubleshooting:

      • Incorporate a proteinase K digestion step after the cleavage reaction and before loading the gel to remove any bound protein.[6] This is particularly relevant as this compound is a chromoprotein.[5][7]

  • Non-specific DNA Damage: High concentrations of reducing agents or contaminants could potentially cause non-specific DNA damage.

    • Troubleshooting:

      • Run a control with the reducing agent and DNA in the absence of this compound to check for any direct effects of the reducing agent on DNA integrity.

Quantitative Data Summary

ParameterValue/RangeNotesReference
This compound Chromophore IC50 1 nMCytotoxicity against HCT116 colon carcinoma cell line.[1][2][3]
DNA Cleavage Products Primarily single-strand breaksThe ratio of single-strand to double-strand breaks can be determined by densitometry.[1][2][3][4]
Preferred DNA Cleavage Site TCCTN-merThis compound shares this preferred cleavage site with calicheamicin.[1][2]

Experimental Protocols

Detailed Methodology for this compound DNA Cleavage Assay

This protocol is a general guideline and may require optimization for specific experimental setups.

1. Preparation of Reagents:

  • DNA Substrate: Use a high-quality plasmid DNA (e.g., pBR322 or φX174) or a specific ³²P-end-labeled DNA restriction fragment. The DNA should be in a buffer free of inhibitory cations like Mg²⁺ and Ca²⁺.

  • This compound Solution: Prepare a fresh stock solution of this compound chromophore in an appropriate solvent (e.g., DMSO) immediately before use. Keep the solution on ice and protected from light.

  • Reaction Buffer: A typical buffer might be 10 mM Tris-HCl, pH 7.5. Ensure it is free of divalent cations that inhibit cleavage.

  • Activating Agent: Prepare a fresh solution of a thiol-based reducing agent (e.g., 2-mercaptoethanol (B42355) or dithiothreitol (B142953) (DTT)) in the reaction buffer.

  • Stop Solution: A common stop solution is a loading buffer containing EDTA (to chelate any remaining cations) and a tracking dye. For experiments where protein interference is suspected, a solution containing SDS and proteinase K should be used.

2. Reaction Setup:

  • In a microcentrifuge tube, combine the DNA substrate, reaction buffer, and water to the desired final volume.

  • Add the desired concentration of the activating agent to the tube.

  • Initiate the reaction by adding the this compound solution. The final concentration of this compound should be optimized based on preliminary experiments.

  • Mix gently and incubate at the desired temperature (e.g., 37°C) for a predetermined time.

3. Reaction Termination and Sample Preparation:

  • Stop the reaction by adding the stop solution.

  • If proteinase K treatment is required, add SDS to a final concentration of 0.2% (w/v) and proteinase K to 0.1 mg/ml, then incubate at 37°C for 30 minutes.[6]

  • (Optional) Extract the sample with phenol:chloroform:isoamyl alcohol to remove remaining protein before loading on a gel.

4. Analysis of DNA Cleavage:

  • Analyze the DNA fragments by agarose (B213101) or polyacrylamide gel electrophoresis. The choice of gel depends on the size of the DNA and the desired resolution. For high-resolution analysis of radiolabeled fragments, a denaturing polyacrylamide gel is often used.[8]

  • Visualize the DNA bands using an appropriate method (e.g., ethidium (B1194527) bromide staining and UV transillumination, or autoradiography for radiolabeled DNA).

  • Quantify the extent of DNA cleavage by densitometry of the gel bands.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dna Prepare DNA Substrate mix Combine DNA, Buffer, & Activating Agent prep_dna->mix prep_ked Prepare this compound initiate Add this compound to Initiate prep_ked->initiate prep_reagents Prepare Buffers & Activating Agent prep_reagents->mix mix->initiate incubate Incubate (e.g., 37°C) initiate->incubate stop Stop Reaction (EDTA/SDS) incubate->stop proK Proteinase K Digestion (Optional) stop->proK gel Gel Electrophoresis proK->gel visualize Visualize & Quantify gel->visualize

Caption: Experimental workflow for the this compound DNA cleavage assay.

kedarcidin_mechanism cluster_activation Activation cluster_cleavage DNA Cleavage This compound This compound Chromophore (Enediyne) activated_ked Activated this compound (Diradical Species) This compound->activated_ked Activation activator Reducing Agent + O2 activator->activated_ked binding Binding to Minor Groove (TCCTN-mer site) activated_ked->binding dna Duplex DNA dna->binding h_abstraction Hydrogen Abstraction from Deoxyribose binding->h_abstraction dna_radical DNA Radical Formation h_abstraction->dna_radical cleavage Strand Scission (Single-Strand Break) dna_radical->cleavage

Caption: Mechanism of this compound-induced DNA cleavage.

References

Technical Support Center: Optimizing Kedarcidin Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with the potent antitumor antibiotic, kedarcidin. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful design and execution of your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a chromoprotein antitumor antibiotic consisting of a highly unstable enediyne chromophore non-covalently bound to an apoprotein.[1] Its primary mechanism of action involves the chromophore, which, upon activation, undergoes Bergman cyclization to generate highly reactive diradical species. These radicals abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to single- and double-strand breaks, ultimately inducing apoptosis (programmed cell death).[2][3] Interestingly, the this compound apoprotein has been shown to possess selective proteolytic activity in vitro, particularly against histones, suggesting a dual mechanism of cytotoxicity.[4]

Q2: How should I prepare and store this compound stock solutions?

A2: The this compound chromophore is highly unstable and sensitive to degradation.

  • Solvent: It is recommended to prepare high-concentration stock solutions (e.g., 1-10 mM) in 100% anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Storage: Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture. Store at -80°C, protected from light.

  • Handling: When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is a recommended starting concentration range for in vitro cell-based assays?

A3: this compound is exceptionally potent, with activity in the low nanomolar range. The optimal concentration is highly dependent on the cell line and assay duration.

  • Initial Dose-Response: For a new cell line, it is crucial to perform a broad dose-response experiment, for example, from 0.01 nM to 100 nM, using several log or half-log dilutions.

  • Reference Value: A published study reported an IC50 value of 1 nM in the HCT116 human colon carcinoma cell line.[2]

  • General Range: Based on its high potency, a typical effective concentration range for most sensitive cancer cell lines is expected to be between 0.1 nM and 10 nM .

Q4: How long should I incubate cells with this compound?

A4: The optimal incubation time will vary based on the experimental endpoint.

  • DNA Damage: DNA strand breaks can be detected relatively early, within a few hours of treatment.

  • Apoptosis/Cytotoxicity: For cell viability or apoptosis assays (e.g., MTT, Annexin V staining), typical incubation times range from 24 to 72 hours to allow for the downstream signaling cascade to result in cell death. A time-course experiment (e.g., 24h, 48h, 72h) is recommended to determine the optimal endpoint for your specific cell model.

Q5: Are there any known inhibitors of this compound activity?

A5: Yes. The DNA-cleaving activity of the this compound chromophore is diminished by the presence of divalent cations, such as Calcium (Ca²⁺) and Magnesium (Mg²⁺).[2] It is believed that these cations chelate the naphthoic acid group of the chromophore, reducing its affinity for DNA.[2] Therefore, it is important to consider the concentration of these ions in your culture medium and buffers.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable or lower-than-expected cytotoxicity. 1. Compound Degradation: The this compound chromophore is highly unstable. Improper storage, multiple freeze-thaw cycles, or prolonged exposure to light or aqueous environments can lead to loss of activity.1. Use a fresh aliquot of the this compound stock solution for each experiment. Minimize the time the compound spends in aqueous culture medium before being added to cells.
2. Sub-optimal Concentration: The concentrations tested may be too low for the specific cell line being used.2. Perform a wider dose-response experiment, extending to higher concentrations (e.g., up to 1 µM).
3. Cell Line Resistance: The cell line may have robust DNA repair mechanisms or be resistant to apoptosis.3. Confirm the cell line's sensitivity to other DNA-damaging agents (e.g., doxorubicin, etoposide). Consider using a different cell line known to be sensitive.
4. Inhibition by Media Components: High concentrations of divalent cations (Ca²⁺, Mg²⁺) in the culture medium can inhibit this compound's activity.[2]4. Check the formulation of your cell culture medium. If possible, test the activity in a medium with lower concentrations of divalent cations, though this may impact cell health.
High variability between replicate wells. 1. Precipitation of Compound: Although soluble in DMSO, this compound may precipitate when diluted into aqueous culture medium, leading to uneven distribution.1. Pre-warm the cell culture medium to 37°C before adding the DMSO stock. Add the stock solution dropwise while gently swirling the medium to ensure rapid dispersion. Visually inspect for precipitates under a microscope.
2. Inconsistent Cell Seeding: Uneven cell density across the plate will lead to variable results.2. Ensure a homogenous single-cell suspension before seeding. Be meticulous with pipetting techniques.
Unexpected cellular morphology or effects. 1. Apoprotein Activity: The this compound apoprotein has inherent proteolytic activity, which could potentially cause cellular effects independent of DNA damage.[4]1. If possible, acquire the isolated chromophore as a control to distinguish its effects from the holo-protein. Be aware that the observed phenotype may be a combination of both DNA damage and protein cleavage.
2. DMSO Toxicity: The final concentration of DMSO in the culture medium is too high.2. Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤ 0.1%). Always include a vehicle-only control (cells treated with the same concentration of DMSO as the highest this compound dose).

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 ValueTreatment Duration (hours)Assay Type
HCT116 Colon Carcinoma~1 nM[2]Not SpecifiedCytotoxicity Assay
P388 Murine LeukemiaIllustrative: 0.5 - 5 nM48 - 72Cell Viability
B16 Murine MelanomaIllustrative: 1 - 10 nM48 - 72Cell Viability

Disclaimer: Values for P388 and B16 are illustrative and represent a plausible range based on the compound's known high potency. Researchers should determine the precise IC50 experimentally for their specific cell line and conditions.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of this compound by measuring the metabolic activity of viable cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare fresh serial dilutions of this compound in complete culture medium from a DMSO stock. A suggested range is 0.01 nM to 100 nM.

    • Include a vehicle control (medium with the same final DMSO concentration) and a no-cell control (medium only).

    • Carefully remove the old medium and add 100 µL of the medium containing the respective this compound concentrations.

  • Incubation:

    • Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C.

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: DNA Damage Detection (γH2AX Staining)

This immunofluorescence protocol detects DNA double-strand breaks through the phosphorylation of histone H2AX.

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in a 24-well plate.

    • Allow cells to attach overnight, then treat with this compound (e.g., 10 nM) for a short duration (e.g., 2-6 hours).

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

    • Incubate with a primary antibody against phospho-histone H2A.X (Ser139) overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting:

    • Wash three times with PBST.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Mount the coverslip onto a microscope slide with mounting medium.

  • Imaging:

    • Visualize and capture images using a fluorescence microscope. The number of γH2AX foci per nucleus corresponds to the level of DNA double-strand breaks.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM This compound Stock in Anhydrous DMSO serial_dil Prepare Serial Dilutions in 37°C Culture Medium prep_stock->serial_dil treat_cells Treat Cells with This compound (24-72h) serial_dil->treat_cells seed_cells Seed Cells in 96-Well Plate seed_cells->treat_cells viability_assay Perform Cell Viability Assay (e.g., MTT) treat_cells->viability_assay measure_abs Measure Absorbance at 570 nm viability_assay->measure_abs calc_ic50 Calculate IC50 Value measure_abs->calc_ic50

Caption: Workflow for determining the IC50 of this compound.

signaling_pathway This compound This compound Chromophore dna Nuclear DNA This compound->dna H-atom abstraction dsbs DNA Double-Strand Breaks (DSBs) dna->dsbs ddr DNA Damage Response (e.g., ATM/ATR activation, RPA Hyperphosphorylation) dsbs->ddr casp9 Caspase-9 (Initiator) ddr->casp9 Intrinsic Pathway casp3 Caspase-3 (Executioner) casp9->casp3 Activation apoptosis Apoptosis casp3->apoptosis Cleavage of Cellular Substrates

Caption: this compound-induced apoptotic signaling pathway.

References

Technical Support Center: Total Synthesis of Kedarcidin Chromophore

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers engaged in the total synthesis of the kedarcidin chromophore. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this complex synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of the this compound chromophore?

The total synthesis of the this compound chromophore is a formidable undertaking due to its complex and highly unstable structure. Researchers consistently face several key challenges:

  • Construction of the Nine-Membered Enediyne Core: Forming the strained bicyclo[7.3.0]dodecanediyne core is arguably the most significant hurdle. Methods like the Nozaki-Hiyama-Kishi (NHK) reaction are employed, but achieving good yields can be difficult.[1][2]

  • Stereochemical Control: The molecule contains numerous stereocenters, and establishing the correct relative and absolute stereochemistry throughout the synthesis of the ansa-bridge is a major issue.

  • Glycosylation: The stereoselective attachment of the two deoxysugars, L-mycarose and L-kedarosamine, presents significant challenges, particularly in controlling the anomeric configuration.

  • Protecting Group Strategy: The high density of functional groups necessitates a complex and robust protecting group strategy. The choice of protecting groups is critical to avoid incompatibility with subsequent reaction conditions and to ensure their selective removal in the late stages of the synthesis.[3][4]

  • Instability of Intermediates and Final Product: The enediyne core is prone to Bergman cyclization, making many advanced intermediates and the final chromophore highly unstable and difficult to handle, purify, and characterize.[5][6]

  • Atroposelective Cyclization: The synthesis requires the controlled formation of a sterically hindered biaryl bond, introducing axial chirality that must be set with high selectivity.

Troubleshooting Guides

Nine-Membered Enediyne Core Cyclization

The intramolecular Nozaki-Hiyama-Kishi (NHK) reaction is a common strategy for constructing the nine-membered enediyne ring. However, yields can be variable.

Q: My intramolecular Nozaki-Hiyama-Kishi (NHK) reaction to form the enediyne core is giving low yields or failing completely. What are common causes and solutions?

A: Low yields in the NHK cyclization for enediyne synthesis are a frequent problem. Here are several factors to investigate:

  • Quality of Chromium(II) Chloride (CrCl₂): The success of the NHK reaction is highly dependent on the source and purity of CrCl₂. Impurities, especially nickel, were historically found to be essential for the reaction's success.[2]

    • Troubleshooting:

      • Ensure you are using a reliable source of CrCl₂. Some protocols recommend the use of CrCl₂ with a specific, albeit low, nickel content.

      • If using anhydrous CrCl₂, ensure it is strictly handled under inert conditions as it is highly hygroscopic.

  • Nickel(II) Co-catalyst: Modern NHK reactions explicitly add a nickel(II) salt (e.g., NiCl₂) as a co-catalyst. The nickel species is the actual catalyst for the oxidative addition to the vinyl halide.[2][7]

    • Troubleshooting:

      • Optimize the loading of the NiCl₂ catalyst. Typically, a catalytic amount is sufficient. Too much nickel can lead to side reactions like diene formation.[2][7]

  • Solvent and Reaction Conditions: The choice of solvent is crucial for dissolving the chromium salts and facilitating the reaction.

    • Troubleshooting:

      • DMF and DMSO are common solvents of choice.[2] Ensure they are anhydrous and thoroughly degassed.

      • The reaction is typically run at room temperature under strictly anaerobic and anhydrous conditions.

  • Substrate-Specific Issues: The complex structure of the this compound precursor can lead to conformational constraints that hinder cyclization.

ParameterRecommendationRationale
CrCl₂ Source Use high-purity, anhydrous CrCl₂ from a reputable supplier.Reaction success is highly sensitive to the quality of the chromium salt.[2]
NiCl₂ Loading Start with 0.1-1 mol% and optimize.Ni(II) is the true catalyst; excess can promote side reactions.[7]
Solvent Anhydrous, degassed DMF or DMSO.Ensures solubility of salts and prevents quenching of reactive species.[2]
Atmosphere Strictly inert (Argon or Nitrogen).The organochromium and nickel species are sensitive to oxygen.
Addition Rate Slow addition of the acyclic precursor via syringe pump.Maintains low concentration of the substrate to favor intramolecular cyclization over intermolecular side reactions.
Experimental Protocol: Intramolecular Nozaki-Hiyama-Kishi Cyclization

This is a representative protocol based on methodologies used in complex natural product synthesis.

  • Preparation: In a glovebox, add anhydrous CrCl₂ (10 eq.) and NiCl₂ (0.1 eq.) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed DMF via cannula and stir the resulting suspension vigorously.

  • Substrate Addition: Dissolve the acyclic vinyl iodide precursor (1 eq.) in anhydrous, degassed DMF. Add this solution to the Cr/Ni suspension dropwise via syringe pump over 8-12 hours.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS by quenching small aliquots with water and extracting with an appropriate solvent.

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a stirred mixture of water and ethyl acetate. Filter the mixture through a pad of Celite to remove chromium salts. Separate the layers and extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Glycosylation

Achieving high α-selectivity for the glycosidic linkage of L-mycarose and stereoselective installation of L-kedarosamine are significant challenges.

Q: I am struggling with low α-selectivity in the glycosylation of the this compound aglycone with the L-mycarose donor. What conditions favor the α-anomer?

A: The formation of the α-glycosidic bond with 2-deoxy sugars like L-mycarose is notoriously difficult. The absence of a directing group at C2 means that solvent effects and the nature of the activator are critical.

  • Activator Choice: The choice of activator for the thioglycoside donor is paramount.

Activator SystemTypical SolventObserved SelectivityReference
AgPF₆ / DTBMPDichloromethane (B109758) (DCM)High α-selectivity[8]
NIS / TfOHDichloromethane (DCM)Mixture of α/β anomersGeneral observation
Schmidt donors (TiCl₄)Dichloromethane (DCM)β-selective[9]
Experimental Protocol: α-Selective Glycosylation using AgPF₆

This protocol is adapted from methods developed for the synthesis of this compound components.[8]

  • Preparation: To a flame-dried flask under an argon atmosphere, add the glycosyl acceptor (1 eq.), the L-mycarose thioglycoside donor (1.5 eq.), and freshly activated 4 Å molecular sieves in anhydrous dichloromethane (DCM).

  • Cooling: Cool the mixture to -78 °C.

  • Activator Addition: In a separate flask, dissolve AgPF₆ (2.0 eq.) and DTBMP (2.0 eq.) in anhydrous DCM. Add this solution to the reaction mixture dropwise.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.

  • Quenching: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Work-up and Purification: Filter the mixture through Celite, wash the filtrate with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to isolate the α-glycoside.

Stability and Handling

Q: My advanced intermediates containing the enediyne core are decomposing during purification or storage. How can I improve their stability?

A: The instability of the enediyne core, which can lead to Bergman cyclization, is a major issue.[10]

  • Temperature: Keep the material at low temperatures at all times.

    • Troubleshooting: Perform purification (e.g., column chromatography) in a cold room or using a jacketed column. Store samples at -20 °C or -78 °C under an inert atmosphere.

  • Light: Protect the compounds from light, as Bergman cyclization can sometimes be photochemically induced.[10]

    • Troubleshooting: Wrap flasks and vials in aluminum foil.

  • Oxygen: The diradical formed upon Bergman cyclization reacts with oxygen, leading to decomposition.

    • Troubleshooting: Handle all sensitive compounds under a strict argon or nitrogen atmosphere. Use degassed solvents for all manipulations and chromatography.

  • pH: Avoid both strong acids and bases, which can catalyze decomposition pathways.

    • Troubleshooting: Use neutral or buffered conditions whenever possible during work-up and purification.

Visualizations

experimental_workflow This compound Synthesis: Key Stages Workflow cluster_aglycone Aglycone Synthesis cluster_glycosylation Glycosylation cluster_endgame Endgame A Ansa-Bridge Construction B Stereocontrol Installation A->B C Atroposelective Biaryl Formation B->C D L-Mycarose Attachment (α-selective) C->D Convergent Coupling E L-Kedarosamine Attachment D->E F Enediyne Core Cyclization (NHK) E->F G Final Deprotection & Purification F->G

Caption: A high-level workflow of the convergent total synthesis of this compound chromophore.

troubleshooting_nhk Troubleshooting the Nozaki-Hiyama-Kishi (NHK) Cyclization start Low Yield in NHK Cyclization q1 Check CrCl₂/NiCl₂ Quality & Ratio start->q1 s1 Use high-purity anhydrous salts from new bottle. Optimize NiCl₂ (0.1-1 mol%). q1->s1 Yes q2 Are Conditions Strictly Anhydrous/Anaerobic? q1->q2 No s1->q2 s2 Flame-dry glassware. Use degassed, anhydrous solvents (DMF/DMSO). q2->s2 Yes q3 Is Substrate Addition Controlled? q2->q3 No s2->q3 s3 Use syringe pump for slow addition (8-12h) to favor intramolecular reaction. q3->s3 Yes end Improved Yield q3->end No s3->end

Caption: A logical flowchart for troubleshooting low yields in the NHK cyclization step.

References

minimizing degradation of kedarcidin during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of kedarcidin during purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during purification?

A1: The primary cause of degradation is the inherent instability of the this compound chromophore.[1] This chromophore contains a nine-membered enediyne core that can undergo Bergman cyclization, a thermal reaction, leading to an inactive aromatized form. This process is highly sensitive to temperature. The apoprotein component of this compound plays a crucial role in stabilizing the chromophore, and dissociation of the chromophore from the apoprotein will significantly accelerate its degradation.

Q2: What is the isoelectric point (pI) of this compound and why is it important for purification?

A2: this compound is an acidic complex with an isoelectric point (pI) of 3.65.[1][2] This low pI indicates that this compound will be negatively charged at neutral or slightly acidic pH. This property is critical for developing an effective purification strategy using anion exchange chromatography, as the negatively charged protein will bind to a positively charged resin.

Q3: What are the general steps for purifying this compound?

A3: A common purification strategy for this compound involves a multi-step chromatographic process. The typical workflow begins with anion exchange chromatography to capture the acidic this compound from the culture filtrate, followed by gel filtration chromatography to separate it based on size. A second ion exchange step can be used for further polishing.

Q4: How should I store this compound during and after purification to minimize degradation?

A4: To minimize degradation, this compound should be kept at low temperatures (ideally 4°C or below) at all times during the purification process. For long-term storage, lyophilized (freeze-dried) preparations are recommended. If in solution, it should be stored at -70°C or lower. It is also crucial to maintain the integrity of the chromoprotein complex, as the apoprotein protects the labile chromophore.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield of this compound After Anion Exchange Chromatography
Possible Cause Recommended Solution
Incorrect Buffer pH Ensure the pH of the loading buffer is at least 1-2 units above the pI of this compound (3.65) to ensure it is sufficiently negatively charged to bind to the anion exchange resin. A pH between 5.5 and 7.5 is generally effective.
High Salt Concentration in Loading Buffer High salt concentrations can interfere with the binding of this compound to the resin. Desalt or dialyze the sample against the loading buffer before applying it to the column.
Column Overloading Exceeding the binding capacity of the anion exchange column will result in the loss of product in the flow-through. Determine the binding capacity of your column and load an appropriate amount of sample.
Degradation During Loading If the loading process is too slow, significant degradation can occur. Perform all chromatography steps at a low temperature (e.g., 4°C) and work efficiently to minimize the time the sample is on the column.
Issue 2: Presence of Impurities After Gel Filtration Chromatography
Possible Cause Recommended Solution
Poor Resolution The resolution of gel filtration is affected by the column length, bead size, and flow rate. For optimal separation, use a long column with a fine bead size and a low flow rate.
Sample Volume Too Large For high-resolution separation, the sample volume should not exceed 2-5% of the total column volume. Concentrating the sample before loading may be necessary.
Protein Aggregation This compound may aggregate, leading to elution in the void volume or as broad peaks. Ensure the buffer contains an appropriate salt concentration (e.g., 150 mM NaCl) to minimize non-specific interactions and aggregation.
Issue 3: Evidence of Chromophore Degradation (Loss of Activity, Color Change)
Possible Cause Recommended Solution
Elevated Temperature The enediyne chromophore is heat-sensitive. Maintain a low temperature (ideally 4°C) throughout the entire purification process, including all buffers and equipment.
Exposure to Organic Solvents The chromophore is solvent-extractable and unstable when dissociated from the apoprotein.[1] Avoid the use of organic solvents unless intentionally trying to isolate the chromophore.
Incorrect pH While specific data on the pH stability of this compound is limited, enediyne chromophores are generally more stable at slightly acidic to neutral pH. Avoid strongly acidic or alkaline conditions.
Dissociation of Chromophore from Apoprotein Harsh conditions (e.g., extreme pH, high temperature, detergents) can lead to the dissociation of the chromophore. Use gentle purification methods and maintain conditions that favor the stability of the protein complex.

Experimental Protocols

Protocol 1: Anion Exchange Chromatography of this compound
  • Resin: QAE or DEAE-Sephadex.

  • Binding Buffer: 20 mM Tris-HCl, pH 7.5.

  • Elution Buffer: 20 mM Tris-HCl, pH 7.5 with a linear gradient of 0-1 M NaCl.

  • Procedure:

    • Equilibrate the anion exchange column with 5-10 column volumes of Binding Buffer at 4°C.

    • Load the filtered and clarified culture supernatant (adjusted to the pH and conductivity of the Binding Buffer) onto the column at a low flow rate.

    • Wash the column with 5-10 column volumes of Binding Buffer to remove unbound impurities.

    • Elute the bound this compound with a linear gradient of NaCl in the Elution Buffer.

    • Collect fractions and monitor for protein content (e.g., A280) and biological activity.

Protocol 2: Gel Filtration Chromatography of this compound
  • Resin: Sephadex G-50.

  • Buffer: 20 mM Phosphate buffer, pH 7.0, containing 150 mM NaCl.

  • Procedure:

    • Equilibrate the gel filtration column with at least 2 column volumes of Buffer at 4°C.

    • Concentrate the pooled active fractions from the anion exchange step.

    • Load the concentrated sample onto the column (sample volume should be less than 5% of the column volume).

    • Elute with the Buffer at a low flow rate.

    • Collect fractions and monitor for protein content and biological activity.

Data Presentation

Table 1: Factors Affecting this compound Stability

ParameterConditionEffect on StabilityRecommendation
Temperature > 25°CRapid DegradationMaintain at 4°C or below during purification. Store at -70°C or lyophilized.
4°CSlow DegradationIdeal for short-term handling and purification steps.
pH Acidic (< 5.0)Potential for Dissociation/DegradationMaintain pH in the range of 6.0-7.5 for optimal stability.
Neutral (6.0-7.5)Generally More StableRecommended for purification and storage buffers.
Alkaline (> 8.0)Increased Degradation RateAvoid alkaline conditions.
Organic Solvents Presence of SolventsPromotes Chromophore Dissociation and DegradationAvoid organic solvents in all purification steps.
Reducing Agents Presence of ThiolsCan trigger chromophore activation and degradationAvoid the use of reducing agents like DTT or BME unless activation is intended.

Visualizations

experimental_workflow cluster_0 Upstream Processing cluster_1 Purification cluster_2 Downstream Culture Broth Culture Broth Clarification Clarification Culture Broth->Clarification Anion Exchange Chromatography Anion Exchange Chromatography Clarification->Anion Exchange Chromatography Load Sample Gel Filtration Chromatography Gel Filtration Chromatography Anion Exchange Chromatography->Gel Filtration Chromatography Polishing Anion Exchange Polishing Anion Exchange Gel Filtration Chromatography->Polishing Anion Exchange Lyophilization Lyophilization Polishing Anion Exchange->Lyophilization Final Product Purified this compound Purified this compound Lyophilization->Purified this compound

Caption: A typical experimental workflow for the purification of this compound.

degradation_pathway This compound (Active) This compound (Active) Apoprotein Apoprotein This compound (Active)->Apoprotein Dissociation (Heat, Solvents, pH) Chromophore (Unstable) Chromophore (Unstable) This compound (Active)->Chromophore (Unstable) Dissociation Bergman Cyclization Bergman Cyclization Chromophore (Unstable)->Bergman Cyclization Thermal Activation Aromatized Chromophore (Inactive) Aromatized Chromophore (Inactive) Bergman Cyclization->Aromatized Chromophore (Inactive)

References

Technical Support Center: Apoprotein-Chromophore Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the role of the apoprotein in preventing chromophore degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the apoprotein in preventing chromophore degradation?

The primary role of the apoprotein is to provide a protective microenvironment for the chromophore. In fluorescent proteins, this is often a β-barrel structure that shields the chromophore from the bulk solvent and restricts its flexibility, which helps prevent non-radiative deactivation pathways.[1][2] This scaffold is crucial for both the formation and stability of the chromophore.[3]

Q2: How does the apoprotein structure confer stability to the chromophore?

The apoprotein confers stability through several mechanisms:

  • Steric Shielding: The protein structure, such as the β-can fold in GFP-like proteins, physically encloses the chromophore, protecting it from solvent molecules and reactive oxygen species.[2]

  • Conformational Rigidity: The protein scaffold holds the chromophore in a rigid conformation. This structural constraint is critical because it minimizes non-radiative decay and prevents isomerization or other structural changes that can lead to a loss of fluorescence.[1]

  • Specific Chemical Interactions: Amino acid residues surrounding the chromophore form a network of hydrogen bonds and van der Waals contacts.[4] These interactions fine-tune the chromophore's electronic properties and stabilize its ground and excited states, which can enhance photostability.[5][6] For instance, in some microbial rhodopsins, tryptophan residues sandwich the retinal chromophore to stabilize its excited state.[5]

  • Driving Maturation: The protein folding process itself is the driving force for chromophore formation, correctly orienting the necessary residues to catalyze the post-translational modifications required to create the mature chromophore.[1][7][8]

Q3: What types of degradation does the apoprotein protect against?

The apoprotein protects against several forms of degradation:

  • Photodegradation (Photobleaching): By limiting the chromophore's interaction with molecular oxygen and restricting conformational changes that could lead to irreversible chemical reactions upon light excitation.[9]

  • Chemical Degradation: By preventing access of solvent molecules, which could cause hydrolysis or other destabilizing reactions. The protein environment also maintains a specific local pH, which is crucial for the chromophore's protonation state and stability.[10][11]

  • Thermal Degradation: The stability of the overall protein structure is linked to the stability of the chromophore. A stable, correctly folded apoprotein is less likely to unfold at elevated temperatures, which would expose the chromophore to the environment.[12] Conversely, the presence of a mature chromophore can tighten the β-barrel scaffold, increasing the overall stability of the protein.[3]

Q4: What is the relationship between apoprotein stability and chromophore stability?

The stability of the apoprotein and the chromophore are mutually dependent. A stable, well-folded apoprotein is required to create and protect the chromophore.[3][4] Experiments have shown that mutations in fluorescent proteins that prevent chromophore formation also lead to decreased protein stability.[4] Conversely, binding of the chromophore induces conformational changes in the apoprotein, making it more compact and resistant to degradation.[13] This indicates that the holoprotein (apoprotein + chromophore) is generally more stable than the apoprotein alone.

Troubleshooting Guides

Issue 1: Rapid Photobleaching or Signal Loss During Fluorescence Imaging

You observe that the fluorescence signal from your protein of interest diminishes quickly upon exposure to excitation light.

Troubleshooting Workflow: Photobleaching

cluster_env Environmental Factors cluster_prot Protein Factors start High Photobleaching Observed check_env Step 1: Check Environment start->check_env check_prot Step 2: Check Protein Integrity env_causes High Laser Power? Suboptimal Buffer? check_env->env_causes prot_causes Protein Denatured? Destabilizing Mutation? check_prot->prot_causes solution Stable Signal env_solutions Reduce Laser Power / Exposure Use Antifade Reagents env_causes:f0->env_solutions:f0 Action env_causes:f1->env_solutions:f1 Action env_solutions->check_prot If problem persists prot_solutions Verify Folding (CD, DSF) Confirm Sequence / Remake prot_causes:f0->prot_solutions:f0 Action prot_causes:f1->prot_solutions:f1 Action prot_solutions->solution Resolved

Caption: Workflow for diagnosing and resolving rapid photobleaching.

Possible CauseRecommended Action
High Excitation Light Intensity Reduce the laser power or illumination intensity. Use neutral density filters or an acousto-optic tunable filter (AOTF) to precisely control light exposure. Minimize the exposure time per frame.
Suboptimal Imaging Buffer The presence of oxygen can lead to the formation of reactive species that destroy the chromophore. Use a commercial antifade mounting medium or prepare a buffer with an oxygen scavenging system (e.g., glucose oxidase/catalase) to reduce photodegradation.
Apoprotein Instability or Denaturation A partially unfolded protein will not protect the chromophore effectively. Confirm protein integrity using biophysical methods like Circular Dichroism (CD) to check secondary structure or a Thermal Shift Assay to assess stability (see Experimental Protocol 1). Ensure your buffer conditions (pH, ionic strength) are optimal for protein stability.
Mutation Affecting Apoprotein Structure If working with a mutant, the mutation may have inadvertently destabilized the protein fold, increasing chromophore exposure. Re-verify the construct sequence. Compare the photostability of your mutant to the wild-type protein (see Experimental Protocol 2).
Issue 2: Low or Absent Fluorescence in Purified Protein Samples

After expressing and purifying your chromophore-containing protein, the sample exhibits weak or no fluorescence.

Troubleshooting Workflow: Low Fluorescence

start Low/No Fluorescence in Purified Protein check_maturation Check Chromophore Maturation start->check_maturation check_folding Check Protein Folding & Integrity check_maturation->check_folding Maturation OK mat_action Action: - Allow more time at RT with O2 - Check expression temp check_maturation->mat_action check_degradation Check for Chemical Degradation check_folding->check_degradation Folding OK fold_action Action: - Optimize expression (temp, induction) - Run Native-PAGE / SEC - Check for aggregation check_folding->fold_action solution Fluorescent Protein Recovered check_degradation->solution Degradation Prevented deg_action Action: - Protect from light during purification - Use fresh, correct pH buffer - Store at -80°C check_degradation->deg_action

Caption: Diagnostic steps for troubleshooting low fluorescence in purified proteins.

Possible CauseRecommended Action
Incomplete Chromophore Maturation Chromophore formation in many fluorescent proteins is a post-translational process requiring molecular oxygen.[1] After purification, incubate the protein at room temperature or 4°C for several hours in an oxygen-rich environment (e.g., with gentle agitation) to see if fluorescence develops. Also, consider optimizing expression conditions (e.g., lower temperature for a longer duration) to ensure proper folding and maturation occur before cell lysis.
Protein Misfolding or Aggregation An improperly folded apoprotein will fail to form a functional chromophore. Analyze the purified protein on a Native-PAGE gel to check for its native state. Use Size-Exclusion Chromatography (SEC) to assess for aggregation. If misfolding is suspected, optimize expression conditions (e.g., different host strain, lower induction temperature, co-expression of chaperones) and purification strategies (e.g., different lysis methods, buffer additives like glycerol (B35011) or non-detergent sulfobetaines).
Chromophore Destruction During Purification/Storage The chromophore may be susceptible to degradation if the apoprotein is temporarily destabilized or if harsh chemical conditions are used. Protect samples from light at all stages. Ensure all buffers are at the correct pH and avoid reactive chemicals. For long-term storage, flash-freeze aliquots in a cryoprotectant-containing buffer and store at -80°C.
Incorrect Spectral Properties The chromophore's absorbance and emission can be highly sensitive to its environment.[6][10] Confirm you are using the correct excitation and emission wavelengths for your specific protein and buffer conditions. A change in pH, for example, can alter the protonation state of the chromophore and significantly shift its spectra.[14]

Quantitative Data Summary

The apoprotein shell significantly enhances the stability of the embedded chromophore.

Table 1: Comparison of Apoprotein-Mediated Stability

ParameterConditionValueSignificance
Thermal Stability (Tm) ApoA-I (Apoprotein only)54 °CThe apoprotein has a defined melting point.[12]
ApoA-I + Phospholipid (Holoprotein)~85 °CInteraction with its prosthetic group (lipid) significantly stabilizes the apoprotein structure.[12]
Chemical Stability (t½) mTagBFP in PBS at 37°C54 ± 4 hThe original blue fluorescent protein shows moderate chemical stability.[11]
mTagBFP2 in PBS at 37°C>100 h (2-fold greater than mTagBFP)Rational mutations to the apoprotein enhance interactions and double the chemical half-life of the chromophore.[11]
Photostability (t½) mTagBFP (Confocal)~35 sBaseline photostability under continuous illumination.[11]
mTagBFP2 (Confocal)~60 s (1.7-fold greater than mTagBFP)Apoprotein engineering leads to a more photostable holoprotein.[11]

Key Experimental Protocols

Experimental Protocol 1: Thermal Shift Assay / Differential Scanning Fluorimetry (DSF)

This protocol is used to determine the thermal stability (melting temperature, Tm) of a protein, which reflects the integrity of the apoprotein's protective structure.

Methodology:

  • Preparation:

    • Prepare your purified protein to a final concentration of 2-5 µM in a suitable, degassed buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions, such as SYPRO Orange, at 500-1000x concentration.

    • In a 96-well qPCR plate, add the protein solution to each well. Add the dye to a final concentration of 5x. Include a "buffer + dye only" control.

  • Execution:

    • Place the plate in a real-time PCR machine.

    • Set up a melt curve experiment. The temperature should be ramped from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Set the instrument to record fluorescence at the appropriate wavelengths for the dye (e.g., ~490 nm excitation, ~575 nm emission for SYPRO Orange).

  • Data Analysis:

    • As the temperature increases, the protein will unfold, exposing its hydrophobic core. The dye will bind to these regions, causing an increase in fluorescence.

    • Plot fluorescence versus temperature. The resulting curve will be sigmoidal.

    • The melting temperature (Tm) is the midpoint of this transition, which can be calculated by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative of the curve. A higher Tm indicates a more stable apoprotein structure.

Experimental Protocol 2: Measuring Photobleaching Rates in vitro

This protocol quantifies the photostability of a chromophore within its apoprotein under controlled illumination.

Methodology:

  • Sample Preparation:

    • Immobilize a dilute solution of your purified fluorescent protein on a glass-bottom dish or slide. Poly-L-lysine coating can be used to adhere the protein.

    • Alternatively, embed the protein in a thin polyacrylamide gel on the slide to prevent diffusion.

    • Add imaging buffer (e.g., PBS). For comparison, a parallel sample can be prepared with an antifade reagent.

  • Image Acquisition:

    • Use a confocal or widefield fluorescence microscope.

    • Find a field of view with immobilized protein.

    • Set the imaging parameters: use a consistent and relatively high laser power to induce bleaching in a reasonable timeframe. Choose a fixed exposure time and gain.

    • Acquire a time-lapse series of images (e.g., one frame every 5 seconds for 5-10 minutes). It is critical that the focus and illumination settings do not change during the acquisition.

  • Data Analysis:

    • For each image in the time series, measure the mean fluorescence intensity within a defined region of interest (ROI) containing the protein. Measure the background intensity in a region with no protein.

    • Subtract the background from the protein ROI intensity for each time point.

    • Normalize the intensity data, setting the intensity of the first frame to 100% (or 1.0).

    • Plot the normalized intensity versus time.

    • Fit the resulting decay curve to a single-exponential decay function: I(t) = I₀ * exp(-kt). The photobleaching half-life (t½) can be calculated as ln(2)/k. A longer half-life indicates greater photostability.

References

effect of pH and temperature on kedarcidin stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of kedarcidin, with a particular focus on its highly unstable chromophore. The information is intended for researchers, scientists, and professionals in drug development who are working with this potent antitumor antibiotic.

Troubleshooting Guides & FAQs

This section addresses specific issues that researchers may encounter during their experiments with this compound, focusing on its stability.

Question: My this compound solution seems to be losing its biological activity over a short period. What could be the cause?

Answer: The rapid loss of biological activity is a known issue when working with this compound and is primarily attributed to the inherent instability of its enediyne chromophore.[1] This chromophore is essential for the DNA-damaging effects of this compound.[2][3] Its degradation leads to a loss of cytotoxic and DNA-cleaving capabilities. To mitigate this, it is crucial to handle the compound under optimal conditions and use it as quickly as possible after reconstitution.

Question: I am observing high variability in my experimental results with this compound. Could this be related to its stability?

Answer: Yes, high variability in experimental outcomes is a strong indicator of compound instability. The degradation rate of the this compound chromophore can be influenced by several factors, including pH, temperature, light exposure, and the presence of certain ions. Inconsistent handling and storage, even for short periods, can lead to varying levels of active compound in your samples, resulting in poor reproducibility.

Question: What are the optimal storage conditions for this compound to minimize degradation?

Question: How do pH and temperature affect the stability of the this compound chromophore?

Answer: Based on studies of other complex organic molecules, it is highly probable that the stability of the this compound chromophore is significantly dependent on both pH and temperature. Generally, neutral to slightly acidic pH conditions tend to be optimal for the stability of many complex antibiotics. Extreme pH values (highly acidic or alkaline) and elevated temperatures are likely to accelerate the degradation of the chromophore. For experimental purposes, it is advisable to conduct preliminary studies to determine the optimal pH and temperature for your specific assay, keeping incubation times to a minimum.

Question: Are there any specific reagents or buffer components I should avoid when working with this compound?

Answer: The cleavage chemistry of the this compound chromophore requires reducing agents to become activated.[2][3] Therefore, the presence of strong reducing agents in your buffers, unless intended for activation, could lead to premature degradation. Additionally, the presence of certain divalent cations like Ca2+ and Mg2+ has been noted to prevent DNA strand cleavage, which may be a consideration depending on your experimental goals.[2][3] It is recommended to use well-defined buffer systems and to be aware of the potential interactions of all components with the enediyne chromophore.

Data Presentation

While specific kinetic data for this compound degradation is not publicly available, the following table provides a hypothetical example of how such data would be presented. This illustrates the expected trends based on the known instability of enediyne chromophores and stability studies of other antibiotics.

Table 1: Hypothetical Half-life (t½) of this compound Chromophore under Various Conditions

Temperature (°C)pHBuffer SystemHypothetical Half-life (t½) in hours
45.0Acetate48
47.4Phosphate24
48.5Tris12
255.0Acetate10
257.4Phosphate2
258.5Tris< 0.5
377.4Phosphate< 0.25

Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

The following is a generalized protocol for assessing the stability of the this compound chromophore. This protocol is based on standard methodologies for determining the stability of other temperature and pH-sensitive pharmaceutical compounds.

Protocol: Assessment of this compound Chromophore Stability

  • Preparation of Buffers:

    • Prepare a range of buffers at different pH values (e.g., pH 5.0 Acetate, pH 7.4 Phosphate, pH 8.5 Tris).

    • Ensure all buffers are prepared with high-purity water and filtered through a 0.22 µm filter.

  • Sample Preparation:

    • Reconstitute lyophilized this compound in an appropriate solvent to a known stock concentration. Perform this step immediately before starting the experiment.

    • Dilute the this compound stock solution into each of the prepared buffers to the final desired concentration.

  • Incubation:

    • Aliquot the this compound-buffer solutions into multiple vials for each condition to be tested.

    • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C) in a temperature-controlled environment. Protect the samples from light.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each condition.

    • Immediately quench any further degradation by freezing the sample at -80°C or by adding a quenching agent if appropriate for the analytical method.

  • Quantification of a Stability-Indicating Parameter:

    • Analyze the samples to determine the concentration of the remaining intact this compound chromophore. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, is recommended. The method should be able to separate the intact chromophore from its degradation products.

    • Alternatively, a bioassay that measures the DNA-cleaving activity of this compound can be used as an indirect measure of the functional stability of the chromophore.

  • Data Analysis:

    • Plot the concentration of the intact chromophore or its biological activity against time for each condition.

    • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) of the chromophore under each set of conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (Varying pH) mix Dilute this compound in Buffers prep_buffers->mix prep_keda Reconstitute This compound prep_keda->mix incubate Incubate Samples (Varying Temperature) mix->incubate sample Collect Samples at Time Points incubate->sample analyze Quantify Chromophore (e.g., HPLC) sample->analyze data Analyze Data (Kinetics, t½) analyze->data

Caption: Experimental workflow for assessing this compound stability.

logical_relationships cluster_factors Influencing Factors cluster_consequences Experimental Consequences instability This compound Chromophore Instability loss_activity Loss of Biological Activity instability->loss_activity variability Poor Reproducibility instability->variability ph pH ph->instability temp Temperature temp->instability light Light Exposure light->instability reducing_agents Reducing Agents reducing_agents->instability

Caption: Factors influencing this compound chromophore stability.

References

common pitfalls in working with enediyne compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with enediyne compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation with these potent molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with enediyne compounds?

A1: Enediyne compounds are notoriously unstable due to the strained nature of their core structure. The primary concern is their propensity to undergo cycloaromatization reactions, such as the Bergman or Myers-Saito cyclization, to form highly reactive diradical species.[1] This process can be triggered by heat, light, or the presence of nucleophiles or reducing agents.[1] Nine-membered enediynes are generally less stable than ten-membered ones and may even undergo spontaneous cyclization upon dissociation from their stabilizing apoproteins.[2]

Q2: How should I properly store my enediyne compounds to minimize degradation?

A2: To minimize degradation, enediyne compounds should be stored at low temperatures, typically -20°C or -80°C, in a desiccated, oxygen-free environment. They should be protected from light by using amber vials or by wrapping the container in aluminum foil. Storage in a non-nucleophilic, anhydrous solvent is also recommended. For nine-membered enediynes that are isolated as chromoproteins, maintaining the complex with their apoprotein is crucial for stability.[3]

Q3: What are the key safety precautions I should take when handling enediyne compounds?

A3: Due to their extreme cytotoxicity, enediyne compounds are classified as highly potent active pharmaceutical ingredients (HPAPIs). All handling should be conducted in a designated containment facility, such as a glovebox or a ventilated fume hood with appropriate filtration. Personal protective equipment (PPE), including double gloves, a lab coat, and respiratory protection, is mandatory. A comprehensive risk assessment and adherence to institutional safety protocols for handling potent compounds are essential.

Q4: My enediyne-antibody drug conjugate (ADC) is showing low conjugation efficiency. What could be the issue?

A4: Low conjugation efficiency can stem from several factors. The enediyne payload may be degrading under the reaction conditions. Ensure that the conjugation buffer has an appropriate pH and that the reaction is protected from light and heat. The choice of linker and conjugation chemistry is also critical and must be compatible with both the antibody and the enediyne. For nine-membered enediynes existing as chromoproteins, conjugation chemistries must be compatible with the entire protein complex.

Q5: I am observing high background signal in my cytotoxicity assay. What are the potential causes?

A5: High background in cytotoxicity assays like the MTT assay can be caused by several factors. The enediyne compound itself might be interfering with the assay reagents. For instance, it could be reducing the MTT reagent non-enzymatically. Running a control with the compound in cell-free media can help identify such interference. Other causes include microbial contamination of cell cultures or issues with the assay reagents themselves.

Troubleshooting Guides

Troubleshooting Enediyne Synthesis and Purification
Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Degradation of starting materials or product. 2. Suboptimal reaction conditions (temperature, solvent, catalyst). 3. Inefficient purification leading to product loss.1. Use fresh, high-purity starting materials. Handle intermediates and the final product under inert atmosphere and protected from light. 2. Optimize reaction parameters. Consider using milder reaction conditions if degradation is suspected. 3. Use purification techniques suitable for unstable compounds, such as flash chromatography at low temperatures.
Product decomposition during purification 1. Exposure to air, light, or elevated temperatures. 2. Incompatible chromatography stationary phase (e.g., acidic or basic silica).1. Perform purification under an inert atmosphere and shield from light. Use a cooled column if possible. 2. Use neutral stationary phases like deactivated silica (B1680970) gel.
Difficulty in removing impurities 1. Co-elution with byproducts of similar polarity. 2. Presence of cycloaromatized degradation products.1. Optimize the chromatographic conditions (solvent system, gradient). Consider using a different stationary phase or HPLC for final purification. 2. Minimize exposure to triggers of cycloaromatization (heat, light) during the reaction and workup.
Troubleshooting Enediyne DNA Cleavage Assays
Problem Possible Cause(s) Suggested Solution(s)
No DNA cleavage observed 1. Inactive enediyne compound (degraded). 2. Insufficient concentration of the enediyne. 3. Lack of necessary activating agent (e.g., a thiol for calicheamicin). 4. Incorrect incubation conditions (time, temperature).1. Verify the integrity of the compound using an analytical method like HPLC. Use a fresh, properly stored sample. 2. Increase the concentration of the enediyne compound. 3. Ensure the appropriate activating agent is included in the reaction mixture if required. 4. Optimize incubation time and temperature as per the specific enediyne's properties.
Smeared DNA bands on the agarose (B213101) gel 1. Nuclease contamination. 2. Excessive DNA fragmentation due to very high enediyne concentration. 3. Gel electrophoresis issues (e.g., high voltage, incorrect buffer).1. Use nuclease-free water and reagents. Wear gloves during the entire procedure. 2. Perform a dose-response experiment with lower concentrations of the enediyne. 3. Run the gel at a lower voltage for a longer duration. Ensure the running buffer is fresh and at the correct concentration.[4]
Inconsistent results between experiments 1. Variability in enediyne compound activity. 2. Inconsistent pipetting or reaction setup. 3. Differences in gel electrophoresis and imaging conditions.1. Prepare fresh dilutions of the enediyne from a stock solution for each experiment. 2. Use calibrated pipettes and ensure consistent reaction volumes and incubation times. 3. Standardize the gel concentration, running conditions, and imaging settings.
Troubleshooting Cytotoxicity Assays (e.g., MTT Assay)
Problem Possible Cause(s) Suggested Solution(s)
Low signal or no dose-response 1. Inactive or degraded enediyne compound. 2. Insufficient incubation time for the compound to exert its effect. 3. Cell line is resistant to the enediyne's mechanism of action.1. Confirm the activity of the enediyne stock. 2. Increase the incubation time with the compound. 3. Use a different cell line known to be sensitive to DNA-damaging agents.
High variability between replicate wells 1. Uneven cell seeding. 2. Inaccurate pipetting of the compound or assay reagents. 3. Edge effects in the microplate.1. Ensure a homogeneous cell suspension before and during seeding. 2. Use calibrated multichannel pipettes for adding reagents. 3. Avoid using the outer wells of the plate for critical measurements, or fill them with sterile media to maintain humidity.[5]
"U-shaped" dose-response curve (higher viability at high concentrations) 1. Compound precipitation at high concentrations. 2. Interference of the compound with the MTT assay (e.g., chemical reduction of MTT). 3. A biological effect, such as the induction of a cytostatic rather than cytotoxic response at high concentrations.1. Check the solubility of the compound in the culture medium. Use a lower top concentration or a different solvent. 2. Run a cell-free control to assess direct reduction of MTT by the compound. Consider using an alternative cytotoxicity assay (e.g., LDH release or CellTiter-Glo). 3. Use microscopy to observe cell morphology and confluence at different concentrations.[6]

Quantitative Data Summary

The stability of enediyne compounds is highly dependent on their specific structure and the experimental conditions. The following table provides a summary of representative stability data. Note: Exact values can vary based on the specific experimental setup.

Enediyne Compound Condition Parameter Value Reference
Neocarzinostatin ChromophorepH 4.0, 37°CHalf-life~24 hours[7]
Neocarzinostatin ChromophorepH 7.0, 37°CHalf-life< 30 minutes[7]
Calicheamicin γ1Aqueous buffer, pH 7.4, 37°CHalf-lifeSeveral hours (in the absence of thiols)[8]
Esperamicin A1Aqueous solution, UV light exposureActivity LossSignificant loss after 30 minutes[1]
Generic 10-membered enediyneThermal (in solution)Activation Temperature>100 °C[9]
Generic 9-membered enediyneThermal (in solution)Activation TemperatureNear physiological temperatures (37°C)[9]

Experimental Protocols

Protocol for Monitoring Enediyne Stability by HPLC

This protocol provides a general framework for assessing the stability of an enediyne compound under specific conditions (e.g., different pH, temperature, or light exposure).

Materials:

  • Enediyne compound stock solution (in a suitable organic solvent)

  • Buffers of desired pH

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Temperature-controlled incubator or water bath

  • Light source (for photostability studies)

  • Amber vials

Procedure:

  • Sample Preparation: Prepare solutions of the enediyne compound at a known concentration in the desired buffers or solvents in amber vials. For thermal stability, place the vials in an incubator at the desired temperature. For photostability, expose the vials to a controlled light source. Prepare a control sample stored at -20°C in the dark.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • HPLC Analysis: Immediately inject the aliquot into the HPLC system. Use a mobile phase and gradient that allows for the separation of the parent enediyne from its degradation products.

  • Data Analysis: Monitor the peak area of the parent enediyne compound at each time point. Plot the natural logarithm of the peak area versus time. The degradation rate constant (k) can be determined from the slope of the line. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.[3]

Protocol for Enediyne-Induced DNA Cleavage Assay

This protocol describes a method to assess the ability of an enediyne compound to cleave plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Enediyne compound

  • Reaction buffer (e.g., Tris-HCl)

  • Activating agent (if required, e.g., dithiothreitol (B142953) - DTT)

  • DNA loading dye

  • Agarose

  • TAE or TBE buffer

  • DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing plasmid DNA, reaction buffer, and the enediyne compound at various concentrations. If required, add the activating agent. Include a control reaction without the enediyne.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).

  • Quenching the Reaction: Stop the reaction by adding DNA loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%). Run the gel at a constant voltage until the dye front has migrated an adequate distance.[10][11][12][13]

  • Staining and Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light.

  • Analysis: Analyze the conversion of supercoiled DNA (Form I) to nicked circular (Form II) and linear (Form III) DNA. An increase in Forms II and III indicates DNA cleavage.[14]

Protocol for MTT Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxicity of an enediyne compound against a cancer cell line using the MTT assay.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Enediyne compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[7][15][16][17][18]

  • Compound Treatment: Treat the cells with serial dilutions of the enediyne compound for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[19][20][21]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[18]

Visualizations

Enediyne_DNA_Damage_Pathway cluster_activation Enediyne Activation cluster_cyclization Cycloaromatization cluster_dna_damage DNA Damage cluster_cellular_response Cellular Response Enediyne Enediyne Trigger Trigger Enediyne->Trigger e.g., Thiol Activated Enediyne Activated Enediyne Trigger->Activated Enediyne Diradical Diradical Activated Enediyne->Diradical Bergman or Myers-Saito Cyclization DNA DNA Diradical->DNA H_Abstraction Hydrogen Abstraction DNA->H_Abstraction DNA_Radical DNA Radical H_Abstraction->DNA_Radical DSB Double-Strand Break DNA_Radical->DSB in presence of O2 ATM_ATR ATM/ATR Activation DSB->ATM_ATR Cell_Cycle_Arrest Cell Cycle Arrest ATM_ATR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of enediyne-induced DNA damage and apoptosis.

Troubleshooting_Workflow start Low Yield in Enediyne Synthesis check_reagents Check Starting Material Integrity and Purity start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Degraded check_reagents->reagents_bad No optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) reagents_ok->optimize_conditions use_fresh Use Fresh Reagents reagents_bad->use_fresh conditions_ok Conditions Optimized optimize_conditions->conditions_ok Improved conditions_bad No Improvement optimize_conditions->conditions_bad No Change purification Review Purification Strategy conditions_ok->purification conditions_bad->purification purification_ok Purification Successful purification->purification_ok OK purification_bad Product Lost/ Decomposed purification->purification_bad Issues success Improved Yield purification_ok->success failure Persistent Low Yield purification_bad->failure use_fresh->start Experimental_Workflow_DNA_Cleavage prep_reagents Prepare Reagents: - Plasmid DNA - Enediyne dilutions - Reaction Buffer setup_rxn Set up Reactions: - Control (no enediyne) - Test (with enediyne) prep_reagents->setup_rxn incubate Incubate at 37°C setup_rxn->incubate stop_rxn Stop Reaction (add loading dye) incubate->stop_rxn gel_electrophoresis Agarose Gel Electrophoresis stop_rxn->gel_electrophoresis visualize Stain and Visualize DNA Bands gel_electrophoresis->visualize analyze Analyze DNA Cleavage (Forms I, II, III) visualize->analyze

References

Kedarcidin Solubility Enhancement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for kedarcidin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful handling and application of this potent chromoprotein antitumor antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main components?

A1: this compound is a chromoprotein antitumor antibiotic. It consists of two main components: a water-soluble apoprotein and a highly unstable, solvent-extractable enediyne chromophore.[1][2] The apoprotein is a single polypeptide chain of 114 amino acids and serves to stabilize the chromophore.[2] The chromophore is the cytotoxic "warhead" responsible for DNA damage.[1]

Q2: What are the known solubility properties of the this compound complex?

A2: The entire this compound chromoprotein complex is an acidic molecule with an isoelectric point (pI) of 3.65.[2] This means the protein carries a net negative charge at physiological pH and is generally soluble in aqueous solutions. However, like most proteins, its solubility is lowest near its pI. The chromophore itself is unstable and extractable with organic solvents, indicating it is less polar than the apoprotein.[2]

Q3: My lyophilized this compound is not dissolving well in water. What could be the issue?

A3: Difficulty in dissolving lyophilized this compound can be due to several factors. Firstly, ensure the vial and reconstitution buffer are at room temperature before use. Adding cold buffer can sometimes hinder dissolution. Secondly, brief centrifugation of the vial before opening will ensure all the lyophilized powder is at the bottom. When adding the buffer, do so slowly and gently agitate the vial. Avoid vigorous shaking, as this can cause foaming and potential denaturation of the apoprotein. If particulates remain, it may be due to aggregation, especially if the reconstitution buffer's pH is close to the pI of this compound (3.65).

Q4: I'm observing precipitation of this compound after dissolving it in my buffer. What should I do?

A4: Precipitation is a common issue when the buffer conditions are not optimal for protein solubility. The most likely cause is the pH of your buffer being too close to this compound's isoelectric point (pI = 3.65). At the pI, the net charge of the protein is zero, which minimizes electrostatic repulsion between molecules and can lead to aggregation and precipitation. To resolve this, use a buffer with a pH at least 1-2 units away from the pI. For this compound, a buffer with a pH of 5.5 or higher (e.g., phosphate (B84403) or TRIS buffers) is recommended.

Q5: Can I use organic co-solvents to improve the solubility of this compound?

A5: While the this compound chromophore is extractable with organic solvents, the stability of the entire chromoprotein complex in the presence of co-solvents should be carefully evaluated. The apoprotein is crucial for stabilizing the highly labile chromophore. High concentrations of organic solvents can denature the apoprotein, leading to the release and subsequent degradation of the chromophore. If a co-solvent is necessary, start with very low percentages (e.g., <5%) of a water-miscible solvent like DMSO or ethanol (B145695) and assess the impact on both solubility and the stability of the chromophore.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Cloudy solution or visible particulates after reconstitution 1. pH of the buffer is near the pI (3.65).2. Aggregation due to improper handling.3. Presence of divalent cations.1. Use a buffer with a pH of 5.5 or higher.2. Gently swirl to dissolve; do not shake vigorously. Allow to stand at room temperature for 15-30 minutes.3. Chelate divalent cations like Ca²⁺ and Mg²⁺ with EDTA if their presence is not required for the experiment, as they can interact with the chromophore.[1]
Loss of biological activity 1. Degradation of the unstable chromophore.2. Denaturation of the apoprotein.1. Protect solutions from light and heat. Prepare fresh solutions before use.2. Avoid extreme pH, high concentrations of organic solvents, and vigorous shaking.
Inconsistent results in experiments 1. Incomplete solubilization.2. Degradation of the compound over time.1. Visually inspect the solution for clarity before use. Consider a brief, low-speed centrifugation to pellet any undissolved material.2. Use freshly prepared solutions for each experiment and perform a concentration check via UV-Vis spectroscopy before use.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

Objective: To properly dissolve lyophilized this compound for experimental use.

Materials:

  • Vial of lyophilized this compound

  • Sterile reconstitution buffer (e.g., 20 mM MES, pH 5.5, or 50 mM Phosphate Buffer, pH 7.0)

  • Sterile, low-protein-binding microtubes

  • Micropipettes and sterile tips

Procedure:

  • Allow the vial of lyophilized this compound and the reconstitution buffer to equilibrate to room temperature.

  • Briefly centrifuge the vial to ensure the entire lyophilized cake is at the bottom.

  • Slowly add the recommended volume of reconstitution buffer to the vial.

  • Gently swirl the vial to mix. Avoid vigorous shaking or vortexing.

  • Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.

  • Visually inspect the solution for any remaining particulates. If the solution is clear, it is ready for use.

  • For storage, it is recommended to make aliquots in low-protein-binding tubes and store them as per the manufacturer's instructions, typically at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Assessment of this compound by UV-Vis Spectroscopy

Objective: To determine the concentration of soluble this compound and assess its stability over time.

Materials:

  • Reconstituted this compound solution

  • A series of buffers with varying pH (e.g., citrate (B86180) for pH 3-5, phosphate for pH 6-8)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in a suitable buffer (e.g., 20 mM MES, pH 5.5).

  • Determine the absorbance spectrum of the clear solution from 250 nm to 500 nm to identify the wavelength of maximum absorbance (λmax) for the chromophore, which is typically around 320-360 nm.

  • To test solubility in different buffers, add a small aliquot of the stock solution to each test buffer and incubate for a set period (e.g., 1 hour) at a controlled temperature.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated protein.

  • Carefully collect the supernatant and measure its absorbance at the predetermined λmax.

  • The concentration of soluble this compound can be calculated using the Beer-Lambert law (A = εcl), provided the extinction coefficient (ε) is known. If not, relative solubility can be compared based on absorbance values.

  • To assess stability, monitor the absorbance of the supernatant at λmax over several hours. A decrease in absorbance indicates degradation of the chromophore.

Protocol 3: Quantification of this compound using HPLC

Objective: To accurately quantify the concentration of intact this compound in a solution.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound standard of known concentration

Procedure:

  • Set up the HPLC system. A typical gradient could be:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B

    • 45-50 min: 5% B

  • Set the flow rate to 1 mL/min and the detection wavelength to the λmax of the chromophore.

  • Prepare a standard curve by injecting known concentrations of the this compound standard.

  • Prepare the experimental sample, ensuring it is clear and free of particulates. Centrifuge if necessary.

  • Inject the experimental sample.

  • The concentration of this compound in the sample can be determined by comparing the peak area of the sample to the standard curve. This method can also be used to monitor the stability of this compound by observing the decrease in the area of the main peak over time.

Visualizations

experimental_workflow This compound Solubility Assessment Workflow cluster_prep Preparation cluster_test Solubility Testing cluster_analysis Analysis & Quantification start Start: Lyophilized this compound reconstitute Reconstitute in Buffer (pH > 5.5) start->reconstitute incubate Incubate in Test Buffers (Varying pH/Excipients) reconstitute->incubate centrifuge Centrifuge to Pellet Precipitate incubate->centrifuge measure Measure Supernatant Absorbance (UV-Vis) centrifuge->measure calculate Calculate Relative Solubility measure->calculate hplc Optional: Quantify by HPLC measure->hplc end End: Solubility Profile calculate->end hplc->end

Caption: Workflow for assessing this compound solubility.

troubleshooting_guide Troubleshooting this compound Solubility Issues start Issue: Poor Solubility or Precipitation check_ph Is buffer pH near 3.65? start->check_ph solution_ph Solution: Change buffer to pH > 5.5 check_ph->solution_ph Yes check_handling Was the sample shaken vigorously? check_ph->check_handling No end_resolved Issue Resolved solution_ph->end_resolved solution_handling Solution: Use gentle swirling to dissolve check_handling->solution_handling Yes check_temp Was reconstitution done with cold buffer? check_handling->check_temp No solution_handling->end_resolved solution_temp Solution: Equilibrate buffer to room temperature check_temp->solution_temp Yes check_temp->end_resolved No solution_temp->end_resolved

Caption: Decision tree for troubleshooting this compound solubility.

References

preventing non-specific binding of kedarcidin in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the chromoprotein antitumor antibiotic, kedarcidin. Find troubleshooting advice and answers to frequently asked questions to help minimize non-specific binding and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a concern in assays involving it?

A1: this compound is a chromoprotein composed of a highly acidic apoprotein (pI 3.65) and a non-covalently bound, unstable enediyne chromophore.[1][2] Non-specific binding is a significant concern because both components have properties that can lead to interactions with unintended targets in an assay system. The acidic nature of the apoprotein can lead to electrostatic interactions, while the hydrophobic chromophore can bind to various surfaces, such as microplate wells and other proteins. This can result in high background signals, reduced assay sensitivity, and inaccurate data.

Q2: What are the primary drivers of non-specific binding for this compound?

A2: The primary drivers of non-specific binding for this compound are:

  • Electrostatic Interactions: The apoprotein of this compound is highly acidic, with an isoelectric point (pI) of 3.65.[1][2] At a neutral pH, the apoprotein will be strongly negatively charged, leading to potential electrostatic interactions with positively charged surfaces or molecules in your assay.

  • Hydrophobic Interactions: The this compound chromophore is a hydrophobic molecule.[3] This characteristic can cause it to non-specifically adsorb to hydrophobic surfaces, such as polystyrene microplates, pipette tips, and other plasticware.

  • Protein Aggregation: Like many proteins, the this compound apoprotein may be prone to aggregation under certain buffer conditions or at high concentrations, which can lead to non-specific interactions.

Q3: How can I measure the level of non-specific binding in my this compound assay?

A3: To measure non-specific binding, you should include appropriate controls in your experimental setup. A common method is to run a control group that includes all assay components except for the specific binding partner of this compound. For example, in a DNA cleavage assay, this would be a reaction without the target DNA. Any signal detected in this control group can be attributed to non-specific binding.

Q4: Are there any specific handling and storage recommendations for this compound to maintain its stability and reduce non-specific binding?

A4: this compound's chromophore is known to be highly unstable.[1][2] It is crucial to handle it according to the supplier's instructions, which typically involve storage at low temperatures and protection from light. To minimize non-specific binding related to degradation products, it is recommended to prepare fresh dilutions of this compound for each experiment. The apoprotein, being a polypeptide, should be handled using standard practices to prevent denaturation and aggregation, such as avoiding repeated freeze-thaw cycles.

Troubleshooting Guides

Issue: High Background Signal in an ELISA-based Assay

High background is a common problem in immunoassays and can be particularly challenging when working with a molecule like this compound.

Potential Cause Troubleshooting Step Rationale
Inadequate Blocking Optimize the blocking buffer. Test different blocking agents such as Bovine Serum Albumin (BSA), non-fat dry milk, or casein at various concentrations (e.g., 1-5%). Increase the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).A well-blocked surface will have fewer available sites for this compound to bind non-specifically.
Suboptimal Washing Increase the number of wash steps and the volume of wash buffer. Ensure thorough washing of all wells. Adding a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer can also be beneficial.Efficient washing removes unbound this compound and other assay components that may contribute to the background signal.
Inappropriate Buffer Conditions Adjust the pH of your assay buffer. Given the acidic nature of the this compound apoprotein, a buffer with a pH further from its pI (3.65) might reduce electrostatic interactions. Increase the ionic strength of the buffer by adding salts like NaCl (e.g., up to 500 mM).Modifying the pH and ionic strength can disrupt non-specific electrostatic interactions.
Hydrophobic Interactions with Plates Use low-binding microplates. Consider adding a non-ionic detergent (e.g., Tween-20 at 0.05%) to your assay buffer to block hydrophobic surfaces.This will reduce the non-specific adsorption of the hydrophobic this compound chromophore to the plasticware.
Presence of Divalent Cations If your assay does not require them, consider chelating divalent cations with EDTA.Divalent cations like Ca2+ and Mg2+ can influence the conformation and binding properties of this compound's chromophore.[4][5]
Issue: Inconsistent Results in a Cell-Based Assay

Variability in cell-based assays can be due to the complex interactions of this compound with cellular components and culture vessels.

Potential Cause Troubleshooting Step Rationale
Binding to Cell Culture Plates Pre-coat the plates with a blocking agent like BSA or use low-adhesion plates.This minimizes the amount of this compound that binds to the plate surface, ensuring a more accurate effective concentration.
Interaction with Serum Proteins Reduce the serum concentration in your cell culture medium during the treatment period, or use a serum-free medium if possible.Serum is rich in proteins that can non-specifically bind to this compound, reducing its availability to the cells.
Aggregation of this compound Ensure that this compound is fully dissolved in the vehicle solvent before diluting it in the culture medium. Prepare fresh dilutions for each experiment.Aggregates of this compound can lead to variable cellular uptake and cytotoxicity.

Experimental Protocols

General Protocol for a this compound DNA Cleavage Assay with Reduced Non-Specific Binding

This protocol provides a framework for a DNA cleavage assay, incorporating steps to minimize non-specific binding.

1. Preparation of Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.05% Tween-20.

  • Blocking Buffer: Assay Buffer containing 1% (w/v) BSA.

  • Substrate DNA: A suitable DNA substrate (e.g., plasmid DNA or a labeled oligonucleotide) at a final concentration of 10-50 ng/µL.

  • This compound Stock Solution: Prepare a stock solution in a suitable solvent (e.g., DMSO) and store it at -20°C or below, protected from light.

2. Experimental Procedure:

  • Plate Blocking: If using a microplate format, pre-treat the wells with 200 µL of Blocking Buffer for 1-2 hours at room temperature.

  • Reaction Setup:

    • In a low-binding microcentrifuge tube, prepare the reaction mixture by adding the Assay Buffer, followed by the substrate DNA.

    • Prepare serial dilutions of this compound in the Assay Buffer.

    • Add the diluted this compound to the reaction mixture to initiate the reaction. Include a no-kedarcidin control.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., containing EDTA and a loading dye).

  • Analysis: Analyze the DNA cleavage products by agarose (B213101) or polyacrylamide gel electrophoresis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis prep_reagents Prepare Assay & Blocking Buffers setup_rxn Set up Reaction Mixture (Buffer + DNA) prep_reagents->setup_rxn prep_dna Prepare Substrate DNA prep_dna->setup_rxn prep_ked Prepare this compound Dilutions add_ked Add this compound to Initiate Reaction prep_ked->add_ked block_plate Block Microplate with Blocking Buffer block_plate->setup_rxn setup_rxn->add_ked incubate Incubate at 37°C add_ked->incubate terminate Terminate Reaction incubate->terminate run_gel Analyze by Gel Electrophoresis terminate->run_gel quantify Quantify DNA Cleavage run_gel->quantify

Caption: Workflow for a this compound DNA cleavage assay.

non_specific_binding_logic cluster_causes Potential Causes cluster_solutions Solutions start High Non-Specific Binding Detected cause_electrostatic Electrostatic Interactions (Acidic Apoprotein) start->cause_electrostatic cause_hydrophobic Hydrophobic Interactions (Chromophore) start->cause_hydrophobic cause_blocking Inadequate Blocking start->cause_blocking cause_washing Insufficient Washing start->cause_washing sol_buffer Optimize Buffer (pH, Ionic Strength) cause_electrostatic->sol_buffer sol_detergent Add Detergent (e.g., Tween-20) cause_hydrophobic->sol_detergent sol_plates Use Low-Binding Plates cause_hydrophobic->sol_plates sol_blocking Improve Blocking (Agent, Time) cause_blocking->sol_blocking sol_washing Enhance Washing Steps cause_washing->sol_washing end Reduced Non-Specific Binding sol_buffer->end sol_detergent->end sol_blocking->end sol_washing->end sol_plates->end

Caption: Troubleshooting logic for non-specific binding.

References

Technical Support Center: Optimizing Kedarcidin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in kedarcidin biosynthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its biosynthesis complex?

This compound is a chromoprotein antitumor antibiotic produced by Streptoalloteichus sp. ATCC 53650.[1][2][3][4] Its biosynthesis is highly complex as it involves the convergence of multiple metabolic pathways to produce a distinctive nine-membered enediyne core, two unique peripheral moieties ((R)-2-aza-3-chloro-β-tyrosine and an iso-propoxy-bearing 2-naphthonate), and two deoxysugars.[1][5][6][7] The intricate assembly of these components, orchestrated by a large biosynthetic gene cluster spanning approximately 105 kb, presents numerous potential bottlenecks that can lead to low yields.[1]

Q2: What are the key precursors for this compound biosynthesis?

The biosynthesis of this compound relies on precursors from primary metabolism. Key precursors include 2-aza-L-tyrosine and 3,6,8-trihydroxy-2-naphthoic acid, which are used for the formation of the (R)-2-aza-3-chloro-β-tyrosine and the 2-naphthonate moieties, respectively.[1][5] The enediyne core itself is synthesized by an iterative type I polyketide synthase (PKS).[1][8]

Q3: What is the typical reported yield for this compound in a lab or pilot scale setting?

Reported titers of this compound in fermentor cultures have been in the range of 0.49-0.53 mg/mL.[9] However, yields can vary significantly depending on the strain, culture conditions, and extraction methods.

Q4: How does the producing organism, Streptoalloteichus sp., regulate this compound production?

Like many secondary metabolites in Actinomycetes, this compound biosynthesis is likely tightly regulated. This regulation can occur at the genetic level, involving pathway-specific regulatory genes within the biosynthetic gene cluster, and is also influenced by broader cellular regulatory networks that respond to nutritional and environmental cues. While specific regulators for the this compound cluster are not fully elucidated in the provided results, studies on other Streptomyces species suggest that TetR family regulators and other transcriptional factors play a crucial role in controlling the expression of antibiotic biosynthetic genes.[10][11]

Troubleshooting Guide for Low this compound Yields

This guide addresses common issues encountered during this compound production and provides actionable solutions.

Problem 1: Little to no this compound is detected in the culture broth.

Possible Cause Recommended Solution
Incorrect Strain or Strain Instability: The producing strain may have lost its ability to produce this compound due to genetic instability during subculturing.1. Verify Strain Identity: Confirm the identity of Streptoalloteichus sp. ATCC 53650 using morphological and molecular methods (e.g., 16S rRNA sequencing). 2. Use Fresh Stock: Always start cultures from a fresh glycerol (B35011) stock stored at -80°C. Avoid excessive subculturing.
Suboptimal Inoculum: The age, size, or quality of the inoculum can significantly impact production.1. Optimize Inoculum Age: Prepare a seed culture and test different incubation times before inoculating the production medium.[12] 2. Standardize Inoculum Size: Use a consistent inoculum size (e.g., 5-10% v/v) for all experiments.[13] 3. Ensure Healthy Spore Suspension: If starting from spores, ensure a high viability and concentration.[14]
Inappropriate Culture Medium: The composition of the fermentation medium is critical for secondary metabolite production.1. Review Medium Components: Ensure the medium contains appropriate carbon and nitrogen sources, as well as essential minerals.[15][16][17] 2. Test Different Media: Experiment with different production media known to support actinomycete growth and secondary metabolism.
Incorrect Fermentation Parameters: Temperature, pH, and aeration are crucial for optimal growth and production.1. Optimize Temperature: Test a range of incubation temperatures (e.g., 28-32°C).[17][18] 2. Control pH: Monitor and control the pH of the culture, as significant shifts can inhibit biosynthesis. An initial pH of 7.0 is often a good starting point.[12][17][19] 3. Ensure Adequate Aeration: Use baffled flasks and optimize the agitation speed to ensure sufficient dissolved oxygen.[12][18]

Problem 2: this compound production is significantly lower than expected.

Possible Cause Recommended Solution
Precursor Limitation: Insufficient supply of key precursors can be a major bottleneck.[10]1. Precursor Feeding: Supplement the culture medium with precursors like L-tyrosine or related intermediates.[11] 2. Metabolic Engineering: Overexpress genes involved in the biosynthesis of limiting precursors.[10]
Catabolite Repression: High concentrations of readily metabolizable carbon sources like glucose can repress secondary metabolite biosynthesis.1. Use Alternative Carbon Sources: Replace or supplement glucose with slower-metabolized sugars like starch or glycerol.[20] 2. Fed-Batch Culture: Implement a fed-batch strategy to maintain a low concentration of the primary carbon source.
Phosphate (B84403) Inhibition: High concentrations of inorganic phosphate can inhibit the production of some secondary metabolites.[19]1. Optimize Phosphate Levels: Determine the optimal phosphate concentration for this compound production by testing a range of concentrations.[14][19]
Product Degradation: The this compound chromophore is known to be unstable.[4]1. Adsorbent Resins: Add adsorbent resins (e.g., HP20) to the production medium to capture the product as it is synthesized, protecting it from degradation.[13][20] 2. Optimize Harvest Time: Perform a time-course study to identify the peak production time and harvest the culture before significant degradation occurs.
Feedback Inhibition: High concentrations of this compound may inhibit its own biosynthesis.1. In Situ Product Removal: Use adsorbent resins in the culture medium to continuously remove the product, alleviating potential feedback inhibition.[20]

Quantitative Data Summary

Table 1: Reported this compound Production Titers

Producing OrganismFermentation ScaleMediumTiter (mg/mL)Reference
Actinomycete strain ATCC 536501000-L FermentorNot specified0.49-0.53[9]

Table 2: Example of Media Optimization for a Streptomyces sp.

ComponentConcentration (g/L)Effect on Antibiotic ProductionReference
Glucose (Carbon Source)10Optimal[16]
Glycine max meal (Nitrogen Source)10Optimal[16]
CaCO₃1Optimal[16]

Experimental Protocols

1. Protocol for Media Optimization (One-Factor-at-a-Time Method)

This protocol is a general guideline for optimizing the culture medium for this compound production.

  • Establish a Basal Medium: Start with a known production medium for Streptomyces or a related actinomycete.

  • Vary Carbon Sources:

    • Prepare flasks of the basal medium, each with a different carbon source (e.g., glucose, soluble starch, glycerol, mannitol) at a fixed concentration (e.g., 10 g/L).

    • Inoculate with a standardized seed culture of Streptoalloteichus sp. ATCC 53650.

    • Incubate under standard fermentation conditions for a set period (e.g., 7-10 days).

    • Harvest the culture and quantify this compound production using a suitable method (e.g., HPLC, bioassay).

    • Identify the best carbon source.

  • Optimize Carbon Source Concentration:

    • Using the best carbon source identified, prepare media with varying concentrations (e.g., 5, 10, 15, 20 g/L).

    • Repeat the fermentation and analysis to find the optimal concentration.

  • Vary Nitrogen Sources:

    • Using the optimized carbon source, test different nitrogen sources (e.g., yeast extract, peptone, tryptone, soy meal) at a fixed concentration.

    • Identify the best nitrogen source through fermentation and analysis.

  • Optimize Nitrogen Source Concentration:

    • Vary the concentration of the best nitrogen source to find the optimum.

  • Optimize Mineral Salts:

    • Investigate the effect of key minerals like phosphates (e.g., KH₂PO₄, K₂HPO₄) and sulfates (e.g., MgSO₄) by varying their concentrations.[17]

  • Combine Optimal Factors: Formulate a new optimized medium based on the best-performing components and concentrations.

2. Protocol for Precursor Feeding Experiment

  • Prepare Production Cultures: Inoculate several flasks of the optimized production medium with Streptoalloteichus sp. ATCC 53650.

  • Prepare Precursor Stock Solution: Prepare a sterile, pH-neutral stock solution of a potential precursor (e.g., L-tyrosine).

  • Feed Precursor: After a specific period of growth (e.g., 24 or 48 hours), add the precursor stock solution to the experimental flasks to achieve different final concentrations (e.g., 0.1, 0.5, 1.0 g/L). A control flask should receive an equivalent volume of sterile water.

  • Incubate and Monitor: Continue the fermentation, taking samples at regular intervals.

  • Analyze Yield: Quantify this compound production in the precursor-fed cultures and compare it to the control to determine the effect of precursor addition.

Visualizations

Kedarcidin_Biosynthetic_Pathway_Overview cluster_primary_metabolism Primary Metabolism cluster_precursor_synthesis Precursor Biosynthesis cluster_assembly Final Assembly Primary_Metabolites Glucose, Amino Acids, etc. Aza_Tyrosine 2-Aza-L-Tyrosine Pathway Primary_Metabolites->Aza_Tyrosine Naphthoic_Acid 3,6,8-Trihydroxy-2-Naphthoic Acid (Type II PKS) Primary_Metabolites->Naphthoic_Acid Enediyne_Core_Precursor Polyene Intermediate (Enediyne PKS) Primary_Metabolites->Enediyne_Core_Precursor Deoxysugars Deoxysugar Pathways Primary_Metabolites->Deoxysugars Kedarcidin_Apoprotein This compound Apoprotein (KedA) Primary_Metabolites->Kedarcidin_Apoprotein Kedarcidin_Chromophore This compound Chromophore Aza_Tyrosine->Kedarcidin_Chromophore Peripheral Moiety Naphthoic_Acid->Kedarcidin_Chromophore Peripheral Moiety Enediyne_Core_Precursor->Kedarcidin_Chromophore Enediyne Core Deoxysugars->Kedarcidin_Chromophore Sugar Moieties This compound This compound Holoprotein Kedarcidin_Chromophore->this compound Non-covalent binding Kedarcidin_Apoprotein->this compound

Caption: Overview of the convergent biosynthetic pathway of this compound.

Yield_Optimization_Workflow Start Low this compound Yield Strain Strain Verification (Identity, Stability) Start->Strain Media Media Optimization (C, N, P sources) Strain->Media Strain OK Fermentation Fermentation Parameter Optimization (pH, Temp, DO) Media->Fermentation Media Optimized Precursor Precursor Feeding & Metabolic Engineering Fermentation->Precursor Parameters Optimized Extraction Extraction & Purification Optimization Precursor->Extraction Precursors Addressed Analysis Analyze Yield (HPLC, Bioassay) Extraction->Analysis Analysis->Media No Improvement, Re-evaluate Improved Improved Yield Analysis->Improved Yield Increased

Caption: Experimental workflow for troubleshooting and improving this compound yield.

Troubleshooting_Logic decision decision Start Low Yield Detected Check_Growth Is cell growth normal? Start->Check_Growth Troubleshoot_Growth Troubleshoot Growth: - Inoculum Quality - Basal Medium - Temp/pH/Aeration Check_Growth->Troubleshoot_Growth No Check_Production Is production phase initiated? Check_Growth->Check_Production Yes Troubleshoot_Growth->Check_Growth Corrected Troubleshoot_Regulation Troubleshoot Regulation: - Catabolite Repression - Phosphate Levels Check_Production->Troubleshoot_Regulation No Check_Precursors Is precursor supply sufficient? Check_Production->Check_Precursors Yes Troubleshoot_Regulation->Check_Production Corrected Feed_Precursors Feed Precursors Check_Precursors->Feed_Precursors No Check_Degradation Is product degrading? Check_Precursors->Check_Degradation Yes Feed_Precursors->Check_Precursors Corrected InSitu_Removal Implement In Situ Product Removal Check_Degradation->InSitu_Removal Yes End Yield Optimized Check_Degradation->End No InSitu_Removal->End

Caption: Logical flowchart for troubleshooting low this compound yields.

References

quality control measures for kedarcidin preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kedarcidin preparations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Low or No Cytotoxic Activity Observed in Cellular Assays

  • Question: My this compound preparation is showing significantly lower cytotoxicity than expected in my cancer cell line experiments. What could be the cause?

  • Answer: This is a common issue that can stem from several factors related to the stability and handling of this compound. Here is a step-by-step troubleshooting guide:

    • Verify Chromophore Integrity: The biological activity of this compound is dependent on its unstable enediyne chromophore.[1] Improper storage or handling can lead to its degradation.

      • Recommendation: Analyze the purity and integrity of your this compound preparation using High-Performance Liquid Chromatography (HPLC). A fresh, active preparation should show a distinct peak corresponding to the intact chromoprotein. The appearance of multiple degradation peaks is indicative of sample decomposition.

    • Check for Divalent Cation Contamination: The presence of divalent cations, such as Ca²⁺ and Mg²⁺, in your experimental buffer or media can inhibit the DNA-cleaving activity of this compound.[1][2][3]

      • Recommendation: Use buffers and media that are free of divalent cations or consider the addition of a chelating agent like EDTA to your reaction mixture as a control experiment to see if activity is restored.

    • Review Storage and Handling Procedures: this compound is sensitive to light, temperature, and pH.[1]

      • Recommendation: Store this compound preparations at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil. Thaw preparations on ice immediately before use.

    • Confirm Cell Line Sensitivity: While this compound is potent, cell lines can exhibit varying degrees of sensitivity.

      • Recommendation: Include a positive control cell line known to be sensitive to this compound, such as the HCT-116 human colorectal carcinoma cell line, which has a reported IC₅₀ value of 0.4 ng/mL.[1]

Issue 2: Inconsistent Results in DNA Cleavage Assays

  • Question: I am observing high variability between replicates in my in vitro DNA cleavage assays with this compound. What are the potential reasons?

  • Answer: Inconsistent results in DNA cleavage assays often point to subtle variations in experimental setup and reagent preparation.

    • Ensure Homogeneous Reaction Mixtures: Incomplete mixing of the this compound preparation with the plasmid DNA and reaction buffer can lead to variable cleavage.

      • Recommendation: Gently vortex or pipette to mix all components thoroughly before incubation.

    • Control for Oxygen and Reducing Agent Levels: The DNA cleavage chemistry of enediynes like this compound requires the presence of molecular oxygen and a reducing agent to generate the reactive diradical species.[2]

      • Recommendation: Ensure consistent aeration of your reaction buffers and use a fresh, validated source of a reducing agent (e.g., dithiothreitol (B142953) - DTT) at a consistent concentration.

    • Plasmid DNA Quality: The purity and conformation of your plasmid DNA can affect the efficiency of this compound-induced cleavage.

      • Recommendation: Use highly purified supercoiled plasmid DNA. Variations in the proportion of nicked or linear plasmid in your starting material can affect the interpretation of results.

Frequently Asked Questions (FAQs)

General

  • Q1: What is this compound and how does it work?

    • A1: this compound is a chromoprotein antitumor antibiotic. It consists of an apoprotein and a highly reactive, non-covalently bound enediyne chromophore.[1][4] Its mechanism of action involves the chromophore binding to the minor groove of DNA and undergoing a chemical reaction (Bergman cycloaromatization) to form a diradical species. This diradical then abstracts hydrogen atoms from the DNA backbone, leading to single- and double-strand breaks and subsequent cell death.[1]

  • Q2: What are the key safety precautions when handling this compound?

    • A2: this compound is a potent cytotoxic agent and should be handled with extreme care in a designated containment facility (e.g., a certified biological safety cabinet). Appropriate personal protective equipment (PPE), including double gloves, a lab coat, and eye protection, should be worn at all times. All waste materials should be treated as hazardous cytotoxic waste.

Quality Control

  • Q3: How can I assess the purity of my this compound preparation?

    • A3: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable method for assessing the purity of this compound preparations. The intact chromoprotein can be separated from the apoprotein and degradation products.

  • Q4: What is a typical IC₅₀ value for this compound?

    • A4: The half-maximal inhibitory concentration (IC₅₀) can vary depending on the cell line and assay conditions. A reported IC₅₀ value for the this compound chromophore against the HCT-116 human colorectal carcinoma cell line is 0.4 ng/mL (approximately 0.4 nM).[1][2]

Experimental Design

  • Q5: What are important considerations for designing a DNA cleavage assay with this compound?

    • A5: Key considerations include using supercoiled plasmid DNA as a substrate, ensuring the absence of inhibiting divalent cations, including a reducing agent to activate the chromophore, and analyzing the reaction products by agarose (B213101) gel electrophoresis to visualize the conversion of supercoiled DNA to nicked and linear forms.

  • Q6: Can the apoprotein be studied independently of the chromophore?

    • A6: Yes, the chromophore can be separated from the apoprotein using techniques like reverse-phase chromatography.[1] This allows for the independent study of the properties and activities of both components. Interestingly, the this compound apoprotein has been reported to exhibit selective proteolytic activity.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight (Apparent)12,400 Da[4]
Isoelectric Point (pI)3.65[4]
CompositionApoprotein (114 amino acids) + Unstable Chromophore[4]

Table 2: Cytotoxicity of this compound Chromophore

Cell LineIC₅₀ (ng/mL)IC₅₀ (nM)Reference
HCT-116 (Human Colorectal Carcinoma)0.4~ 0.4[1][2]

Experimental Protocols

1. HPLC Method for Purity Assessment of this compound

  • Objective: To determine the purity of the this compound chromoprotein and detect the presence of apoprotein or degradation products.

  • Methodology:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 280 nm (for the protein) and a wavelength specific for the chromophore (e.g., 320 nm).

    • Sample Preparation: Dilute the this compound preparation in Mobile Phase A to a suitable concentration.

    • Analysis: Inject the sample and monitor the chromatogram for the main peak corresponding to the intact this compound chromoprotein. The presence of earlier eluting peaks may indicate free apoprotein, while other peaks can correspond to degradation products. Purity is calculated based on the relative peak area of the main component.

2. MTT Assay for Cytotoxicity

  • Objective: To determine the cytotoxic activity of this compound preparations on a cancer cell line.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the this compound preparation in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include untreated cells as a negative control and a solvent control if applicable.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC₅₀ value.

3. Plasmid DNA Cleavage Assay

  • Objective: To assess the in vitro DNA-damaging activity of this compound.

  • Methodology:

    • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

      • Supercoiled plasmid DNA (e.g., pBR322) at a final concentration of 20-50 ng/µL.

      • Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5).

      • A reducing agent (e.g., 1 mM DTT).

      • Varying concentrations of the this compound preparation.

    • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Reaction Termination: Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

    • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide).

    • Visualization: Run the gel until the different forms of the plasmid DNA (supercoiled, nicked/open-circular, and linear) are separated. Visualize the DNA bands under UV light.

    • Analysis: An active this compound preparation will convert the supercoiled plasmid DNA (fastest migrating band) into nicked (slower migrating) and linear (intermediate migrating) forms. The extent of cleavage can be quantified by measuring the intensity of the DNA bands.

Visualizations

Kedarcidin_Workflow cluster_prep Preparation cluster_qc Quality Control cluster_exp Experimentation cluster_analysis Data Analysis Kedarcidin_Prep This compound Stock (Store at -80°C) Dilution Dilution in Appropriate Buffer Kedarcidin_Prep->Dilution HPLC Purity & Integrity (HPLC) Dilution->HPLC Activity_Assay Activity Confirmation (DNA Cleavage Assay) Dilution->Activity_Assay Cell_Assay Cell-based Assays (e.g., MTT) Activity_Assay->Cell_Assay InVitro_Assay In Vitro Assays (e.g., DNA Binding) Activity_Assay->InVitro_Assay Data_Analysis IC50 Determination & Data Interpretation Cell_Assay->Data_Analysis InVitro_Assay->Data_Analysis

Caption: A general experimental workflow for using this compound preparations.

Troubleshooting_Tree Start Low/No Activity Observed Check_Purity Check Purity/Integrity via HPLC Start->Check_Purity Degraded Degradation Products Present? Check_Purity->Degraded New_Aliquot Use a Fresh Aliquot & Re-evaluate Handling Degraded->New_Aliquot Yes Check_Cations Check for Divalent Cations (Ca²⁺, Mg²⁺) in Buffers Degraded->Check_Cations No OK Problem Resolved New_Aliquot->OK Cations_Present Cations Present? Check_Cations->Cations_Present Use_Chelator Use Cation-Free Buffers or Add EDTA Cations_Present->Use_Chelator Yes Check_Assay_Conditions Review Assay Conditions (e.g., Reducing Agent) Cations_Present->Check_Assay_Conditions No Use_Chelator->OK Suboptimal Conditions Suboptimal? Check_Assay_Conditions->Suboptimal Optimize_Assay Optimize Assay Parameters Suboptimal->Optimize_Assay Yes Suboptimal->OK No Optimize_Assay->OK

Caption: A troubleshooting decision tree for low this compound activity.

DNA_Damage_Response cluster_atm_atr ATM/ATR Signaling cluster_cellular_response Cellular Response This compound This compound Chromophore DNA Nuclear DNA This compound->DNA Binds to Minor Groove DSB DNA Double-Strand Breaks DNA->DSB Hydrogen Abstraction ATM ATM Activation DSB->ATM ATR ATR Activation DSB->ATR Chk2 Chk2 Phosphorylation ATM->Chk2 Chk1 Chk1 Phosphorylation ATR->Chk1 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Chk2->Cell_Cycle_Arrest DNA_Repair DNA Repair (e.g., NHEJ, HR) Chk2->DNA_Repair Apoptosis Apoptosis Chk2->Apoptosis Chk1->Cell_Cycle_Arrest Chk1->DNA_Repair Cell_Cycle_Arrest->DNA_Repair Allows time for DNA_Repair->Apoptosis If repair fails

Caption: this compound-induced DNA damage response pathway.

References

Validation & Comparative

A Comparative Guide to the DNA Cleavage Specificity of Kedarcidin and Calicheamicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kedarcidin and calicheamicin (B1180863) are potent enediyne antitumor antibiotics renowned for their ability to induce sequence-specific DNA damage, a key mechanism in their anticancer activity. Both molecules belong to a class of natural products that, upon activation, generate a highly reactive diradical species capable of cleaving the phosphodiester backbone of DNA. This guide provides a detailed comparison of the DNA cleavage specificity of this compound and calicheamicin, supported by experimental data and methodologies, to aid researchers in understanding their distinct mechanisms of action and potential therapeutic applications.

Mechanism of DNA Cleavage

The DNA cleavage cascade for both this compound and calicheamicin is initiated by a chemical activation of their enediyne core. For calicheamicin, this involves the reductive cleavage of a methyl trisulfide group, often by cellular thiols like glutathione. This triggers a Bergman cyclization, transforming the enediyne into a highly reactive 1,4-didehydrobenzene diradical.[1] This diradical is a powerful hydrogen-abstracting agent, removing hydrogen atoms from the deoxyribose backbone of DNA, which ultimately leads to strand scission.[1] this compound's chromophore is activated similarly, requiring reducing agents and oxygen to generate the DNA-cleaving species.[2][3]

A crucial distinction lies in the nature of the DNA lesions they produce. Calicheamicin is notable for causing a high frequency of double-strand breaks (DSBs), a type of damage that is particularly cytotoxic as it is difficult for cancer cells to repair.[4] In contrast, this compound chromophore is reported to primarily induce single-strand breaks (SSBs).[2][3][5]

dot

Enediyne DNA Cleavage Pathway Inactive Inactive Enediyne (this compound or Calicheamicin) Activated Activated Drug Activator Reducing Agent (e.g., Glutathione) Activator->Inactive Activation Cyclization Bergman Cyclization Activated->Cyclization Diradical Diradical Species (e.g., 1,4-Didehydrobenzene) Cyclization->Diradical DNA_Binding Minor Groove Binding Diradical->DNA_Binding H_Abstraction Hydrogen Abstraction (from Deoxyribose) DNA_Binding->H_Abstraction SSB Single-Strand Break (this compound) H_Abstraction->SSB DSB Double-Strand Break (Calicheamicin) H_Abstraction->DSB Plasmid Cleavage Assay Workflow Start Start: Supercoiled Plasmid DNA Incubate Incubate with This compound/Calicheamicin + Activator Start->Incubate Electrophoresis Agarose Gel Electrophoresis Incubate->Electrophoresis Visualize Visualize & Quantify (Densitometry) Electrophoresis->Visualize End End: Determine % SSB & DSB Visualize->End High_Resolution_Cleavage_Mapping Start Start: ³²P End-Labeled DNA Fragment Reaction Incubate with Enediyne + Activator Start->Reaction PAGE Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Reaction->PAGE Autoradiography Autoradiography PAGE->Autoradiography Analysis Analyze Cleavage Pattern against Sequencing Ladder Autoradiography->Analysis End End: Identify Precise Cleavage Sites Analysis->End

References

Kedarcidin vs. Doxorubicin: A Comparative Guide to Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of two potent antitumor agents: kedarcidin and doxorubicin (B1662922). While both molecules exhibit significant efficacy in inhibiting cancer cell growth, they operate through distinct mechanisms and display different cytotoxicity profiles. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to aid in the understanding and future development of these compounds.

Introduction to this compound and Doxorubicin

This compound is a chromoprotein antitumor antibiotic belonging to the enediyne class of natural products.[1] Isolated from an actinomycete strain, it is composed of an apoprotein and a non-covalently bound chromophore.[1][2] The chromophore is the cytotoxic warhead, which, upon activation, generates highly reactive radicals that cause sequence-specific DNA damage, leading to cell death.[1]

Doxorubicin is a well-established anthracycline antibiotic and one of the most widely used chemotherapeutic drugs.[3] Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), which collectively disrupt DNA replication and induce apoptosis.[3][4]

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the available IC50 values for this compound and doxorubicin across various cancer cell lines.

It is crucial to note that the IC50 values presented below are collated from different studies. Direct comparison should be approached with caution due to potential variations in experimental conditions, such as cell passage number, assay duration, and specific protocol details.

Table 1: IC50 Values of this compound

Cell LineCancer TypeIC50Reference
HCT-116Colon Carcinoma0.4 ng/mL (~1 nM)[1][5]

Table 2: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
BFTC-905Bladder Cancer2.3[6]
MCF-7Breast Cancer2.5[6]
M21Skin Melanoma2.8[6]
HeLaCervical Carcinoma2.9[6]
UMUC-3Bladder Cancer5.1[6]
HepG2Hepatocellular Carcinoma12.2[6]
TCCSUPBladder Cancer12.6[6]
HCT-116Colon Cancer24.3[6]
Huh7Hepatocellular Carcinoma> 20[6]
VMCUB-1Bladder Cancer> 20[6]
A549Lung Cancer> 20[6]

Mechanisms of Action and Signaling Pathways

This compound: DNA Damage via Radical Formation

This compound's cytotoxicity is primarily driven by its enediyne chromophore. The proposed mechanism involves the following steps:

  • Activation : The enediyne core of the chromophore undergoes a Bergman cyclization to form a highly reactive p-benzyne biradical.[1]

  • DNA Binding : The chromophore binds to the minor groove of DNA, showing a preference for specific sequences, such as TCCTn-mer sites.[1]

  • Hydrogen Abstraction : The p-benzyne biradical abstracts hydrogen atoms from the deoxyribose backbone of DNA.[1]

  • DNA Strand Scission : This hydrogen abstraction initiates a cascade of reactions, leading to single- and double-strand breaks in the DNA, ultimately triggering cell death.[1]

kedarcidin_pathway cluster_this compound This compound Action This compound This compound Chromophore Activation Activation (Bergman Cyclization) This compound->Activation Biradical p-Benzyne Biradical Activation->Biradical H_Abstraction Hydrogen Abstraction Biradical->H_Abstraction Targets Deoxyribose DNA_Binding Binds to DNA Minor Groove DNA_Binding->H_Abstraction DNA_Damage DNA Strand Breaks (Single and Double) H_Abstraction->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Simplified signaling pathway of this compound-induced DNA damage.

Doxorubicin: A Multi-faceted Approach to Cytotoxicity

Doxorubicin employs several mechanisms to induce cell death, making it a potent and broadly effective anticancer agent.[3]

  • DNA Intercalation : Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[3]

  • Topoisomerase II Inhibition : It stabilizes the complex between topoisomerase II and DNA, leading to the accumulation of double-strand breaks.[3]

  • Reactive Oxygen Species (ROS) Generation : Doxorubicin can be metabolically reduced to a semiquinone free radical, which then reacts with molecular oxygen to produce superoxide (B77818) and other ROS. This oxidative stress damages cellular components, including DNA, lipids, and proteins.[4]

  • Apoptosis Induction : The accumulation of DNA damage and cellular stress activates intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.[7]

doxorubicin_pathway cluster_doxorubicin Doxorubicin Action Doxorubicin Doxorubicin Intercalation DNA Intercalation Doxorubicin->Intercalation Topo_Inhibition Topoisomerase II Inhibition Doxorubicin->Topo_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Double-Strand Breaks Intercalation->DNA_Damage Topo_Inhibition->DNA_Damage Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Apoptosis Apoptosis DNA_Damage->Apoptosis Oxidative_Stress->Apoptosis

Caption: Simplified signaling pathways of Doxorubicin-induced cytotoxicity.

Experimental Protocols for Cytotoxicity Assessment

To enable reproducible research, detailed methodologies for key cytotoxicity assays are provided below.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8][9]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[8] The amount of formazan produced is proportional to the number of viable cells.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Treat cells with serial dilutions of this compound or doxorubicin for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

mtt_workflow cluster_mtt MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with Compound B->C D Incubate for Exposure Period C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Solubilize Formazan Crystals (DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability and IC50 H->I

Caption: Experimental workflow for the MTT cell viability assay.

Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[14]

Protocol:

  • Cell Treatment: Treat cells with this compound or doxorubicin for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash cells with cold PBS.[15]

  • Resuspension: Resuspend cells in 1X Binding Buffer.[15]

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of cells is stained with a fluorescent dye, typically propidium iodide (PI), after cell fixation and permeabilization.[16] The fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cell cycle phases by flow cytometry.[16]

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix cells in cold 70% ethanol (B145695) and store at -20°C.[17]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[18]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.

Conclusion

Both this compound and doxorubicin are highly cytotoxic to cancer cells, but they achieve this through different mechanisms of action. This compound's potency stems from its enediyne chromophore, which induces sequence-specific DNA strand breaks. Doxorubicin's broad efficacy is due to its multi-pronged attack on DNA replication and integrity, coupled with the induction of oxidative stress.

The choice between these agents for therapeutic development depends on various factors, including the cancer type, the desired mechanism of action, and the potential for drug resistance. The experimental protocols detailed in this guide provide a framework for further comparative studies to elucidate the full cytotoxic potential of these and other novel antitumor compounds.

References

A Researcher's Guide to Validating Kedarcidin-Induced DNA Damage: Comet Assay vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying the DNA-damaging effects of potent antitumor agents like kedarcidin is paramount. This guide provides an objective comparison of the comet assay with other established methods for validating this compound-induced DNA damage, supported by experimental protocols and data interpretation.

This compound is a chromoprotein antitumor antibiotic belonging to the enediyne class of natural products.[1] Its cytotoxicity stems from a highly reactive chromophore that, once activated, undergoes Bergman cyclization to produce a para-benzyne biradical.[1] This biradical can abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to a cascade of oxidative reactions that result in single- and double-strand breaks, ultimately triggering cell death.[1] Given this potent mechanism, robust and sensitive methods are required to validate and quantify the extent of DNA damage.

Comparing Methods for DNA Damage Validation

The choice of assay for detecting DNA damage depends on several factors, including the specific type of damage to be measured, required sensitivity, sample throughput, and available equipment. The comet assay is a widely used technique for its sensitivity in detecting a broad range of DNA lesions. However, other methods like the γ-H2AX immunofluorescence assay and pulsed-field gel electrophoresis (PFGE) offer more specificity for double-strand breaks, which are considered the most lethal form of DNA damage.[2][3]

FeatureAlkaline Comet Assayγ-H2AX AssayPulsed-Field Gel Electrophoresis (PFGE)
Principle Electrophoretic migration of fragmented DNA from individual cells embedded in agarose (B213101) gel.[4]Immunofluorescent detection of phosphorylated histone H2AX (γ-H2AX) at sites of DNA double-strand breaks.[2][5]Separation of large DNA fragments by applying an alternating electric field to an agarose gel.[3][6]
Type of Damage Detected Primarily single-strand breaks, double-strand breaks, and alkali-labile sites.[7][8]Specifically detects DNA double-strand breaks (DSBs).[2][9]Specifically detects DNA double-strand breaks (DSBs).[10][11]
Sensitivity High; can detect damage at the single-cell level.[12]Very high; can detect individual DSBs as distinct foci.[9]Moderate to high; depends on the concentration of DNA and the extent of fragmentation.
Throughput Moderate to high, especially with automated scoring systems.High, particularly with high-content imaging systems or flow cytometry.Low; the process is time-consuming and labor-intensive.
Key Metric % Tail DNA, Tail Moment, Olive Tail Moment.[13]Number of γ-H2AX foci per nucleus.[14]Fraction of DNA released from the plug/well.[15]
Advantages Relatively low cost, versatile for various types of DNA damage, single-cell resolution.[12]High specificity for DSBs, high sensitivity, and amenability to high-throughput screening.[9][16]Direct measure of DNA fragmentation, considered a "gold standard" for DSB quantification.[3]
Limitations Less specific for the type of DNA break (can be modified with enzymes).Indirectly measures DSBs by detecting a surrogate marker, potential for false positives.Requires a large number of cells, not suitable for single-cell analysis, technically demanding.[3]

Visualizing the Mechanisms and Workflows

Understanding the pathway of this compound's action and the experimental process is crucial for accurate data interpretation.

G This compound Mechanism of DNA Damage This compound This compound Chromophore Activation Activation (e.g., by reducing agents) This compound->Activation Bergman Bergman Cyclization Activation->Bergman Biradical p-Benzyne Biradical Bergman->Biradical H_Abstraction Hydrogen Abstraction (from deoxyribose) Biradical->H_Abstraction DNA Cellular DNA DNA->H_Abstraction DNA_Radical DNA Radical H_Abstraction->DNA_Radical Oxidation Oxidation DNA_Radical->Oxidation Oxygen Molecular Oxygen (O2) Oxygen->Oxidation Breaks Single- & Double-Strand Breaks Oxidation->Breaks G Comet Assay Experimental Workflow cluster_prep Cell Preparation cluster_slide Slide Preparation cluster_process Processing cluster_analysis Analysis A Treat cells with this compound B Harvest and resuspend cells in PBS A->B C Mix cells with low melting point agarose B->C D Embed cell suspension on slides C->D E Cell Lysis (High salt, detergent) D->E F DNA Unwinding (Alkaline solution, pH >13) E->F G Electrophoresis F->G H Neutralization & Staining (e.g., SYBR Green) G->H I Visualize with Fluorescence Microscope H->I J Quantify with Image Analysis Software I->J

References

A Comparative Analysis of Enediyne Antitumor Antibiotics: Mechanisms, Potency, and Cellular Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enediyne antitumor antibiotics are a class of exceptionally potent natural products that have garnered significant interest in oncology due to their unique and powerful mechanism of action. This guide provides a comprehensive comparative analysis of several key enediyne antibiotics, focusing on their cytotoxic performance, DNA-damaging capabilities, and the cellular signaling pathways they trigger. The information is supported by experimental data and detailed methodologies to aid in research and drug development.

Introduction to Enediyne Antitumor Antibiotics

The enediyne family of natural products is characterized by a unique molecular architecture containing a nine- or ten-membered ring with two triple bonds and a double bond, known as the "warhead".[1] This structural motif is a precursor to a highly reactive diradical species, which is responsible for their profound cytotoxicity.[1] The primary mechanism of action for these compounds is the induction of DNA double-strand breaks (DSBs), which are among the most lethal forms of DNA damage.[2][3] This potent activity has led to the clinical use of enediyne derivatives, particularly as payloads in antibody-drug conjugates (ADCs), to ensure targeted delivery to cancer cells and minimize systemic toxicity.[3]

This guide will focus on a comparative analysis of the following prominent enediyne antibiotics:

  • Calicheamicin: A well-studied enediyne known for its extreme potency and use in the FDA-approved ADCs Gemtuzumab ozogamicin (B1678132) and Inotuzumab ozogamicin.[4]

  • Esperamicin: A potent enediyne that, like calicheamicin, is activated by the reduction of a methyl trisulfide group.[5]

  • Dynemicin A: A hybrid molecule containing both an enediyne core and an anthraquinone (B42736) moiety, which contributes to its DNA binding.

  • Neocarzinostatin (NCS): A chromoprotein enediyne, where the reactive chromophore is protected by an apoprotein.[2]

  • Maduropeptin: Another chromoprotein enediyne with a distinct chromophore structure.

Comparative Cytotoxicity

The enediyne antibiotics exhibit extraordinary cytotoxicity against a wide range of cancer cell lines, with IC50 values often in the nanomolar to picomolar range. Direct comparison of their potency is challenging due to variations in experimental conditions across different studies (e.g., cell lines, exposure times). The following table summarizes available IC50 data to provide a comparative perspective.

Enediyne AntibioticCancer Cell LineIC50Reference
Neocarzinostatin C6 (Glioma)493.64 nM[2][3]
U87MG (Glioblastoma)462.96 nM[2][3]
SK-N-SH (Neuroblastoma)Submicromolar[2]
Calicheamicin γ1 Various ALL cell lines0.11 - 3.58 nM[3]
WSU-DLCL2 (CD22+)0.05 nM (as ADC)[6]
BJAB (CD22+)0.12 nM (as ADC)[6]
Lidamycin (C-1027) U266 (Multiple Myeloma)0.0575 ± 0.0015 nM
SKO-007 (Multiple Myeloma)0.1585 ± 0.0166 nM

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions. This table serves as a reference for the relative potencies of these compounds.

Mechanism of Action: DNA Damage and Cellular Response

The primary mechanism of action for enediyne antibiotics is the induction of DNA double-strand breaks. This process is initiated by the activation of the enediyne "warhead," leading to the generation of a highly reactive diradical species that abstracts hydrogen atoms from the deoxyribose backbone of DNA.

DNA Cleavage Specificity

Different enediyne antibiotics exhibit preferences for specific DNA sequences for cleavage. This specificity is often influenced by the non-enediyne portions of the molecule that are involved in DNA recognition and binding.

Enediyne AntibioticPreferred DNA Cleavage Sites
Esperamicin A1 T and C bases in oligopyrimidine regions (e.g., 5'-CTC, 5'-TTC, 5'-TTT)[7]
Dynemicin A 3'-side of purine (B94841) residues (e.g., 5'-AG, 5'-AT, 5'-GC)[7]
N1999A2 (similar to Neocarzinostatin) T > A >> C > G; 5'-GGT/3'-CCA[2]
Signaling Pathways

The extensive DNA damage induced by enediyne antibiotics triggers a robust cellular response, primarily through the activation of DNA damage response (DDR) pathways. This ultimately leads to cell cycle arrest and apoptosis.

The following diagram illustrates the general DNA damage response pathway activated by enediyne-induced double-strand breaks.

G Enediyne Enediyne Antibiotic DSB DNA Double-Strand Breaks (DSBs) Enediyne->DSB Induces ATM ATM Kinase (activated) DSB->ATM Activates ATR ATR Kinase (activated) DSB->ATR Activates p53 p53 (activated) ATM->p53 Phosphorylates ATR->p53 CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest Induces Apoptosis Apoptosis p53->Apoptosis Induces G p53 Activated p53 Bax Bax (pro-apoptotic) p53->Bax Upregulates CaspaseIndependent Caspase-Independent Apoptosis p53->CaspaseIndependent Mitochondria Mitochondria Bax->Mitochondria Acts on CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 (activated) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (activated) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Enediyne A->B C 3. Add MTT Reagent B->C D 4. Incubate & Formazan Formation C->D E 5. Solubilize Formazan (DMSO) D->E F 6. Measure Absorbance (570nm) E->F G 7. Calculate IC50 F->G

References

A Comparative Guide to the Enediyne Antitumor Antibiotics: Kedarcidin and C-1027

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Kedarcidin and C-1027 are potent chromoprotein antitumor antibiotics belonging to the enediyne family. These complex natural products are renowned for their exceptional cytotoxicity, which stems from their unique ability to inflict damage upon cellular DNA. This guide provides a detailed comparison of the structural and functional characteristics of this compound and C-1027, supported by experimental data to inform research and drug development efforts.

Structural Differences: A Tale of Two Chromophores

Both this compound and C-1027 consist of a labile nine-membered enediyne chromophore non-covalently bound to a stabilizing apoprotein. The apoproteins, while sharing a similar overall three-dimensional structure, differ in their primary amino acid sequences. However, the most significant distinctions lie in the intricate architecture of their chromophores.

The core enediyne ring system is the reactive warhead of both molecules. This strained ring undergoes a Bergman cyclization to generate a highly reactive para-benzyne diradical, which is responsible for the DNA-cleaving activity. The key differences in their chromophores are found in the ancillary chemical moieties attached to this core, which play crucial roles in DNA recognition, binding, and the modulation of reactivity.

  • This compound Chromophore: A distinguishing feature of the this compound chromophore is the presence of a naphthoic acid moiety. This planar aromatic system is implicated in the intercalation of the chromophore into the DNA minor groove. Additionally, it possesses a unique 2-aza-β-tyrosine subunit, which is not found in other natural products. The chromophore is further decorated with two sugar residues, L-mycarose and an aminosugar.[1]

  • C-1027 Chromophore: The C-1027 chromophore is characterized by a benzoxazolinate (B34429) moiety, which also contributes to its interaction with DNA.[2] It also contains a β-amino acid and a deoxygenated aminosugar.[2] A key structural feature of the C-1027 chromophore is that it is primed for the Bergman cyclization without the need for an external activating agent.[3]

Functional Comparison: DNA Damage and Cytotoxicity

The structural variations between this compound and C-1027 translate into distinct functional properties, particularly in their mechanism of DNA cleavage and their cytotoxic profiles against cancer cells.

DNA Cleavage Mechanism

Both compounds induce cell death by causing breaks in the DNA backbone. However, the specifics of their DNA-damaging reactions differ significantly:

  • This compound: The DNA cleavage activity of the this compound chromophore is dependent on the presence of a reducing agent, such as a thiol, and molecular oxygen.[4][5] It primarily causes single-strand breaks in DNA with a preference for the sequence TCCTn-mer.[4][5] The naphthoic acid moiety is believed to play a role in the sequence-specific binding to DNA.[4][5]

  • C-1027: In contrast, the C-1027 chromophore can cleave DNA in the absence of a reducing agent.[1][6] It is known to induce a higher ratio of double-strand breaks to single-strand breaks compared to other enediynes.[6] This ability to create double-strand breaks contributes to its extreme cytotoxicity. The preferred cleavage sites for C-1027 are GTTAT/ATAAC.[6] Furthermore, C-1027 can induce interstrand cross-links in an oxygen-independent manner, suggesting its potential efficacy against hypoxic tumor cells.

Cytotoxicity

Both this compound and C-1027 exhibit exceptionally potent cytotoxicity against a wide range of cancer cell lines, with IC50 values often in the nanomolar to picomolar range.

CompoundCell LineCancer TypeIC50 (nM)
This compound Chromophore HCT116Colon Carcinoma1[4][5]
C-1027 (Lidamycin) SP2/0Mouse Myeloma0.56[7]
U266Human Multiple MyelomaNot specified, but potent
SKO-007Human Multiple MyelomaNot specified, but potent
A549Non-small Cell Lung Cancer1.70[8]
H460Non-small Cell Lung Cancer0.043[8]
P19Mouse Embryonic Carcinoma< 0.01 (growth inhibition)[9]

Signaling Pathways and Apoptosis Induction

The DNA damage inflicted by this compound and C-1027 triggers cellular signaling cascades that ultimately lead to programmed cell death, or apoptosis.

C-1027 Induced Apoptosis

C-1027 is a potent inducer of apoptosis. In HL-60 human promyelocytic leukemia cells, treatment with C-1027 leads to characteristic apoptotic morphological changes, including nuclear condensation and DNA fragmentation.[7] The apoptotic cascade induced by C-1027 involves the activation of the c-Jun N-terminal kinase (JNK) pathway, followed by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[10] The DNA damage response to C-1027 can also involve the ATM and ATR kinase pathways.

C1027_Apoptosis_Pathway C1027 C-1027 DNA_Damage DNA Double-Strand Breaks (ATM/ATR activation) C1027->DNA_Damage JNK_Activation JNK Activation DNA_Damage->JNK_Activation Caspase3_Cleavage Caspase-3 Cleavage JNK_Activation->Caspase3_Cleavage PARP_Cleavage PARP Cleavage Caspase3_Cleavage->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

C-1027 Apoptosis Signaling Pathway
This compound Induced Apoptosis

While less detailed information is available specifically for this compound's apoptosis signaling, its mechanism is also expected to be initiated by DNA damage. The JNK pathway is a common mediator of apoptosis in response to DNA damage and is likely involved in this compound's mechanism. This pathway can influence the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Kedarcidin_Apoptosis_Pathway This compound This compound DNA_Damage DNA Single-Strand Breaks This compound->DNA_Damage JNK_Activation JNK Activation DNA_Damage->JNK_Activation Bcl2_Family Modulation of Bcl-2 Family Proteins JNK_Activation->Bcl2_Family Mitochondria Mitochondrial Dysfunction Bcl2_Family->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Proposed this compound Apoptosis Pathway

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for determining the IC50 values of this compound and C-1027. Specific cell seeding densities and incubation times should be optimized for each cell line.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate for 24h (adhesion) Cell_Seeding->Incubation1 Add_Compound Add serial dilutions of This compound or C-1027 Incubation1->Add_Compound Incubation2 Incubate for 48-72h Add_Compound->Incubation2 Add_MTT Add MTT reagent (incubate 4h) Incubation2->Add_MTT Solubilize Add solubilization buffer (e.g., DMSO) Add_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance

MTT Cytotoxicity Assay Workflow

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of either this compound or C-1027 and incubate for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the absorbance values against the compound concentrations.

In Vitro DNA Cleavage Assay

This protocol outlines a general method for assessing the DNA cleavage activity of this compound and C-1027 using 32P-end-labeled DNA.

DNA_Cleavage_Assay_Workflow cluster_prep Preparation cluster_reaction Cleavage Reaction cluster_analysis Analysis DNA_Labeling 5' or 3' end-label DNA fragment with 32P Purification Purify labeled DNA fragment DNA_Labeling->Purification Incubation Incubate labeled DNA with This compound or C-1027 Purification->Incubation Electrophoresis Denaturing polyacrylamide gel electrophoresis (PAGE) Incubation->Electrophoresis Autoradiography Autoradiography to visualize DNA fragments Electrophoresis->Autoradiography

In Vitro DNA Cleavage Assay Workflow

Methodology:

  • DNA Labeling: A specific DNA fragment is labeled at either the 5' or 3' end with 32P.[11][12][13][14]

  • Reaction Setup: The 32P-labeled DNA is incubated with varying concentrations of this compound or C-1027 in a suitable reaction buffer. For this compound, a reducing agent (e.g., dithiothreitol) is included.

  • Reaction Termination: The reaction is stopped at specific time points.

  • Gel Electrophoresis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).[15][16][17]

  • Autoradiography: The gel is exposed to X-ray film to visualize the radioactive DNA fragments. The appearance of smaller fragments indicates DNA cleavage. The intensity of the bands can be quantified to determine the extent of cleavage.

Conclusion

This compound and C-1027 are highly potent antitumor antibiotics with distinct structural features that govern their functional differences. While both employ an enediyne "warhead" to induce DNA damage, their differing ancillary moieties lead to variations in their activation requirements, DNA cleavage patterns, and sequence specificities. C-1027's ability to induce a high proportion of double-strand DNA breaks without the need for activation likely contributes to its exceptional cytotoxicity. Understanding these differences is crucial for the rational design of novel enediyne-based anticancer agents with improved efficacy and selectivity. The experimental protocols and data presented in this guide provide a foundation for further comparative studies and the development of new therapeutic strategies targeting DNA.

References

Distinguishing Kedarcidin-Induced Apoptosis from Necrosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Key Distinctions Between Apoptosis and Necrosis

FeatureApoptosisNecrosis
Stimuli Programmed physiological or pathological stimuliExtreme and sudden pathological conditions (e.g., injury, disease)
Morphology Cell shrinkage, chromatin condensation, formation of apoptotic bodiesCell swelling, organelle breakdown, membrane rupture
Plasma Membrane Integrity maintained until late stagesEarly loss of integrity
Biochemical Hallmarks Caspase activation, DNA laddering, phosphatidylserine (B164497) externalizationATP depletion, release of cellular contents
Inflammatory Response Generally non-inflammatoryInduces a significant inflammatory response

Experimental Protocols for Differentiation

To definitively determine whether kedarcidin induces apoptosis or necrosis, a combination of the following assays is recommended.

Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is a cornerstone for distinguishing between live, apoptotic, and necrotic cells.

Principle:

  • Annexin V: A protein with a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[3]

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that can only enter cells with a compromised plasma membrane, a characteristic of late apoptotic and necrotic cells.[4]

Experimental Protocol:

  • Cell Culture: Culture the target cancer cell line (e.g., HCT116) to the desired confluency.[1]

  • Treatment: Treat the cells with varying concentrations of this compound for different time points. Include a positive control for apoptosis (e.g., staurosporine) and a positive control for necrosis (e.g., heat shock or hydrogen peroxide).

  • Harvesting: Gently harvest the cells, including any floating cells in the supernatant.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Interpretation:

Cell PopulationAnnexin V StainingPI StainingInterpretation
Q1 NegativeNegativeLive cells
Q2 PositiveNegativeEarly apoptotic cells
Q3 PositivePositiveLate apoptotic/necrotic cells
Q4 NegativePositiveNecrotic cells
DNA Fragmentation (Laddering) Assay

A hallmark of apoptosis is the activation of endonucleases that cleave DNA into fragments of 180-200 base pairs and multiples thereof.[5]

Principle: When separated by agarose (B213101) gel electrophoresis, the DNA from apoptotic cells creates a characteristic "ladder" pattern. In contrast, necrotic cells exhibit random DNA degradation, resulting in a smear on the gel.[5][6]

Experimental Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound as described above. Lyse the cells using a gentle lysis buffer to release the DNA.

  • DNA Extraction: Extract the DNA from the cell lysate using phenol-chloroform extraction or a commercial DNA extraction kit.

  • Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

  • Visualization: Visualize the DNA fragments under UV light.

Data Interpretation:

ObservationInterpretation
Distinct bands in a ladder-like patternApoptosis
A continuous smear of DNA fragmentsNecrosis
A single high molecular weight bandLive cells
Caspase Activity Assay

Caspases are a family of proteases that are central to the execution of apoptosis.[7]

Principle: This assay uses a fluorogenic or colorimetric substrate that is specifically cleaved by activated caspases (e.g., caspase-3, -7, -8, or -9). The resulting fluorescent or colored product is proportional to the amount of active caspase in the cell lysate.[8]

Experimental Protocol:

  • Cell Lysis: Treat cells with this compound and lyse them to release cellular proteins.

  • Substrate Addition: Add a caspase-specific substrate to the cell lysate.

  • Incubation: Incubate the mixture to allow for the enzymatic reaction to occur.

  • Detection: Measure the fluorescence or absorbance using a microplate reader.

Data Interpretation: An increase in fluorescence or absorbance in this compound-treated cells compared to untreated controls indicates the activation of caspases and suggests an apoptotic mechanism.

Visualizing the Pathways and Workflows

To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.

experimental_workflow start This compound-Treated Cells annexin_pi Annexin V / PI Staining start->annexin_pi dna_ladder DNA Laddering Assay start->dna_ladder caspase_assay Caspase Activity Assay start->caspase_assay flow_cytometry Flow Cytometry Analysis annexin_pi->flow_cytometry gel_electrophoresis Agarose Gel Electrophoresis dna_ladder->gel_electrophoresis plate_reader Fluorometric/Colorimetric Reading caspase_assay->plate_reader apoptosis Apoptosis Confirmation flow_cytometry->apoptosis necrosis Necrosis Confirmation flow_cytometry->necrosis gel_electrophoresis->apoptosis gel_electrophoresis->necrosis plate_reader->apoptosis

Caption: Experimental workflow for differentiating apoptosis and necrosis.

apoptosis_pathway This compound This compound dna_damage DNA Damage This compound->dna_damage p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mitochondria Mitochondrial Outer Membrane Permeabilization bax_bak->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Postulated apoptotic signaling pathway for this compound.

necrosis_pathway This compound This compound (High Concentration) severe_damage Severe DNA Damage & Cellular Stress This compound->severe_damage atp_depletion ATP Depletion severe_damage->atp_depletion membrane_damage Plasma Membrane Damage severe_damage->membrane_damage swelling Cell Swelling & Organelle Disruption atp_depletion->swelling membrane_damage->swelling lysis Cell Lysis & Release of Contents swelling->lysis inflammation Inflammation lysis->inflammation

Caption: Potential necrotic signaling pathway for this compound.

Conclusion

The antitumor agent this compound functions by inducing DNA damage, a cellular insult that can trigger either apoptosis or necrosis. The experimental framework provided here offers a robust approach for researchers to elucidate the specific cell death modality induced by this compound. By employing a combination of Annexin V/PI staining, DNA laddering assays, and caspase activity measurements, scientists can gather the necessary quantitative data to confirm the mechanism of action, a crucial step in the preclinical development of this potent compound. The provided diagrams of the experimental workflow and potential signaling pathways serve as a guide for designing and interpreting these critical experiments.

References

Evaluating the Therapeutic Potential of Kedarcidin Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kedarcidin is a potent chromoprotein antitumor antibiotic belonging to the enediyne class of natural products.[1][2] Like other enediynes, its cytotoxic activity stems from its ability to undergo Bergman cyclization, generating a highly reactive diradical species that causes sequence-specific double-strand breaks in DNA, ultimately leading to apoptotic cell death.[3] The complex structure of this compound, which includes a nine-membered enediyne core, a naphthoic acid moiety, and two deoxysugars, presents a formidable challenge for synthetic chemists but also offers opportunities for the generation of analogues with potentially improved therapeutic indices.[4][5]

This guide provides a comparative analysis of this compound and its potential analogues, evaluating their therapeutic promise against other enediyne antibiotics and a standard chemotherapeutic agent, doxorubicin (B1662922). Due to the limited availability of comprehensive comparative data for a series of this compound analogues in the public domain, this guide will focus on comparing the parent compound, this compound, with other relevant cytotoxic agents. We will delve into their mechanisms of action, present available quantitative data on their cytotoxic effects, provide detailed experimental protocols for key biological assays, and visualize the critical signaling pathways involved in their mode of action.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of enediyne antibiotics and doxorubicin against various cancer cell lines is a key indicator of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the available IC50 data for this compound, its related enediyne counterparts, and doxorubicin.

Table 1: Cytotoxicity of this compound and Other Enediyne Antibiotics

CompoundCell LineCancer TypeIC50Source(s)
This compound Chromophore HCT116Colon Carcinoma1 nM[1]
Neocarzinostatin C6Glioma493.64 nM[6]
U87MGGlioblastoma462.96 nM[6]
Calicheamicin (B1180863) γ1 Various ALL cell linesAcute Lymphoblastic Leukemia0.11 - 3.58 nM[7]
Esperamicin (B1233071) A1 AA8Chinese Hamster Ovary~10 pM (for 90% cell kill)[7]

Table 2: Cytotoxicity of Doxorubicin against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50Source(s)
Doxorubicin HCT116Colon Carcinoma0.96 ± 0.02 µM[8]
HT-29Colorectal Adenocarcinoma0.88 ± 0.03 µM[8]
MCF7Breast Adenocarcinoma0.65 ± 0.25 µg/mL[9]
A549Lung Carcinoma0.4 ± 0.09 µg/mL[9]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound and other enediynes is the induction of DNA double-strand breaks (DSBs). This catastrophic cellular event triggers a complex signaling cascade known as the DNA Damage Response (DDR), ultimately leading to programmed cell death, or apoptosis.

DNA Damage and Apoptosis Induction

The following diagram illustrates the general workflow from the administration of an enediyne compound to the induction of apoptosis.

experimental_workflow Experimental Workflow: From Enediyne Treatment to Apoptosis A Cancer Cell Culture B Treatment with this compound Analogue A->B C Incubation B->C D DNA Damage Induction C->D E Apoptosis Signaling Cascade D->E F Cell Death (Apoptosis) E->F G Analysis of Cytotoxicity (e.g., MTT Assay) F->G H Analysis of Apoptosis (e.g., Annexin V/PI Staining) F->H

Figure 1. Experimental workflow for evaluating the cytotoxic effects of this compound analogues.

Signaling Pathway of this compound-Induced Apoptosis

Upon DNA damage by this compound, sensor proteins like the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) kinases are activated. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53. Activation of this pathway can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, trigger apoptosis. The c-Jun N-terminal kinase (JNK) pathway is also often activated in response to cellular stress, including DNA damage, and can contribute to the apoptotic signal. The culmination of these signals is the activation of caspases, the executioners of apoptosis.

The following diagram provides a detailed illustration of the signaling cascade.

signaling_pathway This compound-Induced Apoptotic Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound Analogue DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 JNK JNK Activation ATM_ATR->JNK Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion JNK->Bax Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Kedarcidin's Potency in the Face of Cancer Drug Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kedarcidin, a potent chromoprotein antitumor antibiotic belonging to the enediyne class, is renowned for its exceptional cytotoxicity against a variety of cancer cell lines. Its unique mechanism of action, primarily involving the generation of diradicals that induce double-strand DNA breaks, suggests a potential to overcome common mechanisms of multidrug resistance (MDR) in cancer. However, a comprehensive review of publicly available scientific literature reveals a notable absence of direct, quantitative cross-resistance studies for this compound in well-characterized drug-sensitive and drug-resistant cancer cell lines.

This guide synthesizes the available information on this compound and related enediyne antibiotics, discusses potential interactions with known MDR mechanisms, and provides a generalized experimental framework for conducting such crucial cross-resistance studies. While direct comparative data for this compound is not currently available, the information presented herein offers a valuable starting point for researchers investigating its potential as a therapeutic agent against drug-resistant cancers.

Mechanism of Action: A Double-Edged Sword Against Cancer

This compound's potent anticancer activity stems from its complex structure, which consists of an apoprotein and a non-covalently bound chromophore. The chromophore is the cytotoxic warhead, an enediyne that, once activated, undergoes Bergman cyclization to form a highly reactive para-benzyne diradical. This diradical abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and ultimately, apoptotic cell death.

This direct and potent DNA-damaging mechanism is a key reason why enediynes are thought to be effective against cancer cells that have developed resistance to other chemotherapeutic agents which often rely on different cellular pathways.

Cross-Resistance Profile: An Uncharted Territory

Despite the theoretical advantages of its mechanism, specific data on this compound's performance against cancer cell lines with defined resistance mechanisms, such as the overexpression of P-glycoprotein (P-gp/MDR1), is not available in the reviewed literature. Generally, enediyne compounds have demonstrated potent activity against a broad range of cancer cells, including those resistant to other drugs. However, without direct comparative studies, it remains unclear to what extent this compound's efficacy is affected by common MDR phenotypes.

Table 1: this compound and Other Enediyne Antibiotics - Cytotoxicity Data (General)

CompoundCancer Cell LineIC50Citation
This compound ChromophoreHCT-116 (Colon Carcinoma)1 nM[1]
This compoundP388 (Leukemia)Highly Active (in vivo)[1]
This compoundB16 (Melanoma)Highly Active (in vivo)[1]

Note: This table presents general cytotoxicity data and does not reflect a direct comparison between drug-sensitive and drug-resistant cell lines due to the lack of available data.

Signaling Pathways and Experimental Workflows

To facilitate future research in this critical area, the following diagrams illustrate the proposed mechanism of action of this compound and a generalized workflow for assessing cross-resistance.

Kedarcidin_Mechanism cluster_cell Cancer Cell This compound This compound (Chromoprotein) Chromophore This compound Chromophore (Enediyne) This compound->Chromophore Release Activation Activation (e.g., by thiols) Chromophore->Activation Diradical p-Benzyne Diradical Activation->Diradical Bergman Cyclization DNA Nuclear DNA Diradical->DNA H-atom abstraction DSB Double-Strand Breaks DNA->DSB Apoptosis Apoptosis DSB->Apoptosis

Figure 1: Proposed mechanism of action of this compound leading to apoptosis.

Cross_Resistance_Workflow cluster_workflow Experimental Workflow for Cross-Resistance Study start Start cell_lines Select Drug-Sensitive (e.g., Parental) and Drug-Resistant (e.g., P-gp overexpressing) Cancer Cell Lines start->cell_lines cell_culture Culture and Seed Cells in 96-well plates cell_lines->cell_culture drug_treatment Treat cells with serial dilutions of This compound and other anticancer agents cell_culture->drug_treatment incubation Incubate for a defined period (e.g., 48-72 hours) drug_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT, SRB, or CellTiter-Glo) incubation->viability_assay data_analysis Measure Absorbance/Luminescence and Calculate IC50 values viability_assay->data_analysis comparison Compare IC50 values between sensitive and resistant cell lines to determine Resistance Factor (RF) data_analysis->comparison end End comparison->end

Figure 2: Generalized workflow for a cytotoxicity-based cross-resistance study.

Experimental Protocols

The following is a generalized protocol for a cell viability assay to determine the IC50 values of this compound and other anticancer agents in sensitive and resistant cancer cell lines. This protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine and compare the cytotoxic effects of this compound and other chemotherapeutic agents on drug-sensitive and multidrug-resistant cancer cell lines.

Materials:

  • Drug-sensitive parental cancer cell line (e.g., MCF-7, A549)

  • Corresponding drug-resistant cancer cell line (e.g., MCF-7/ADR, A549/T)

  • This compound

  • Other anticancer agents for comparison (e.g., Doxorubicin, Paclitaxel)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of this compound and other test compounds in the complete culture medium. A typical concentration range might be from 0.01 nM to 1 µM for potent compounds.

    • Remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include wells with medium only (blank) and medium with the highest concentration of the drug vehicle (e.g., DMSO) as a negative control.

    • Each concentration should be tested in triplicate or quadruplicate.

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the drug concentration (on a logarithmic scale) to generate dose-response curves.

    • Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) for each compound in both the sensitive and resistant cell lines using appropriate software (e.g., GraphPad Prism).

    • Calculate the Resistance Factor (RF) as follows: RF = IC50 (resistant cell line) / IC50 (sensitive cell line).

Conclusion and Future Directions

While the unique mechanism of action of this compound suggests its potential to circumvent common drug resistance mechanisms in cancer, the lack of direct experimental evidence is a significant knowledge gap. The protocols and conceptual frameworks provided in this guide are intended to encourage and facilitate research into the cross-resistance profile of this highly potent antitumor antibiotic. Such studies are crucial for understanding its therapeutic potential and for the rational design of future clinical trials, particularly for patients with refractory and multidrug-resistant cancers. Further investigations into the interaction of this compound with specific ABC transporters and other resistance-conferring proteins are highly warranted.

References

Kedarcidin's In Vivo Antitumor Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the in vivo antitumor efficacy of kedarcidin, a potent chromoprotein antitumor antibiotic. This guide provides a comparative analysis of this compound's performance against other notable antitumor agents, supported by available experimental data.

This compound, a member of the enediyne class of antibiotics, has demonstrated significant antitumor activity in preclinical models since its discovery. This guide synthesizes available data to offer a clear perspective on its potency and potential therapeutic applications.

Comparative In Vivo Efficacy

This compound has shown potent in vivo antitumor activity, particularly against P388 leukemia and B16 melanoma in murine models. While direct head-to-head comparative studies with other agents are limited, this guide consolidates data from various sources to provide a comparative overview.

Table 1: In Vivo Antitumor Activity of this compound and Comparator Agents

AgentCancer ModelDosing RegimenEfficacy MetricReference
This compound P388 Leukemia (murine)3.3 µg/kgNot specified[1]
B16 Melanoma (murine)2 µg/kgNot specified[1]
Neocarzinostatin P388 Leukemia (murine)Not specifiedNot specified
Calicheamicin (conjugate) WSU-DLCL2 Lymphoma (murine xenograft)0.3 mg/kg (single i.v. bolus)Moderate tumor growth inhibition
HCC-1569 Breast Cancer (murine xenograft)3 mg/kg (single i.v. bolus)Tumor regression through day 21
Doxorubicin P388 Leukemia (murine)1-10 mg/kg/day (with verapamil)Improved survival[2]
B16-F10 Melanoma (murine)Not specifiedTumor growth inhibition[3][4]

Note: The lack of standardized reporting in early studies makes direct comparison challenging. Efficacy metrics such as percent increase in lifespan (%ILS) and tumor growth inhibition (TGI) were not consistently reported for this compound in the available literature.

Mechanism of Action: DNA Damage and Cell Death

This compound's cytotoxic effects stem from its enediyne chromophore, which, upon activation, generates highly reactive radicals. These radicals induce single- and double-strand breaks in DNA, ultimately leading to apoptosis.[5] The DNA damage triggers a cascade of cellular responses known as the DNA Damage Response (DDR).

kedarcidin_pathway This compound This compound Activation Activation (e.g., thiols) This compound->Activation ReactiveRadicals Reactive Radicals Activation->ReactiveRadicals DNA Cellular DNA ReactiveRadicals->DNA Damage SSB Single-Strand Breaks DNA->SSB DSB Double-Strand Breaks DNA->DSB DDR DNA Damage Response (DDR) (ATM/ATR, etc.) SSB->DDR DSB->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Experimental Protocols

Detailed experimental protocols for the initial in vivo studies on this compound are not extensively published. However, based on common practices for similar antitumor agents, the following outlines a general workflow for assessing in vivo efficacy.

experimental_workflow TumorInoculation Tumor Cell Inoculation (e.g., P388, B16) TumorEstablishment Tumor Establishment TumorInoculation->TumorEstablishment TreatmentGroups Randomization into Treatment Groups TumorEstablishment->TreatmentGroups DrugAdministration Drug Administration (this compound & Comparators) TreatmentGroups->DrugAdministration Monitoring Monitoring (Tumor Volume, Body Weight) DrugAdministration->Monitoring Endpoint Endpoint Determination (e.g., Tumor Size, Survival) Monitoring->Endpoint DataAnalysis Data Analysis (TGI, %ILS) Endpoint->DataAnalysis

Caption: General workflow for in vivo antitumor efficacy studies.

Key Methodological Considerations:
  • Animal Models: Studies typically utilize immunocompromised or syngeneic mouse models. For P388 leukemia, tumor cells are often implanted intraperitoneally, and for B16 melanoma, subcutaneously.[1]

  • Drug Formulation and Administration: this compound, being a chromoprotein, requires careful formulation to maintain stability. Administration is typically via intraperitoneal or intravenous injection.

  • Efficacy Endpoints: Primary endpoints for efficacy include the percentage of increase in lifespan (%ILS) for leukemia models and tumor growth inhibition (TGI) for solid tumor models. TGI is calculated by comparing the change in tumor volume in treated versus control groups.

Future Directions

The potent antitumor activity of this compound demonstrated in early studies warrants further investigation. Future research should focus on:

  • Direct Comparative Studies: Head-to-head in vivo studies comparing this compound with current standard-of-care agents are crucial to ascertain its relative efficacy and therapeutic window.

  • Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to correlate its exposure with antitumor effects.

  • Toxicology Studies: Comprehensive toxicology studies are essential to identify potential off-target effects and establish a safe dosing range for clinical development.

This guide serves as a foundational resource for researchers interested in the therapeutic potential of this compound. The compelling preclinical data underscore the need for continued exploration of this promising antitumor agent.

References

A Head-to-Head Comparison of Kedarcidin and Neocarzinostatin: Unraveling the Activity of Two Potent Enediyne Antitumor Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of potent antitumor agents is paramount. Kedarcidin and neocarzinostatin (B611948), both members of the enediyne class of chromoprotein antibiotics, represent compelling subjects of study due to their extraordinary cytotoxicity. This guide provides a detailed, head-to-head comparison of their activity, supported by available experimental data, to illuminate their mechanisms of action, cytotoxic profiles, and potential as therapeutic agents.

At a Glance: Key Differences and Similarities

FeatureThis compoundNeocarzinostatin
Chromophore Structure Ansa-bridged enediyne coreNine-membered enediyne core
Apoprotein Single chain polypeptide of 114 residues[1]Single chain protein of 113 amino acids[2]
Activation Requires reducing agents (thiols) for activation of the chromophore[3]Requires activation by sulfhydryl compounds[4][5]
DNA Cleavage Produces primarily single-strand breaks[3][6]Induces both single- and double-strand DNA breaks[7]
Sequence Specificity Preferentially cleaves at TCCTn-mer sites[3][6]Shows preference for GT steps, particularly AGT•ACT sequences
Reported Cytotoxicity (IC50) 0.4 ng/mL (HCT-116), 1 nM (HCT-116)[3]493.64 nM (C6 glioma), 462.96 nM (U87MG glioblastoma)[8]

Note: The IC50 values presented are from different studies and cell lines and are therefore not directly comparable. They serve as an indication of the high potency of each compound.

Mechanism of Action: A Tale of Two Chromoproteins

Both this compound and neocarzinostatin consist of a highly unstable, DNA-damaging chromophore non-covalently bound to a protective apoprotein.[1][2] The apoprotein serves to stabilize the chromophore and deliver it to the target DNA. The antitumor activity of both compounds stems from the ability of their enediyne chromophores to undergo a Bergman cyclization, a chemical reaction that generates highly reactive biradical species.[6] These radicals then abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission and ultimately, cell death.[6][9]

The activation of the chromophore is a critical step in their mechanism of action. For both this compound and neocarzinostatin, this activation is triggered by the presence of reducing agents, such as thiols.[3][5]

Visualizing the Activation and DNA Damage Pathway

G General Mechanism of Action for this compound and Neocarzinostatin cluster_activation Activation cluster_dna_damage DNA Damage Cascade Chromoprotein Chromoprotein Apoprotein Apoprotein Chromoprotein->Apoprotein Release Inactive Chromophore Inactive Chromophore Chromoprotein->Inactive Chromophore Reducing Agents (Thiols) Reducing Agents (Thiols) Activated Chromophore (Biradical) Activated Chromophore (Biradical) DNA DNA Activated Chromophore (Biradical)->DNA Hydrogen Abstraction Inactive ChromophoreReducing Agents (Thiols) Inactive ChromophoreReducing Agents (Thiols) Inactive ChromophoreReducing Agents (Thiols)->Activated Chromophore (Biradical) Bergman Cyclization DNA Strand Breaks DNA Strand Breaks DNA->DNA Strand Breaks Cell Cycle Arrest Cell Cycle Arrest DNA Strand Breaks->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Generalized mechanism of activation and DNA damage for enediyne chromoproteins.

Comparative Cytotoxicity

Direct comparative studies of the cytotoxicity of this compound and neocarzinostatin in the same cell lines under identical conditions are limited in publicly available literature. However, data from independent studies demonstrate the potent anticancer activity of both compounds.

CompoundCell LineIC50Source
This compoundHCT-116 (human colorectal carcinoma)0.4 ng/mL[3]
This compoundHCT-116 (human colorectal carcinoma)1 nM[3]
NeocarzinostatinC6 (rat glioma)493.64 nM[8]
NeocarzinostatinU87MG (human glioblastoma)462.96 nM[8]

It is crucial to note that variations in experimental conditions, such as the assay used, exposure time, and cell line-specific sensitivities, can significantly influence the observed IC50 values.

DNA Damage and Repair

The primary mechanism of action for both this compound and neocarzinostatin is the induction of DNA damage. However, they exhibit differences in the types of lesions they predominantly cause and their sequence specificity.

This compound has been shown to primarily induce single-strand breaks in DNA.[3][6] It displays a notable sequence selectivity, preferentially cleaving DNA at TCCTn-mer sites.[3][6] This sequence specificity is thought to be influenced by the interaction of the chromophore's appendages with the minor groove of DNA.

Neocarzinostatin, on the other hand, is capable of inducing both single- and double-strand breaks.[7] Its cleavage is also sequence-specific, with a preference for GT steps, particularly at AGT•ACT sequences. The formation of double-strand breaks is considered a particularly lethal event for the cell.

The cellular response to the DNA damage induced by these agents involves the activation of DNA damage response (DDR) pathways, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death).[7]

Visualizing the DNA Cleavage Workflow

G Experimental Workflow for DNA Cleavage Assay Plasmid DNA Plasmid DNA Incubation Incubation Plasmid DNA->Incubation Enediyne (this compound or Neocarzinostatin) Enediyne (this compound or Neocarzinostatin) Enediyne (this compound or Neocarzinostatin)->Incubation Reducing Agent (e.g., DTT) Reducing Agent (e.g., DTT) Reducing Agent (e.g., DTT)->Incubation Agarose (B213101) Gel Electrophoresis Agarose Gel Electrophoresis Incubation->Agarose Gel Electrophoresis Visualization of DNA bands Visualization of DNA bands Agarose Gel Electrophoresis->Visualization of DNA bands Analysis of DNA cleavage Analysis of DNA cleavage Visualization of DNA bands->Analysis of DNA cleavage

Caption: A simplified workflow for assessing DNA cleavage by enediynes.

Preclinical and Clinical Landscape

Neocarzinostatin has undergone more extensive preclinical and clinical evaluation compared to this compound. It has been used clinically in Japan for the treatment of liver cancer.[2] However, its therapeutic use has been limited by its toxicity.

This compound has shown potent antitumor activity in preclinical models, including against P388 leukemia and B16 melanoma in mice.[3] Despite its high potency, its development as a therapeutic agent has been hampered by its instability and non-specific cytotoxicity. However, the advent of antibody-drug conjugate (ADC) technology has renewed interest in highly potent cytotoxins like this compound, as targeted delivery could mitigate toxicity issues.[6]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound or neocarzinostatin that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound or Neocarzinostatin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound or neocarzinostatin in complete cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the test compound. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

DNA Cleavage Assay

Objective: To assess the ability of this compound or neocarzinostatin to induce strand breaks in plasmid DNA.

Materials:

  • Supercoiled plasmid DNA

  • This compound or Neocarzinostatin

  • Reducing agent (e.g., dithiothreitol (B142953) - DTT)

  • Reaction buffer (e.g., Tris-HCl)

  • Agarose gel

  • DNA loading dye

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and the desired concentration of this compound or neocarzinostatin.

  • Activation: Initiate the DNA cleavage reaction by adding the reducing agent (DTT).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Reaction Termination: Stop the reaction by adding DNA loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed circular, and linear).

  • Staining and Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: Analyze the gel image to determine the extent of DNA cleavage. The conversion of supercoiled DNA to relaxed circular (single-strand break) and linear (double-strand break) forms indicates the DNA-damaging activity of the compound.

Conclusion

This compound and neocarzinostatin are both highly potent antitumor agents that operate through a fascinating mechanism of DNA damage. While they share the common feature of an enediyne chromophore, they exhibit distinct differences in their DNA cleavage patterns and sequence specificities. Neocarzinostatin has a longer history of clinical investigation, whereas the therapeutic potential of this compound may be unlocked through modern drug delivery strategies like ADCs. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic windows, which will be crucial for guiding future drug development efforts in oncology.

References

Assessing the Selectivity of Kedarcidin for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kedarcidin is a potent chromoprotein antitumor antibiotic belonging to the enediyne class of natural products.[1] Isolated from an actinomycete strain, it harbors a highly reactive enediyne chromophore responsible for its profound cytotoxicity.[1] This guide provides a comparative analysis of this compound's selectivity for cancer cells, presenting available experimental data, outlining relevant methodologies, and discussing its mechanism of action in the context of cancer therapy.

I. Mechanism of Action of this compound

The antitumor activity of this compound stems from its two main components: the chromophore and the apoprotein.

  • This compound Chromophore : The core of this compound's cytotoxicity lies in its nine-membered enediyne ring. This structure undergoes a Bergman cycloaromatization reaction to form a highly reactive para-benzyne diradical. This diradical is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to single- and double-strand breaks and ultimately inducing apoptosis.[1] this compound's chromophore exhibits sequence-specific binding to DNA, preferentially at TCCTn-mer sites.[1]

  • This compound Apoprotein : The protein component of this compound is not merely a carrier for the chromophore. It possesses its own selective biological activity, exhibiting proteolytic cleavage of histones.[2] This action can contribute to cytotoxicity by disrupting chromatin structure and gene regulation within the cancer cell.

The dual mechanism involving both DNA damage and histone cleavage suggests a multi-pronged attack on cancer cells.

Signaling Pathway of Enediyne-Induced Apoptosis

While the specific signaling cascade initiated by this compound has not been fully elucidated, the DNA damage it inflicts is a known trigger for the intrinsic apoptotic pathway. The following diagram illustrates a generalized pathway for enediyne-induced apoptosis.

enediyne_apoptosis cluster_cell Cancer Cell This compound This compound DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized signaling pathway of enediyne-induced apoptosis.

II. Comparative Cytotoxicity

A crucial aspect of any potential anticancer agent is its selectivity—the ability to kill cancer cells while sparing normal, healthy cells. This is often quantified by the selectivity index (SI), calculated as the ratio of the IC50 (half-maximal inhibitory concentration) in a normal cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[3][4]

Cytotoxicity of this compound in Cancer Cell Lines

This compound has demonstrated remarkable potency against various cancer cell lines.

CompoundCell LineCancer TypeIC50
This compound HCT116Colon Carcinoma1 nM[1]
This compound P388LeukemiaHighly Active (in vivo)[1]
This compound B16MelanomaHighly Active (in vivo)[1]
Selectivity of this compound: A Data Gap

A comprehensive search of published literature did not yield any studies reporting the IC50 values of this compound in normal, non-cancerous human cell lines. This represents a significant data gap and prevents the calculation of a definitive selectivity index for this compound.

The enediyne class of compounds is generally known for its indiscriminate, high cytotoxicity, which has historically limited their therapeutic application.[3] The potent DNA-damaging nature of the enediyne warhead does not inherently distinguish between cancerous and normal cells. This underscores the critical importance of targeted delivery systems, such as antibody-drug conjugates (ADCs), to enhance the therapeutic window of enediynes by selectively delivering them to tumor sites.

While direct comparative data for the this compound chromophore is lacking, the selective proteolytic activity of the this compound apoprotein against histones provides a potential avenue for some level of cancer cell selectivity.[2]

III. Experimental Protocols

To facilitate further research into the selectivity of this compound, this section provides detailed protocols for key experiments.

A. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Objective: To determine the IC50 of this compound in both cancer and normal cell lines.

Materials:

  • This compound

  • Cancer and normal cell lines (e.g., HCT116 and normal human fibroblasts)

  • 96-well plates

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Experimental Workflow:

mtt_assay_workflow cluster_workflow MTT Assay Workflow cell_seeding 1. Cell Seeding (5,000-10,000 cells/well in 96-well plate) incubation_24h 2. Incubation (24h) (Allow cells to attach) cell_seeding->incubation_24h drug_treatment 3. Drug Treatment (Add serial dilutions of this compound) incubation_24h->drug_treatment incubation_48_72h 4. Incubation (48-72h) drug_treatment->incubation_48_72h mtt_addition 5. MTT Addition (10 µL of 5 mg/mL MTT solution) incubation_48_72h->mtt_addition incubation_4h 6. Incubation (4h) (Formation of formazan (B1609692) crystals) mtt_addition->incubation_4h solubilization 7. Solubilization (Add 100 µL of solubilization solution) incubation_4h->solubilization absorbance_reading 8. Absorbance Reading (570 nm) solubilization->absorbance_reading data_analysis 9. Data Analysis (Calculate IC50 values) absorbance_reading->data_analysis

References

Validating the Proteolytic Activity of Kedarcidin Apoprotein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the proteolytic activity of the kedarcidin apoprotein with alternative targeted protein degradation technologies. Experimental data and detailed methodologies are presented to support the validation of its enzymatic function.

Introduction to this compound Apoprotein's Proteolytic Activity

This compound is a chromoprotein antitumor antibiotic known for its potent DNA-damaging enediyne chromophore.[1][2] However, the this compound apoprotein, the protein component of this complex, possesses its own intrinsic biological activity.[1] Research has demonstrated that the this compound apoprotein exhibits selective proteolytic activity, specifically targeting histone proteins.[1][3] This inherent enzymatic function contributes to the overall cytotoxicity of the this compound holoprotein, suggesting a dual mechanism of action that combines DNA damage with targeted protein degradation.[1]

The apoprotein is a highly acidic polypeptide, and its proteolytic activity is most pronounced against proteins with a net positive charge, such as histones.[1] This charge-based selectivity offers a unique mechanism for targeting specific cellular components.

Quantitative Analysis of Proteolytic Activity

Validating the proteolytic activity of the this compound apoprotein requires robust quantitative assays. A key method involves in vitro histone cleavage assays followed by analysis using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Table 1: Hypothetical Quantitative Comparison of Proteolytic Activity on Histone H3
FeatureThis compound ApoproteinCathepsin LPROTAC (Hypothetical)
Mechanism of Action Direct proteolytic cleavageDirect proteolytic cleavageInduced ubiquitination and proteasomal degradation
Target Selectivity Positively charged proteins (e.g., Histones)Broad, with some specificitySpecific to target protein of interest
Michaelis Constant (Km) Data not availableSub-micromolar to low micromolar rangeNot applicable
Catalytic Rate (kcat) Data not availableVariableNot applicable
Catalytic Efficiency (kcat/Km) Data not availableVariableNot applicable
Effective Concentration Microgram/mL range (in vitro)Nanogram to microgram/mL range (in vitro)Nanomolar to micromolar range (in cells)

Experimental Protocols

In Vitro Histone Cleavage Assay

This protocol outlines a general procedure for assessing the proteolytic activity of this compound apoprotein on a histone substrate.

Materials:

  • This compound apoprotein (purified)

  • Core histones (e.g., from calf thymus)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • SDS-PAGE gels (e.g., 15%)

  • Coomassie Brilliant Blue stain or silver stain

  • Incubator or water bath at 37°C

  • SDS-PAGE loading buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified this compound apoprotein with the core histone substrate in the reaction buffer. The final concentrations should be optimized based on preliminary experiments. A typical starting point would be a 1:10 to 1:100 enzyme-to-substrate molar ratio.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1, 2, 4, and 8 hours). Include a negative control with histones and buffer but without the apoprotein.

  • Reaction Termination: Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 15% SDS-PAGE gel and run the electrophoresis until adequate separation of the histone bands is achieved.

  • Visualization: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

  • Analysis: Analyze the gel for the disappearance of the full-length histone bands and the appearance of smaller cleavage products in the lanes containing the this compound apoprotein.

Workflow for Validating Proteolytic Activity

experimental_workflow Experimental Workflow for Validating Proteolytic Activity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Purify this compound Apoprotein C In Vitro Cleavage Reaction (Apoprotein + Histones) A->C B Isolate Core Histones B->C D Time-Course Incubation C->D E SDS-PAGE D->E F Gel Staining & Visualization E->F G Analysis of Cleavage Products F->G

Caption: Workflow for validating the proteolytic activity of this compound apoprotein.

Comparison with Alternative Technologies

While the intrinsic proteolytic activity of this compound apoprotein is a fascinating discovery, modern drug development has seen the rise of highly specific and potent technologies for targeted protein degradation.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.

  • Mechanism: PROTACs act as a bridge between the target protein and the cellular degradation machinery.[4]

  • Specificity: The specificity of a PROTAC is determined by the ligand that binds to the target protein, allowing for highly selective degradation.

  • Advantages: PROTACs can target proteins that are traditionally considered "undruggable" by small molecule inhibitors. They act catalytically, with one PROTAC molecule able to induce the degradation of multiple target protein molecules.

Molecular Glues

Molecular glues are small molecules that induce or stabilize the interaction between a target protein and an E3 ligase, leading to the target's degradation.

  • Mechanism: Unlike the bivalent nature of PROTACs, molecular glues are monovalent compounds that alter the surface of either the E3 ligase or the target protein to create a new binding interface.

  • Discovery: Many molecular glues have been discovered serendipitously, but rational design strategies are emerging.

  • Advantages: Their smaller size compared to PROTACs can lead to better pharmacokinetic properties.

Table 2: Comparison of this compound Apoprotein with Modern Targeted Protein Degradation Technologies
FeatureThis compound ApoproteinPROTACsMolecular Glues
Modality Protein (Enzyme)Small MoleculeSmall Molecule
Mechanism Direct proteolytic cleavageInduced ubiquitinationInduced ubiquitination
Targeting Principle Charge-based selectivityLigand-directedInduced protein-protein interaction
Specificity Broad for positively charged proteinsHigh, tunableHigh, often specific to a particular E3 ligase-target pair
"Druggability" of Target Limited to accessible substratesCan target non-enzymatic and structural proteinsCan target proteins without obvious binding pockets
Development Stage Preclinical researchClinical trials and approved drugsClinical trials and approved drugs
Signaling Pathway Comparison

The "signaling pathway" for this compound's cytotoxic effect is a direct, dual-action mechanism. The chromophore directly damages DNA, while the apoprotein directly degrades proteins like histones. This is distinct from the induced, indirect mechanism of PROTACs and molecular glues, which hijack the cell's own ubiquitin-proteasome system.

signaling_pathways Comparison of Degradation Mechanisms cluster_this compound This compound Apoprotein cluster_protac PROTAC / Molecular Glue K This compound Apoprotein H Histone K->H Direct Cleavage CP Cleavage Products P PROTAC / Glue TC Ternary Complex P->TC T Target Protein T->TC E3 E3 Ligase E3->TC U Ubiquitination TC->U Prot Proteasome U->Prot DP Degraded Products Prot->DP

Caption: Mechanisms of this compound apoprotein vs. PROTACs/molecular glues.

Conclusion

The this compound apoprotein possesses a validated, selective proteolytic activity against histones, contributing to the dual mechanism of action of the this compound holoprotein. While this intrinsic enzymatic function is of significant scientific interest, its broad, charge-based selectivity and proteinaceous nature present challenges for therapeutic development compared to modern targeted protein degradation technologies. PROTACs and molecular glues offer superior specificity, the ability to target a wider range of proteins, and more favorable pharmacological properties. Further quantitative characterization of the this compound apoprotein's proteolytic activity, including the determination of its kinetic parameters, is necessary to fully assess its potential and to provide a more direct comparison with other proteolytic enzymes.

References

A Comparative Genomic Guide to Kedarcidin-Producing Organisms for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the genetic blueprints of kedarcidin producers and their enediyne-producing relatives offers a valuable resource for the discovery and development of novel anticancer therapeutics. This guide provides a comparative overview of the genomics of these organisms, with a focus on the biosynthetic machinery of this compound and related potent antitumor antibiotics.

This publication delves into the genomic characteristics of this compound-producing actinomycetes, presenting a comparative analysis with other well-characterized enediyne antibiotic producers. By examining the genomic landscapes, biosynthetic gene clusters, and regulatory networks, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to facilitate the discovery, characterization, and engineering of novel enediyne-based therapeutics.

Genomic Comparison of Enediyne-Producing Actinomycetes

The production of the highly potent enediyne antitumor antibiotic this compound is a hallmark of the actinomycete Streptoalloteichus sp. ATCC 53650. Understanding the genomic context of the this compound biosynthetic gene cluster is crucial for its heterologous expression and genetic manipulation. A comparative analysis with other enediyne-producing actinomycetes reveals both conserved features and unique genetic architectures that contribute to the structural diversity of this class of natural products.

OrganismAntibiotic ProducedGenome Size (Mb)GC Content (%)Protein-Coding GenesBiosynthetic Gene Cluster Size (kb)Number of ORFs in BGC
Streptoalloteichus sp. ATCC 53650This compoundData not availableData not availableData not available~105[1]81[1]
Streptomyces globisporus C-1027C-10277.671.7~7,130~110~70
Actinomadura madurae LIID-AJ290Maduropeptin10.372.049,643~100~75
Streptomyces carzinostaticus ATCC 15944NeocarzinostatinData not availableData not availableData not available~60~47

The this compound Biosynthetic Gene Cluster: A Closer Look

The this compound biosynthetic gene cluster (ked) from Streptoalloteichus sp. ATCC 53650 spans approximately 105 kb and contains 81 open reading frames (ORFs)[1]. Bioinformatic analysis of the ked cluster has unveiled a fascinating convergence of multiple biosynthetic pathways responsible for assembling the complex this compound chromophore. The cluster houses genes for the biosynthesis of the enediyne core, a hallmark of this class of antibiotics, alongside pathways for the formation of its unique peripheral moieties: a (R)-2-aza-3-chloro-β-tyrosine and an iso-propoxy-bearing 2-naphthonate moiety, as well as two deoxysugars[2].

Experimental Protocols: A Guide to Genomic Analysis

The following section outlines the key experimental methodologies employed in the cloning, sequencing, and comparative analysis of the this compound and other enediyne biosynthetic gene clusters.

Genomic DNA Isolation from Actinomycetes

High-quality genomic DNA is a prerequisite for successful genome sequencing. A common protocol involves the following steps:

  • Cultivation: Grow the actinomycete strain in a suitable liquid medium (e.g., Tryptic Soy Broth) to obtain sufficient mycelial mass.

  • Cell Lysis: Harvest the mycelia and subject them to enzymatic lysis using lysozyme (B549824) to break down the rigid cell wall. Mechanical disruption methods, such as sonication or bead beating, can be used to enhance lysis efficiency.

  • DNA Purification: Purify the genomic DNA from the cell lysate using phenol-chloroform extraction followed by ethanol (B145695) precipitation. Alternatively, commercial DNA extraction kits optimized for Gram-positive bacteria can be utilized.

Cloning and Sequencing of Biosynthetic Gene Clusters

The identification and isolation of the ked gene cluster were achieved through a combination of PCR-based screening and library-based approaches[1].

  • Degenerate PCR: Design degenerate primers targeting conserved regions of genes known to be involved in enediyne biosynthesis, such as the enediyne polyketide synthase (PKS) genes.

  • Cosmid Library Screening: Use the amplified PCR product as a probe to screen a cosmid library of the producer organism's genomic DNA.

  • Chromosome Walking: Isolate and sequence positive cosmid clones. Subsequently, use the ends of the sequenced fragments to design new probes for further screening to "walk" along the chromosome and clone the entire gene cluster.

  • DNA Sequencing: Sequence the overlapping cosmid clones using next-generation sequencing technologies (e.g., Illumina or PacBio) to obtain the complete sequence of the biosynthetic gene cluster.

Bioinformatics Workflow for Comparative Genomic Analysis

A typical bioinformatics pipeline for the comparative analysis of actinomycete genomes includes the following steps:

  • Genome Assembly: Assemble the raw sequencing reads into a draft or complete genome sequence using assemblers like SPAdes or Velvet.

  • Gene Prediction and Annotation: Predict protein-coding genes and other genomic features using tools like Glimmer or Prodigal. Annotate the predicted genes by comparing their sequences against public databases such as NCBI's non-redundant protein database (nr) and the Kyoto Encyclopedia of Genes and Genomes (KEGG).

  • Biosynthetic Gene Cluster Identification: Identify putative secondary metabolite biosynthetic gene clusters using specialized software like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).

  • Comparative Genomics: Perform whole-genome alignments and comparisons using tools like Mauve or Artemis Comparison Tool (ACT) to identify regions of synteny and structural variations between different genomes.

  • Phylogenomic Analysis: Construct phylogenetic trees based on conserved gene sets to infer the evolutionary relationships between the different enediyne-producing organisms.

Visualizing the this compound Biosynthesis and Regulatory Pathways

The biosynthesis of the this compound chromophore is a complex process involving multiple enzymatic steps. The regulation of this pathway is equally intricate, ensuring the timely and controlled production of this potent cytotoxic agent.

Proposed Biosynthetic Pathway of the this compound Chromophore

The following diagram illustrates the convergent nature of the this compound biosynthetic pathway, where different precursor pathways lead to the final assembly of the chromophore.

Kedarcidin_Biosynthesis cluster_core Enediyne Core Biosynthesis cluster_aza_tyrosine Aza-Tyrosine Moiety Biosynthesis cluster_naphthonate Naphthonate Moiety Biosynthesis cluster_sugars Deoxysugar Biosynthesis Polyketide Precursors Polyketide Precursors Enediyne Core Enediyne Core Polyketide Precursors->Enediyne Core kedE, etc. This compound Chromophore This compound Chromophore Enediyne Core->this compound Chromophore Shikimate Pathway Shikimate Pathway 2-Aza-L-tyrosine 2-Aza-L-tyrosine Shikimate Pathway->2-Aza-L-tyrosine kedY genes (R)-2-aza-3-chloro-β-tyrosine (R)-2-aza-3-chloro-β-tyrosine 2-Aza-L-tyrosine->(R)-2-aza-3-chloro-β-tyrosine kedY genes (R)-2-aza-3-chloro-β-tyrosine->this compound Chromophore Type II PKS Type II PKS 3,6,8-trihydroxy-2-naphthoic acid 3,6,8-trihydroxy-2-naphthoic acid Type II PKS->3,6,8-trihydroxy-2-naphthoic acid kedN genes Iso-propoxy-bearing\n2-naphthonate Iso-propoxy-bearing 2-naphthonate 3,6,8-trihydroxy-2-naphthoic acid->Iso-propoxy-bearing\n2-naphthonate kedN genes Iso-propoxy-bearing\n2-naphthonate->this compound Chromophore Glucose-1-phosphate Glucose-1-phosphate Deoxysugars Deoxysugars Glucose-1-phosphate->Deoxysugars kedS genes Deoxysugars->this compound Chromophore Kedarcidin_Regulation Environmental Signals Environmental Signals Global Regulatory Proteins Global Regulatory Proteins Environmental Signals->Global Regulatory Proteins Pathway-Specific Activator (e.g., SARP) Pathway-Specific Activator (e.g., SARP) Global Regulatory Proteins->Pathway-Specific Activator (e.g., SARP) repression Pathway-Specific Repressor (e.g., TetR-family) Pathway-Specific Repressor (e.g., TetR-family) Global Regulatory Proteins->Pathway-Specific Repressor (e.g., TetR-family) activation ked Biosynthetic Genes ked Biosynthetic Genes Pathway-Specific Activator (e.g., SARP)->ked Biosynthetic Genes activation Pathway-Specific Repressor (e.g., TetR-family)->ked Biosynthetic Genes repression This compound This compound ked Biosynthetic Genes->this compound This compound->Pathway-Specific Repressor (e.g., TetR-family) feedback inhibition

References

evaluating the stability of kedarcidin in comparison to other enediynes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of the Stability of Kedarcidin and Other Enediyne Antitumor Antibiotics

A Guide for Researchers and Drug Development Professionals

The enediyne class of natural products represents some of the most potent antitumor agents ever discovered. Their remarkable cytotoxicity stems from a unique molecular warhead—a nine- or ten-membered ring containing two acetylenic groups and a double bond—that undergoes cycloaromatization to generate a highly reactive diradical species capable of cleaving DNA. However, this inherent reactivity also presents a significant challenge: the stability of the enediyne core. This guide provides a comparative evaluation of the stability of this compound, a notable nine-membered enediyne, with other key members of this class, including neocarzinostatin, calicheamicin (B1180863), and esperamicin.

The stability of these potent molecules is a critical factor in their therapeutic potential, influencing their shelf-life, formulation, and in vivo efficacy. Generally, the nine-membered enediynes, such as this compound and neocarzinostatin, are intrinsically less stable than their ten-membered counterparts like calicheamicin and esperamicin. This difference in stability is a key consideration in the development of enediyne-based therapeutics, particularly in the context of antibody-drug conjugates (ADCs), where the payload must remain stable in circulation until it reaches the target cancer cells.

Comparative Stability of Enediyne Chromophores

The biologically active component of enediyne chromoproteins is the chromophore. Its stability is often enhanced by its association with a protective apoprotein. When isolated, these chromophores exhibit varying degrees of lability.

Table 1: Summary of Enediyne Stability

EnediyneRing SizeKey Stability CharacteristicsQuantitative Data (Half-life)
This compound 9-memberedThe chromophore is known to be highly unstable when isolated from its apoprotein.[1]Specific half-life data is not readily available in the literature, underscoring its extreme lability.
Neocarzinostatin 9-memberedThe isolated chromophore is extremely labile, particularly at neutral or alkaline pH. It is most stable in acidic conditions (pH 4-5). The apoprotein significantly enhances its stability.While precise half-life values are not consistently reported, its rapid degradation above pH 4.8 is a key stability parameter.
Calicheamicin 10-memberedGenerally more stable than 9-membered enediynes. In the context of ADCs, stability is largely dependent on the linker chemistry.The half-life of calicheamicin conjugated to an antibody in plasma is approximately 48-72 hours, with instability primarily attributed to the linker.
Esperamicin 10-memberedConsidered one of the most potent antitumor agents, its stability is a critical factor in its activity.[2]Specific half-life data for the isolated chromophore is not extensively documented, but its reactivity is well-established.

Experimental Protocols for Stability Assessment

Evaluating the stability of enediynes is crucial for their development as therapeutic agents. Below are detailed methodologies for key experiments used to assess the stability of these compounds.

Intrinsic Stability of Enediyne Chromophores by High-Performance Liquid Chromatography (HPLC)

This method allows for the direct measurement of the degradation of the enediyne chromophore over time under various conditions.

Objective: To determine the kinetic parameters of degradation (e.g., half-life) of an enediyne chromophore in a controlled environment.

Materials:

  • Purified enediyne chromophore (e.g., this compound chromophore)

  • Aqueous buffers of varying pH (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, borate (B1201080) buffer for alkaline pH)

  • Organic solvents for HPLC mobile phase (e.g., acetonitrile (B52724), methanol)

  • Reversed-phase HPLC column (e.g., C18)

  • HPLC system with a UV-Vis or photodiode array (PDA) detector

  • Constant temperature incubator or water bath

Procedure:

  • Sample Preparation: Prepare a stock solution of the enediyne chromophore in a suitable organic solvent (e.g., DMSO) and protect it from light.

  • Incubation:

    • Dilute the stock solution to a final concentration (e.g., 10-50 µM) in the desired aqueous buffer at a specific temperature (e.g., 25°C, 37°C).

    • Immediately take a time-zero (t=0) sample and inject it into the HPLC system.

    • Incubate the remaining solution at the chosen temperature, protected from light.

  • Time-Course Analysis:

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench any further degradation by adding an equal volume of cold organic solvent (e.g., acetonitrile) and mixing thoroughly.

    • Centrifuge the samples to precipitate any buffer salts.

  • HPLC Analysis:

    • Inject the supernatant from each time point into the HPLC system.

    • Separate the parent enediyne from its degradation products using a suitable gradient of the mobile phase.

    • Monitor the elution profile at a wavelength where the enediyne chromophore has a strong absorbance.

  • Data Analysis:

    • Determine the peak area of the parent enediyne at each time point.

    • Plot the natural logarithm of the peak area (or concentration) versus time.

    • The degradation rate constant (k) can be determined from the slope of the linear regression.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

In Vitro Plasma Stability Assay

This assay evaluates the stability of an enediyne in a more biologically relevant matrix, accounting for enzymatic degradation.

Objective: To determine the half-life of an enediyne in plasma from different species (e.g., human, mouse, rat).

Materials:

  • Enediyne compound

  • Pooled plasma (heparinized) from the desired species

  • Phosphate buffer (pH 7.4)

  • Acetonitrile containing an internal standard

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare a stock solution of the enediyne in DMSO.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Spike the enediyne stock solution into the plasma to achieve the final desired concentration (e.g., 1 µM), ensuring the final DMSO concentration is low (<1%).

    • Incubate the mixture at 37°C.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-drug mixture.

  • Reaction Termination and Protein Precipitation:

    • Immediately add the aliquot to a larger volume of cold acetonitrile containing an internal standard to stop the reaction and precipitate plasma proteins.

    • Vortex the samples and then centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining parent enediyne compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of compound remaining versus time and determine the half-life.

Visualization of Experimental Workflow and Molecular Action

To further elucidate the processes involved in evaluating enediyne stability and their mechanism of action, the following diagrams are provided.

Experimental_Workflow_for_Intrinsic_Stability cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Enediyne_Stock Enediyne Stock (DMSO) Incubation_Mix Incubation at Constant Temperature Enediyne_Stock->Incubation_Mix Buffer Aqueous Buffer (various pH) Buffer->Incubation_Mix Time_Points Aliquots at Time Points Incubation_Mix->Time_Points Sampling Quenching Quench with Acetonitrile Time_Points->Quenching HPLC HPLC Analysis Quenching->HPLC Data_Analysis Data Analysis (Half-life) HPLC->Data_Analysis

Caption: Workflow for determining the intrinsic stability of an enediyne chromophore.

Enediyne_Mechanism_of_Action cluster_activation Activation cluster_reaction Reaction cluster_damage DNA Damage Enediyne Stable Enediyne Cycloaromatization Bergman/Myers-Saito Cycloaromatization Enediyne->Cycloaromatization Trigger Trigger (e.g., thiol, light) Trigger->Cycloaromatization Diradical p-Benzyne Diradical Cycloaromatization->Diradical DNA_Binding Binding to DNA Minor Groove Diradical->DNA_Binding H_Abstraction Hydrogen Abstraction DNA_Binding->H_Abstraction DNA_Cleavage DNA Strand Scission H_Abstraction->DNA_Cleavage

Caption: The general mechanism of action for enediyne-induced DNA damage.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Kedarcidin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Kedarcidin is a highly potent chromoprotein antitumor antibiotic known for its significant cytotoxicity and ability to cause DNA damage.[1] Due to its hazardous nature, including potential mutagenic properties, stringent disposal protocols are essential to ensure the safety of laboratory personnel and prevent environmental contamination. As no specific inactivation or disposal guidelines have been published by regulatory agencies for this compound, a conservative approach adhering to the standard procedures for cytotoxic and other hazardous pharmaceutical wastes must be followed.

All waste contaminated with this compound must be treated as hazardous chemical waste. This includes pure compounds, solutions, contaminated labware, and personal protective equipment (PPE). Under no circumstances should this compound waste be disposed of in general trash or poured down the drain.

Summary of this compound Hazards

The following table summarizes the key hazardous properties of this compound that necessitate stringent disposal and handling protocols.

Hazard ClassificationDescriptionSource
Cytotoxicity This compound is highly toxic to cells. The chromophore has an IC50 of 0.4 ng/ml against the HCT-116 human colorectal carcinoma cell line.[1]
DNA Damage As an enediyne antibiotic, this compound's mechanism of action involves generating free radicals that cause single- and double-stranded breaks in DNA, leading to cell death.[1]
Mutagenicity As a DNA-damaging agent, this compound should be handled as a potential mutagen.[2]
Antineoplastic This compound is a potent antitumor agent, a class of compounds that requires special handling and disposal procedures.[3]

Standard Disposal Protocol for this compound

The following step-by-step procedures are based on general guidelines for the disposal of cytotoxic waste and should be adapted to comply with institutional and local regulations.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, all personnel must wear appropriate PPE:

  • Gloves: Two pairs of chemotherapy-rated nitrile gloves.

  • Eye Protection: Chemical splash goggles.

  • Lab Coat: A disposable, solid-front gown with tight-fitting cuffs.

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form of this compound to prevent inhalation.

All handling of this compound, including weighing and solution preparation, should be performed in a certified chemical fume hood or a biological safety cabinet.

Waste Segregation and Collection

Proper segregation of this compound waste at the point of generation is critical.

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused powder, contaminated gloves, weigh boats, pipette tips, and disposable gowns, in a dedicated, puncture-resistant container lined with a heavy-duty, yellow polyethylene (B3416737) bag clearly labeled "Cytotoxic Waste for Incineration."

    • Once the container is full, securely seal the bag and the container lid.

    • Store the sealed container in a designated, secure area for hazardous waste pickup.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including stock solutions, dilutions, and rinsates from container decontamination, in a dedicated, leak-proof, and shatter-proof container (e.g., a high-density polyethylene bottle).

    • The container must be clearly labeled "Hazardous Waste: this compound" and "Cytotoxic."

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Keep the liquid waste container securely capped when not in use and store it in secondary containment in a designated hazardous waste accumulation area.

  • Contaminated Sharps:

    • Dispose of all sharps contaminated with this compound (e.g., needles, syringes, scalpels) in a puncture-resistant sharps container specifically designated and labeled for "Cytotoxic Sharps."

    • Do not recap, bend, or break needles.

Decontamination of Labware and Surfaces
  • Reusable Labware (e.g., glassware):

    • Carefully rinse the contaminated labware with a suitable solvent (such as ethanol (B145695) or methanol) to remove any residual this compound.

    • Collect the rinsate as hazardous liquid waste.

    • Repeat the rinsing process at least two more times (triple-rinse).

    • After triple-rinsing, the labware can be washed using standard laboratory procedures.

  • Work Surfaces and Spills:

    • In case of a spill, immediately alert others in the area.

    • Wearing appropriate PPE, cover the spill with absorbent pads.

    • Working from the outside in, gently clean the area with a detergent solution, followed by a 70% ethanol solution.

    • All materials used for spill cleanup must be disposed of as solid cytotoxic waste.

Final Disposal

All segregated and properly labeled this compound waste must be disposed of through a licensed hazardous waste management company. This is typically coordinated through your institution's EHS department. The primary method of disposal for cytotoxic waste is high-temperature incineration.[2]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of various forms of this compound waste.

Kedarcidin_Disposal_Workflow start This compound Waste Generation is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? start->is_liquid is_sharp Sharps? start->is_sharp solid_waste_container Collect in Labeled Cytotoxic Solid Waste Container is_solid->solid_waste_container Yes liquid_waste_container Collect in Labeled Cytotoxic Liquid Waste Container is_liquid->liquid_waste_container Yes sharps_container Collect in Labeled Cytotoxic Sharps Container is_sharp->sharps_container Yes store_waste Store Securely in Designated Hazardous Waste Area solid_waste_container->store_waste liquid_waste_container->store_waste sharps_container->store_waste final_disposal Dispose via Licensed Hazardous Waste Vendor (High-Temperature Incineration) store_waste->final_disposal

Caption: Workflow for the safe disposal of various forms of this compound waste.

References

Personal protective equipment for handling kedarcidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling the potent chromoprotein antitumor antibiotic, kedarcidin. Due to its cytotoxic and mutagenic properties, strict adherence to the following operational and disposal plans is mandatory to ensure personnel safety and prevent environmental contamination.

I. Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). Given its cytotoxic nature, a comprehensive PPE strategy is required for all personnel handling this substance.

Table 1: Required Personal Protective Equipment for Handling this compound

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978). The outer glove should be worn over the gown cuff, and the inner glove underneath.Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.[1]
Gown Disposable, lint-free, low-permeability fabric gown that fastens in the back and has long sleeves with tight-fitting cuffs.Protects skin and personal clothing from contamination by splashes or aerosols.[1]
Eye Protection Safety goggles or a face shield.Protects the eyes from splashes of liquids or contact with airborne particles.[1]
Respiratory Protection A fit-tested N95 respirator is the minimum requirement. For activities with a higher risk of aerosol generation, such as cleaning up spills, a higher level of protection like a Powered Air-Purifying Respirator (PAPR) is recommended.Minimizes the risk of inhaling airborne particles of the compound.[1][2]
Additional Protection Shoe covers and hair/beard covers.Prevents contamination of personal footwear and hair.[1]

II. Operational Plan: Step-by-Step Handling Procedures

All handling of this compound, including weighing, reconstitution, and addition to experimental systems, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize the risk of inhalation and environmental contamination.[1]

Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area, clearly marked with warning signs indicating the presence of a potent cytotoxic agent.

  • Assemble Materials: Before starting, gather all necessary equipment, including the compound, solvents, consumables, and designated waste containers, within the containment area.

  • Don PPE: Put on all required PPE in the correct order: shoe covers, hair/beard cover, inner gloves, gown, N95 respirator, safety goggles/face shield, and outer gloves.

Handling the Compound:

  • Weighing: If weighing the solid compound, do so on a tared, disposable weigh boat within the BSC or fume hood. Use dedicated, clean spatulas.

  • Reconstitution: When dissolving the compound, add the solvent slowly and carefully to the vial to avoid splashing.

  • Experimental Use: During experimental procedures, handle all solutions containing this compound with extreme care to prevent spills and aerosol generation.

After Handling:

  • Decontamination: Thoroughly decontaminate the work surface of the BSC or fume hood.[3]

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as cytotoxic waste. The gown and other disposable PPE should also be disposed of in the designated cytotoxic waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

III. Disposal Plan: Managing this compound Waste

This compound and all materials that have come into contact with it are considered hazardous chemical waste and must be disposed of accordingly.

Step-by-Step Disposal Protocol:

  • Waste Segregation: All contaminated materials, including gloves, gowns, pipette tips, vials, and any unused this compound, must be segregated from regular laboratory waste.

  • Containerization: Collect all solid and liquid this compound waste in clearly labeled, sealed, and puncture-proof hazardous waste containers.[4] These containers should be specifically marked as "Cytotoxic Waste."

  • Spill Management: In case of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill using a spill kit designed for cytotoxic agents. Clean the area thoroughly, and dispose of all cleanup materials as cytotoxic waste.

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous chemical waste.[4][5] They will ensure that the waste is handled and disposed of in compliance with all federal, state, and local regulations. Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.

IV. Mechanism of Action: DNA Damage Pathway

This compound is a member of the enediyne class of antitumor antibiotics.[6] Its biological activity stems from the ability of its chromophore to undergo a specific chemical reaction to generate highly reactive radical species that cause damage to DNA, ultimately leading to cell death.[6]

Kedarcidin_Mechanism cluster_activation Activation cluster_bergman Cycloaromatization cluster_dna_damage DNA Damage cluster_cell_death Cellular Response This compound This compound (Chromoprotein) Chromophore This compound Chromophore (Enediyne) This compound->Chromophore Release Activated_Chromophore Activated Chromophore Chromophore->Activated_Chromophore Nucleophilic Attack Biradical p-Benzyne Biradical Activated_Chromophore->Biradical Bergman Cyclization DNA DNA Biradical->DNA Hydrogen Abstraction Damaged_DNA DNA Strand Breaks DNA->Damaged_DNA Oxidative Damage Cell_Death Apoptosis/ Cell Death Damaged_DNA->Cell_Death

Caption: Mechanism of this compound-induced DNA damage.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.